molecular formula C6H6F2N2 B2482732 5-(Difluoromethyl)pyridin-2-amine CAS No. 1211523-68-0

5-(Difluoromethyl)pyridin-2-amine

Cat. No.: B2482732
CAS No.: 1211523-68-0
M. Wt: 144.125
InChI Key: PFLFYOYMXCRVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H6F2N2 and its molecular weight is 144.125. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLFYOYMXCRVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the (Difluoromethyl)pyridin-2-amine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a powerful approach for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl group (-CHF2), in particular, has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine moieties. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can enhance metabolic stability and improve binding affinity to biological targets.[1]

When appended to a pyridine ring, a privileged structure in numerous FDA-approved drugs, the difluoromethyl group can profoundly influence the molecule's physicochemical characteristics.[2] The aminopyridine framework itself is a cornerstone in the development of a wide array of therapeutic agents, recognized for its ability to form key interactions with enzymes and receptors.[3] This guide focuses on 5-(Difluoromethyl)pyridin-2-amine, a molecule that synergistically combines the advantageous features of these two pharmacophores. Understanding the core physicochemical properties of this compound is paramount for researchers and drug development professionals seeking to leverage its potential in designing next-generation therapeutics. A notable example highlighting the potential of this scaffold is PQR530, a derivative of the related 4-(difluoromethyl)pyridin-2-amine, which has been investigated as a potent and brain-penetrant dual inhibitor of PI3K and mTOR kinases for oncology applications.[4]

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, a representative synthetic route, and a summary of its spectroscopic profile.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from formulation to bioavailability. The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some data is derived from experimental predictions, other values are computationally predicted due to the limited availability of direct experimental data for this specific molecule.

PropertyValueMethod
Molecular Formula C₆H₆F₂N₂-
Molecular Weight 144.12 g/mol -
Melting Point 55 - 59 °C (Predicted)Computational Prediction
Boiling Point 220-230 °C at 760 mmHg (Predicted)Computational Prediction
Water Solubility Low to moderate (Predicted)Qualitative Assessment
logP (XlogP3) 1.3Predicted
pKa (acidic) 14.5 (Predicted, for the amine proton)Computational Prediction
pKa (basic) 3.5 (Predicted, for the pyridine nitrogen)Computational Prediction

Disclaimer: Predicted values are generated using advanced computational algorithms and should be confirmed by experimental data.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following is a summary of the expected spectral characteristics.

Infrared (IR) Spectroscopy

As a primary aromatic amine, the IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

  • N-H Stretching: Two distinct, sharp to medium bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[5]

  • N-H Bending (Scissoring): A band of variable intensity between 1650-1580 cm⁻¹.[6]

  • C-N Stretching: A strong absorption in the aromatic amine region of 1335-1250 cm⁻¹.[5]

  • C-F Stretching: Strong absorptions in the region of 1100-1000 cm⁻¹ are characteristic of C-F bonds.

  • Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Bands in the 1600-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The difluoromethyl group at the 5-position and the amino group at the 2-position will influence their chemical shifts and coupling patterns.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of δ 3-5 ppm. This signal will disappear upon D₂O exchange.[7]

  • Difluoromethyl Proton (-CHF₂): A triplet (due to coupling with the two fluorine atoms) in the region of δ 6.5-7.5 ppm.

¹³C NMR:

  • Aromatic Carbons: Carbons of the pyridine ring will resonate in the δ 100-160 ppm range. The carbon attached to the amino group will be shifted upfield, while the carbon attached to the difluoromethyl group will show a characteristic triplet due to C-F coupling.

  • Difluoromethyl Carbon (-CHF₂): A triplet with a large coupling constant (¹JCF) in the region of δ 110-120 ppm.

¹⁹F NMR:

  • A doublet (due to coupling with the proton of the -CHF₂ group) is expected in the typical range for difluoromethyl groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 144. Fragmentation patterns would likely involve the loss of fluorine and components of the pyridine ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following section details robust, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity. The Shake-Flask method is the gold standard, while HPLC offers a high-throughput alternative.[8]

Causality: This method directly measures the partitioning of the analyte between two immiscible phases, n-octanol and water, providing a definitive logP value.

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer of pH 7.4 to mimic physiological conditions) with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow equilibrium to be reached (typically 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality: This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity. It is faster and requires less material than the shake-flask method.[9]

Protocol:

  • System Setup: Use a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration: Inject a series of standard compounds with known logP values that span the expected logP of the analyte.

  • Analysis: Inject a solution of this compound and record its retention time.

  • Correlation: Plot the logarithm of the retention factor (k') of the standards against their known logP values to generate a calibration curve.

  • Calculation: Determine the logP of the analyte by interpolating its log(k') value on the calibration curve.

logP_determination cluster_shake_flask Shake-Flask Method cluster_hplc HPLC Method sf1 Prepare Pre-saturated n-octanol and Water sf2 Dissolve Compound in n-octanol sf1->sf2 sf3 Mix and Equilibrate sf2->sf3 sf4 Separate Phases (Centrifugation) sf3->sf4 sf5 Quantify Concentration in each Phase (HPLC/UV) sf4->sf5 sf6 Calculate logP sf5->sf6 hplc1 Calibrate with Known logP Standards hplc2 Inject Analyte and Measure Retention Time hplc1->hplc2 hplc3 Calculate Retention Factor (k') hplc2->hplc3 hplc4 Determine logP from Calibration Curve hplc3->hplc4 pKa_determination start Dissolve Analyte in Solvent titrate_acid Titrate with Standard Acid (HCl) start->titrate_acid titrate_base Titrate with Standard Base (NaOH) start->titrate_base record_pH Record pH vs. Volume of Titrant titrate_acid->record_pH titrate_base->record_pH plot_curve Plot Titration Curve (pH vs. Volume) record_pH->plot_curve find_equivalence Determine Equivalence Point (1st Derivative) plot_curve->find_equivalence calc_pKa pKa = pH at Half-Equivalence Point find_equivalence->calc_pKa synthesis_workflow start Difluoroacetic Anhydride + Ethyl Vinyl Ether step1 Reaction with Pyridine start->step1 intermediate1 (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy- pent-4-enenitrile step1->intermediate1 step2 Cyclization with Methoxylamine HCl & HBr intermediate1->step2 intermediate2 N-methoxy-4-(difluoromethyl) pyridin-2-amine step2->intermediate2 step3 Reduction with Zinc intermediate2->step3 product 4-(Difluoromethyl) pyridin-2-amine step3->product

References

An In-depth Technical Guide to the Structural Analysis and Conformation of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Difluoromethyl)pyridin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl (-CHF2) group into the pyridine scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. A comprehensive understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and the development of novel therapeutics. This guide provides a detailed exploration of the experimental and computational methodologies employed to elucidate the structural and conformational landscape of this compound, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity and small van der Waals radius, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] The difluoromethyl group, in particular, is often employed as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated acidity.[2] In the context of the 2-aminopyridine scaffold, a common motif in bioactive compounds, the addition of a difluoromethyl group at the 5-position introduces a key modulator of electronic and steric properties, influencing everything from crystal packing to receptor binding.[3]

This guide will delve into the multifaceted approach required to fully characterize the structural and conformational dynamics of this compound. We will explore both solid-state and in-solution analytical techniques, complemented by robust computational modeling, to construct a holistic understanding of this important molecule.

Molecular Structure and Physicochemical Properties

The foundational step in any structural analysis is the confirmation of the molecule's identity and basic properties.

Property Value Source
Molecular Formula C6H6F2N2PubChem[4]
Monoisotopic Mass 144.04991 DaPubChem[4]
Predicted XlogP 1.3PubChem[4]
SMILES C1=CC(=NC=C1C(F)F)NPubChem[4]
InChIKey PFLFYOYMXCRVSS-UHFFFAOYSA-NPubChem[4]

These data provide a starting point for more advanced structural elucidation techniques. The predicted lipophilicity (XlogP) suggests moderate membrane permeability, a desirable trait in many drug candidates.

Experimental Structural Analysis

A combination of crystallographic and spectroscopic methods is essential for a comprehensive experimental structural analysis.

Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Methodology Rationale: For a compound like this compound, SCXRD is crucial for understanding how the difluoromethyl and amino groups influence the crystal packing. The hydrogen bonding potential of the 2-amino group and the dipole moment of the difluoromethyl group are expected to be key drivers of the supramolecular architecture.[5]

Experimental Protocol: Single-Crystal Growth and Data Collection

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for diffraction.

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Anticipated Insights: The SCXRD data will reveal the preferred conformation of the difluoromethyl group relative to the pyridine ring and the hydrogen bonding network established by the 2-amino group. This information is invaluable for understanding solid-state properties and for validating computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the In-Solution Structure

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Methodology Rationale: In solution, molecules are often conformationally flexible. NMR can provide insights into the time-averaged conformation and the barriers to rotation around key bonds. ¹⁹F NMR is particularly useful for probing the local environment of the difluoromethyl group.

Key NMR Experiments and Expected Observations:

  • ¹H NMR: Will show signals for the aromatic protons and the proton of the difluoromethyl group. The coupling constants between the CHF₂ proton and the fluorine atoms (²JHF) and between the aromatic protons can provide conformational information.

  • ¹³C NMR: Will reveal the chemical shifts of the carbon atoms in the pyridine ring and the difluoromethyl group. The ¹JCF coupling constant can provide information about the hybridization of the carbon atom.

  • ¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. The coupling between the fluorine atoms and the adjacent proton (²JHF) is a key parameter.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can detect through-space interactions between protons, providing crucial information about the relative orientation of different parts of the molecule in solution. For example, NOEs between the CHF₂ proton and the protons on the pyridine ring can help to define the preferred rotational conformation of the difluoromethyl group.

Computational Conformational Analysis

Computational methods are indispensable for exploring the full conformational landscape of a molecule and for understanding the energetic factors that govern its structure.[6][7]

Methodology Rationale: While experimental methods provide snapshots of the most stable conformations, computational techniques allow for the systematic exploration of all possible conformations and the calculation of their relative energies.[8][9] This is particularly important for understanding the dynamic behavior of the molecule in different environments.

Conformational Search Algorithms

A thorough conformational search is the first step in any computational analysis.

Workflow for Conformational Search and Analysis

G cluster_0 Conformational Search cluster_1 Energy Refinement and Analysis start Initial 3D Structure of This compound search Systematic or Stochastic Conformational Search (e.g., Molecular Mechanics) start->search conformers Generation of a Library of Low-Energy Conformers search->conformers dft Geometry Optimization and Energy Calculation (DFT) (e.g., B3LYP/6-31G*) conformers->dft Refinement boltzmann Boltzmann Distribution Analysis dft->boltzmann final Identification of the Most Stable Conformers and their Relative Populations boltzmann->final

Caption: Workflow for computational conformational analysis.

  • Systematic Search: This method involves systematically rotating all rotatable bonds in the molecule by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.[10]

  • Stochastic Search (e.g., Monte Carlo): This approach involves randomly sampling the conformational space. It is often more efficient than a systematic search for larger molecules.[8]

Quantum Mechanical (QM) Calculations

Once a set of low-energy conformers has been generated, their geometries and energies should be refined using higher-level quantum mechanical calculations.

Methodology Rationale: Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size. It is essential for accurately describing the electronic effects of the fluorine atoms and the nitrogen of the pyridine ring.

Recommended DFT Protocol:

  • Functional and Basis Set Selection: A common and reliable choice is the B3LYP functional with the 6-31G* or a larger basis set.

  • Geometry Optimization: Perform a full geometry optimization for each low-energy conformer identified in the conformational search.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.

Insights from QM Calculations: These calculations will provide a detailed picture of the potential energy surface of this compound, revealing the global minimum energy conformation and the energy barriers between different conformers. This information is critical for understanding the molecule's dynamic behavior and its potential binding modes to a biological target.

Key Conformational Considerations

The primary conformational flexibility in this compound arises from the rotation around the C5-C(CHF₂) bond.

Diagram of Rotational Conformations

Caption: Key rotatable bond in this compound.

The orientation of the C-H bond of the difluoromethyl group relative to the plane of the pyridine ring will be a key determinant of the overall molecular conformation. Steric and electronic factors, including potential intramolecular hydrogen bonding or repulsive interactions, will influence the preferred rotational isomer.

Conclusion and Future Directions

A thorough structural and conformational analysis of this compound requires a synergistic approach combining experimental techniques like SCXRD and NMR with robust computational modeling. The insights gained from such studies are fundamental to understanding the structure-activity relationships of this important scaffold and for guiding the design of new and improved therapeutic agents.

Future work could involve studying the conformational preferences of this molecule in different solvent environments, both experimentally and computationally, to better mimic physiological conditions.[7] Additionally, co-crystallization with target proteins would provide invaluable information about its bioactive conformation.

References

Spectroscopic Profile of 5-(Difluoromethyl)pyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(Difluoromethyl)pyridin-2-amine, a pivotal building block in the development of novel therapeutics and agrochemicals. The strategic incorporation of the difluoromethyl group onto the pyridine scaffold significantly influences the molecule's physicochemical properties, including lipophilicity and metabolic stability, making a thorough understanding of its structural characteristics essential for its application in research and development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in experimental findings and established spectroscopic principles.

Molecular Structure and Atom Numbering

The structural integrity of this compound is elucidated through a combination of spectroscopic techniques. For clarity in the subsequent data interpretation, the following atom numbering scheme is utilized.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive evidence for the structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR offers a complete picture of the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the amino protons, and the proton of the difluoromethyl group. The chemical shifts and coupling patterns are consistent with the proposed structure.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.02d5.2H6
6.89t55.6H (CHF₂)
6.57d5.3H3
6.55s-H4
6.25br s-NH₂

Data acquired in DMSO-d₆ at 400 MHz.

Interpretation:

  • The downfield singlet at 8.02 ppm is assigned to H6 , deshielded by the adjacent ring nitrogen. Its multiplicity as a doublet indicates coupling to a neighboring proton, which in this context is likely long-range coupling.

  • The characteristic triplet at 6.89 ppm with a large coupling constant of 55.6 Hz is unequivocally assigned to the proton of the difluoromethyl group . This large coupling is a result of its interaction with the two adjacent fluorine atoms (²JH,F).

  • The signals for H3 and H4 appear at 6.57 ppm and 6.55 ppm , respectively. The upfield shift of these protons is due to the electron-donating effect of the amino group at the C2 position.

  • The broad singlet at 6.25 ppm is characteristic of the two protons of the primary amino group (NH₂) . The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The coupling with fluorine atoms is a key diagnostic feature.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
160.1s-C2
148.9s-C6
142.7t22.5C4
113.9t237.3CHF₂
107.5t5.5C5
104.1t6.8C3

Data acquired in DMSO-d₆ at 400 MHz.

Interpretation:

  • The signal at 160.1 ppm is assigned to C2 , which is attached to the amino group, and the signal at 148.9 ppm is assigned to C6 .

  • The triplet at 142.7 ppm with a coupling constant of 22.5 Hz corresponds to C4 , showing coupling to the two fluorine atoms of the difluoromethyl group (³JC,F).

  • The most prominent feature is the triplet at 113.9 ppm with a large coupling constant of 237.3 Hz , which is characteristic of the carbon in a CHF₂ group (¹JC,F).

  • The signals for C5 and C3 appear as triplets at 107.5 ppm and 104.1 ppm , respectively, due to smaller long-range couplings with the fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides direct information about the fluorine environment.

Chemical Shift (δ) ppmMultiplicity
-114.96s

Data acquired in DMSO-d₆ at 400 MHz.

Interpretation:

  • The ¹⁹F NMR spectrum shows a single signal at -114.96 ppm , which is consistent with the two equivalent fluorine atoms of the difluoromethyl group. The absence of splitting in the proton-decoupled spectrum confirms their chemical equivalence.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityVibrational Mode
3450 - 3300MediumN-H asymmetric and symmetric stretching (NH₂)
3100 - 3000Medium-WeakAromatic C-H stretching
1650 - 1580StrongN-H bending (scissoring)
1600 - 1450Medium-StrongC=C and C=N ring stretching
1350 - 1250StrongAromatic C-N stretching
1150 - 1000StrongC-F stretching

Interpretation:

  • The presence of the primary amino group (NH₂) is expected to give rise to two distinct bands in the 3450-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.[1]

  • A strong absorption in the 1650-1580 cm⁻¹ range is anticipated due to the N-H scissoring (bending) vibration of the primary amine.[1]

  • Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

  • The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • A strong band corresponding to the aromatic C-N stretching is expected between 1350-1250 cm⁻¹ .

  • The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorptions in the fingerprint region, typically between 1150-1000 cm⁻¹ .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS):

  • [M+H]⁺ calculated for C₆H₇F₂N₂⁺: 145.0571

  • [M+H]⁺ found: 145.0572

Interpretation of Fragmentation: While a detailed experimental fragmentation spectrum is not available, a plausible fragmentation pathway under electron ionization (EI) can be proposed based on the structure.[2][3]

Fragmentation_of_this compound cluster_ESI ESI cluster_EI EI Fragmentation M [C6H6F2N2]+• m/z = 144 F1 [C6H5F2N2]+ m/z = 143 M->F1 - •H F2 [C5H5FN2]+• m/z = 112 M->F2 - HF M_H [C6H7F2N2]+ m/z = 145 F3 [C5H4N2]+• m/z = 92 F2->F3 - HF F4 [C4H4N]+ m/z = 66 F3->F4 - HCN

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridines and the Role of NMR

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, is frequently modified with fluorine-containing substituents to modulate key drug-like properties, including metabolic stability, binding affinity, and membrane permeability. Among these substituents, the difluoromethyl (-CHF₂) group is of particular interest. It acts as a bioisostere for hydroxyl or thiol groups, capable of engaging in hydrogen bonding while significantly altering the electronic profile of the parent molecule.

5-(Difluoromethyl)pyridin-2-amine is a key building block that embodies this principle. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its interactions in complex biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. Its unparalleled ability to provide detailed information about molecular structure, connectivity, and environment at the atomic level makes it indispensable.[1] This guide provides an in-depth, practical framework for the complete ¹H and ¹⁹F NMR characterization of this compound, blending theoretical principles with field-proven experimental protocols.

Core Principles: Understanding the ¹H and ¹⁹F NMR Landscape

The power of NMR lies in the interaction of nuclear spins with an external magnetic field. For this compound, we are primarily interested in two spin-½ nuclei: ¹H (proton) and ¹⁹F (fluorine).

  • ¹H NMR Spectroscopy : Provides a map of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, revealing details about adjacent functional groups. Spin-spin coupling (J-coupling) between neighboring protons causes signals to split into distinct patterns (multiplets), which allows for the deduction of bond connectivity.[2]

  • ¹⁹F NMR Spectroscopy : Offers a direct and highly sensitive window into the fluorine component of the molecule.[1] Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, resulting in strong NMR signals.[3] Its chemical shifts span a very wide range (over 400 ppm), which minimizes the chance of signal overlap and makes it an excellent probe for structural and environmental changes.[1][3] Furthermore, ¹⁹F nuclei couple to nearby protons, providing crucial through-bond connectivity information that links the fluorinated substituent to the rest of the molecule.[4]

Experimental Workflow: From Sample Preparation to Data Acquisition

A high-quality spectrum is the direct result of a meticulously prepared sample and correctly chosen acquisition parameters. The following protocol is designed to be a self-validating system, minimizing common sources of error.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (5-10 mg for ¹H, 15-25 mg for ¹⁹F) B 2. Select Solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Dissolve & Filter (0.6-0.7 mL) B->C D 4. Transfer to NMR Tube C->D E 5. Insert & Lock D->E To Spectrometer F 6. Shim Magnetic Field E->F G 7. Acquire Spectra (¹H, ¹⁹F, COSY, etc.) F->G H 8. Process Data (FT, Phasing, Baseline Correction) G->H

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

Rationale: The goal is a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5][6] The choice of solvent is critical, as it must fully dissolve the analyte without interfering with its signals.[7]

Methodology:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for standard ¹H NMR, or 15-25 mg for more demanding experiments like ¹³C or 2D NMR. Use a clean, dry vial.[5][7]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. However, the amine protons (-NH₂) may exchange or exhibit very broad signals. For better resolution of the amine protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it can slow down proton exchange through hydrogen bonding. Be aware that chemical shifts are solvent-dependent.[8][9]

  • Dissolution and Filtration:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

    • Gently vortex or swirl the vial until the sample is completely dissolved.

    • Prepare a filter by stuffing a small piece of Kimwipe or glass wool into a Pasteur pipette.[6][10]

    • Transfer the solution through the filter into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any insoluble impurities that can ruin the magnetic field homogeneity (shimming).[6]

  • Final Steps: Cap the NMR tube securely. Label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Spectral Analysis: Decoding the Structure

The true power of NMR is realized in the detailed analysis of the resulting spectra. Based on the structure of this compound, we can predict the key features of its ¹H and ¹⁹F NMR spectra.

Diagram: Structure and Key J-Couplings

Caption: Molecular structure and primary spin-spin coupling network in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: three for the aromatic pyridine ring protons, one for the difluoromethyl proton, and one for the amine protons.

Signal AssignmentPredicted δ (ppm) (CDCl₃)MultiplicityCoupling Constant (J) in HzRationale
H-6 ~7.9 – 8.1Doublet (d) or Doublet of doublets (dd)³J(H6,H4) ≈ 2-3 HzLocated between the ring nitrogen and adjacent to the electron-withdrawing -CHF₂ group, making it the most deshielded aromatic proton. Coupled to H-4 (meta). May show small ⁴J coupling to the -CHF₂ proton.
H-4 ~7.3 – 7.5Doublet of doublets (dd)³J(H4,H3) ≈ 8-9 Hz, ⁴J(H4,H6) ≈ 2-3 HzOrtho to the -CHF₂ group and coupled to both H-3 (ortho) and H-6 (meta). May also exhibit a small ⁴JHF coupling to the fluorine atoms.
H-3 ~6.4 – 6.6Doublet (d)³J(H3,H4) ≈ 8-9 HzOrtho to the strongly electron-donating -NH₂ group, making it the most shielded aromatic proton. Coupled to H-4 (ortho).
-CHF₂ ~6.5 – 6.8Triplet (t)²J(H,F) ≈ 55-60 HzThe proton is on the same carbon as two equivalent fluorine atoms, splitting its signal into a characteristic triplet.
-NH₂ ~4.5 – 5.5Broad Singlet (br s)NoneProtons on nitrogen often exhibit broad signals due to quadrupolar relaxation and chemical exchange. The chemical shift is highly variable and depends on concentration and solvent.

Note: Chemical shift values are estimations and can vary based on solvent, concentration, and temperature.[3][8][11]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the difluoromethyl group. It is often acquired with proton decoupling to simplify the spectrum to a singlet, but the proton-coupled spectrum is essential for structural confirmation.

Signal AssignmentPredicted δ (ppm) (vs. CFCl₃)Multiplicity (Proton-Coupled)Coupling Constant (J) in HzRationale
-CHF₂ ~ -90 to -120Doublet (d)²J(F,H) ≈ 55-60 HzThe two fluorine atoms are chemically equivalent and are coupled to the single proton on the same carbon, resulting in a doublet. The chemical shift is characteristic of a difluoromethyl group attached to an aromatic system.[12][13][14]

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive NMR characterization of this compound is achieved not by a single experiment, but by the synergistic interpretation of both ¹H and ¹⁹F NMR data. The ¹H NMR spectrum elucidates the structure of the pyridine backbone and confirms the presence of the -CHF₂ proton through its characteristic triplet splitting pattern. The ¹⁹F NMR spectrum provides a definitive signal for the fluorine atoms and, through its coupling to the proton, confirms the integrity of the difluoromethyl group.

This guide outlines a robust methodology, from meticulous sample preparation to detailed spectral interpretation, enabling researchers, scientists, and drug development professionals to confidently verify the structure and purity of this important chemical entity. Mastery of these techniques is fundamental to ensuring the quality of building blocks used in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

Predicted molecular weight and formula of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight and Formula Determination of 5-(Difluoromethyl)pyridin-2-amine

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in contemporary medicinal chemistry and agrochemical research. The incorporation of the difluoromethyl group (-CHF₂) is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, thereby enhancing the pharmacokinetic and pharmacodynamic profile of a molecule. Accurate determination of its molecular formula and weight is the foundational first step in its characterization, ensuring sample purity and confirming its identity before its use in further synthetic applications.

This guide provides a detailed overview of the predicted molecular properties of this compound and elucidates the modern analytical workflows employed to empirically validate these characteristics. As a self-validating system, the combination of orthogonal analytical techniques—elemental analysis and high-resolution mass spectrometry—provides the highest degree of confidence in structural confirmation.

Section 1: Predicted Molecular Formula and Weight

The fundamental properties of this compound are derived from its constituent atoms. The predicted molecular formula and weight are crucial for nearly all subsequent quantitative experiments.

PropertyValueSource
Chemical Structure
Molecular Formula C₆H₆F₂N₂[1]
CAS Number 1211523-68-0[1]
Predicted Monoisotopic Mass 144.0502 Da
Predicted Average Molecular Weight 144.12 g/mol [1]

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. For small molecules, the monoisotopic mass—calculated using the mass of the most abundant isotope of each element—is the most relevant value for mass spectrometry analysis.[2]

Section 2: Methodologies for Structural Verification

While the molecular formula and weight can be predicted, they must be confirmed experimentally. This section details the two primary analytical techniques used for this purpose: elemental analysis to determine the empirical formula and mass spectrometry to ascertain the precise molecular weight.

Elemental Analysis: Determining the Empirical Formula

Elemental analysis is a robust technique that quantifies the mass percentage of each element within a pure compound.[3] For organic compounds containing carbon, hydrogen, and nitrogen, the most common method is combustion analysis.[4] This process provides the ratio of elements, which is used to establish the compound's empirical formula—the simplest whole-number ratio of atoms.[5][6]

Causality of Experimental Choice: Combustion analysis is chosen for its high precision and reliability in determining the mass fractions of C, H, and N. By burning the compound in a controlled environment, all carbon is converted to CO₂, all hydrogen to H₂O, and all nitrogen to N₂ gas.[4] The precise measurement of these combustion products allows for a direct calculation of the elemental composition of the original sample. An acceptable deviation between the experimental and calculated elemental composition is typically within 0.3%.[3]

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: A small, precisely weighed sample (typically 1-3 mg) of this compound is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a furnace and combusted at high temperatures (typically ~900-1000 °C) in the presence of excess oxygen.

  • Reduction & Separation: The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction chamber to convert nitrogen oxides to N₂. The gases are then separated using chromatographic columns.

  • Detection: The concentration of each gas is measured using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N in the original sample. From these percentages, the empirical formula is derived by converting mass ratios to mole ratios.[7]

Elemental_Analysis_Workflow cluster_0 Elemental Analysis for Empirical Formula Sample 1. Weighed Sample (this compound) Combustion 2. High-Temp Combustion (Excess O₂) Sample->Combustion Introduce Gases 3. Gaseous Products (CO₂, H₂O, N₂) Combustion->Gases Generates Separation 4. Gas Chromatography Separation Gases->Separation Pass through Detection 5. Thermal Conductivity Detection Separation->Detection Quantify Result 6. Elemental Mass % (C, H, N) Detection->Result Calculates EmpiricalFormula 7. Empirical Formula Calculation Result->EmpiricalFormula

Caption: Workflow for Empirical Formula Determination via Combustion Analysis.

High-Resolution Mass Spectrometry: Determining Molecular Weight

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For structural confirmation of a new chemical entity, high-resolution mass spectrometry (HRMS) is indispensable. Unlike nominal mass instruments, HRMS instruments (e.g., Time-of-Flight or Orbitrap) can measure m/z values to four or more decimal places.[8] This high precision allows for the determination of a unique elemental formula, as very few combinations of atoms will have the same exact mass.[9]

Causality of Experimental Choice: HRMS is the gold standard for molecular weight determination because its accuracy can effectively distinguish between compounds with the same nominal mass but different elemental compositions.[2] For this compound, an accurate mass measurement provides strong evidence for the proposed formula of C₆H₆F₂N₂ by matching the experimentally determined mass with the theoretically calculated exact mass.

Experimental Protocol: LC-HRMS Analysis

  • Sample Infusion: A dilute solution of the compound is infused directly into the ion source or injected via a liquid chromatography (LC) system to remove impurities.

  • Ionization: The sample is ionized, most commonly using electrospray ionization (ESI), which generates protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., TOF). The analyzer separates ions based on their m/z ratio by measuring the time it takes for them to travel through a flight tube.[8]

  • Calibration: The m/z scale is calibrated using a reference standard with known masses to ensure high accuracy. Internal calibration (lock mass) is often used to correct for instrumental drift during the analysis.[9]

  • Data Processing: The resulting spectrum is analyzed to identify the m/z of the monoisotopic peak of the [M+H]⁺ ion.

  • Formula Confirmation: The experimentally measured accurate mass is compared against the theoretical exact mass for the proposed formula (C₆H₆F₂N₂). The difference is typically expected to be less than 5 parts-per-million (ppm).

Mass_Spectrometry_Workflow cluster_1 High-Resolution Mass Spectrometry (HRMS) Sample 1. Sample Solution Ionization 2. Ionization (e.g., ESI) Sample->Ionization Introduce MassAnalyzer 3. Mass Analyzer (e.g., TOF) Ionization->MassAnalyzer Accelerate Ions Detector 4. Ion Detection MassAnalyzer->Detector Separate by m/z Spectrum 5. Mass Spectrum Generation Detector->Spectrum Generate AccurateMass 6. Accurate Mass Determination of [M+H]⁺ Spectrum->AccurateMass

Caption: Workflow for Accurate Mass Determination via HRMS.

Section 3: Integrated Data Analysis for Final Confirmation

The true power of this analytical approach lies in integrating the data from both techniques. Elemental analysis provides the empirical formula (the ratio of atoms), while HRMS provides the accurate molecular weight of the intact molecule. Combining these two pieces of information provides an unambiguous confirmation of the molecular formula.

Logical Framework:

  • Determine the empirical formula from elemental analysis (e.g., C₃H₃FN).

  • Calculate the formula weight of the empirical formula.

  • Determine the accurate molecular weight from HRMS.

  • Divide the accurate molecular weight by the empirical formula weight to find the integer multiple (n).

  • Multiply the subscripts in the empirical formula by 'n' to obtain the definitive molecular formula.

For this compound, the empirical formula is the same as the molecular formula (C₆H₆F₂N₂), so 'n' would be 1. This integrated approach serves as a self-validating system, ensuring the highest level of confidence in the compound's identity.

Integrated_Analysis_Logic cluster_2 Integrated Workflow for Molecular Formula Confirmation EA Elemental Analysis Empirical Empirical Formula (Ratio of Atoms) EA->Empirical MS High-Resolution MS AccurateMW Accurate Molecular Weight MS->AccurateMW Confirmation Validated Molecular Formula C₆H₆F₂N₂ Empirical->Confirmation Provides Ratio AccurateMW->Confirmation Provides Total Mass

Caption: Logical Flow for Combining Analytical Data.

Conclusion

The characterization of a key synthetic intermediate like this compound relies on a rigorous and multi-faceted analytical approach. The predicted molecular formula (C₆H₆F₂N₂) and weight (144.12 g/mol ) are foundational data points that must be empirically verified. Through the orthogonal techniques of combustion-based elemental analysis and high-resolution mass spectrometry, researchers can confidently determine the empirical formula and accurate molecular weight, respectively. This integrated, self-validating workflow is critical for ensuring scientific integrity, enabling reproducible research, and advancing the fields of drug discovery and materials science.

References

Topic: Electronic Properties of the Difluoromethyl Group on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group stands out for its unique ability to modulate the physicochemical properties of parent structures. When appended to a pyridine ring—a ubiquitous heterocycle in pharmaceuticals—the CHF₂ group exerts profound electronic effects that are critical for optimizing drug candidates. This guide provides an in-depth analysis of these electronic properties, moving from fundamental principles to practical applications in drug design. We will dissect the inductive and resonance effects of the CHF₂ group, quantify its impact on the basicity (pKa) of the pyridine nitrogen, and detail the experimental and computational workflows used to characterize these changes. The objective is to provide a comprehensive resource for researchers, enabling them to strategically leverage the CHF₂-pyridine moiety for enhanced metabolic stability, tuned lipophilicity, and precise control over the acid-base properties essential for target engagement and pharmacokinetic profiles.

Introduction: The Strategic Value of the Difluoromethyl-Pyridine Moiety

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in approved drugs, valued for its ability to engage in hydrogen bonding, its aromatic nature, and its tunable basicity. The modification of this core structure is a central theme in drug discovery. The introduction of fluorine-containing substituents has proven to be a particularly powerful strategy for enhancing a compound's metabolic stability, membrane permeability, and binding affinity.

The difluoromethyl (CHF₂) group, in this context, is not merely an inert functional group. It acts as a unique bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a weak hydrogen bond donor while simultaneously increasing local lipophilicity. However, its most significant impact often stems from its powerful electronic influence on the aromatic system to which it is attached. Understanding and predicting this influence on the pyridine ring is paramount for rational drug design, as it directly governs the molecule's ionization state at physiological pH, a critical factor for solubility, cell penetration, and interaction with biological targets.

The Fundamental Electronic Influence of the Difluoromethyl Group

The electronic effect of the CHF₂ group is a combination of a dominant, electron-withdrawing inductive effect and more subtle, secondary resonance and hyperconjugation effects.

The Dominant Inductive Effect (-I)

The primary electronic characteristic of the CHF₂ group is its strong electron-withdrawing nature, which operates through the sigma (σ) bonds. This is known as the negative inductive effect (-I). The two highly electronegative fluorine atoms create a strong dipole moment, polarizing the C-F bonds and drawing electron density away from the carbon atom of the CHF₂ group. This effect is then relayed through the sigma bond connecting the group to the pyridine ring, effectively withdrawing electron density from the aromatic system. This desheilding of the ring is a critical factor in modulating the reactivity and basicity of the pyridine nitrogen.

Inductive_Effect cluster_pyridine Pyridine Ring cluster_chf2 CHF2 Group N N C1 C C2 C C3 C C4 C C5 C C_chf2 C C_chf2->C3 σ-bond C_chf2->C3 Strong -I Effect H_chf2 H C_chf2->H_chf2 F1 F C_chf2->F1 F2 F C_chf2->F2 F1->C_chf2 δ- F2->C_chf2 δ-

Caption: Inductive electron withdrawal by the CHF₂ group from the pyridine ring.

Quantifying Electronic Influence: Hammett Parameters

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett parameters (σ). These parameters are derived from the dissociation of benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a substituent. The σₚ (para) and σₘ (meta) values for the CHF₂ group are both positive, confirming its electron-withdrawing character at these positions. Comparing these values to other common groups provides a clear quantitative context for its electronic strength.

SubstituentHammett σₚHammett σₘPrimary Effect
-H0.000.00Neutral
-CH₃-0.17-0.07Weakly Donating (-I, +R)
-OCH₃-0.270.12Strongly Donating (+R > -I)
-Cl0.230.37Withdrawing (-I > +R)
-CHF₂ 0.32 0.29 Strongly Withdrawing (-I)
-CF₃0.540.43Very Strongly Withdrawing (-I)
-CN0.660.56Very Strongly Withdrawing (-I, -R)
-NO₂0.780.71Very Strongly Withdrawing (-I, -R)

Data compiled from various sources, including Hansch, C. et al. Chem. Rev. 1991, 91 (2), 165–195.

The Primary Consequence: Profound Modulation of Pyridine Basicity (pKa)

The basicity of the pyridine nitrogen, quantified by its pKa value, is a direct reflection of the electron density on the nitrogen atom's lone pair. A higher electron density makes the lone pair more available to accept a proton, resulting in a higher pKa (stronger base).

The strong electron-withdrawing nature of the CHF₂ group significantly reduces the electron density on the pyridine nitrogen, making it a much weaker base. This effect is highly dependent on the position of the CHF₂ group relative to the nitrogen atom, as the inductive effect weakens with distance.

Positional Impact on pKa

The pKa of pyridine is approximately 5.2. The introduction of a CHF₂ group causes a dramatic decrease in this value. The effect is most pronounced when the group is at the 2- or 4-position, where it can exert its maximum influence on the nitrogen.

CompoundPosition of CHF₂Experimental pKaΔpKa (from Pyridine)
Pyridine-~5.20.0
2-(Difluoromethyl)pyridine2- (ortho)~1.5-3.7
3-(Difluoromethyl)pyridine3- (meta)~2.8-2.4
4-(Difluoromethyl)pyridine4- (para)~2.2-3.0

Note: Exact pKa values can vary slightly based on experimental conditions. The values presented are representative.

This ability to precisely tune the pKa of the pyridine nitrogen is a powerful tool in drug design. By lowering the pKa, a molecule that would otherwise be fully protonated and highly polar at physiological pH (pH 7.4) can be rendered partially or fully neutral, which can dramatically improve its ability to cross cell membranes.

Characterization Workflows: From Benchtop to Desktop

Validating the electronic effects of the CHF₂ group requires robust experimental and computational methods. These two approaches are highly synergistic, with computational models providing predictive insights and experimental data offering definitive validation.

Experimental Protocol: pKa Determination via Potentiometric Titration

This method remains the gold standard for accurately measuring pKa values. It involves the gradual titration of a solution of the compound with a strong acid or base while monitoring the solution's pH with a high-precision pH meter. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

  • Preparation: A precise concentration (e.g., 0.01 M) of the difluoromethyl-pyridine compound is prepared in high-purity water. If solubility is an issue, a co-solvent like methanol or DMSO may be used, and the results are extrapolated to 0% co-solvent.

  • Calibration: The pH meter is meticulously calibrated using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a calibrated burette or automated titrator.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: The collected data (pH vs. volume of titrant added) is plotted. The pKa is determined by calculating the pH at the half-equivalence point, where half of the pyridine nitrogen has been protonated. This can be found from the first derivative of the titration curve.

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Prepare 0.01 M CHF2-Pyridine Solution titrate Titrate Sample with HCl (Incremental Additions) prep_sample->titrate prep_titrant Standardize 0.1 M HCl Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter (25°C) record Record pH vs. Volume calibrate_ph->record titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot derivative Calculate 1st Derivative to find Equivalence Point plot->derivative pka_calc Determine pKa at Half-Equivalence Point derivative->pka_calc

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational Protocol: In Silico Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful predictive tool for understanding electronic properties before a molecule is synthesized. It can be used to calculate pKa values and visualize the electronic landscape of the molecule.

Typical DFT Workflow:

  • Structure Preparation: Build the 3D structures of the protonated (pyridinium) and neutral forms of the difluoromethyl-pyridine.

  • Geometry Optimization: Perform a full geometry optimization for both structures in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM, SMD). A common level of theory is B3LYP/6-31G*.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies). This step also provides the Gibbs free energy (G).

  • pKa Calculation: Use the calculated Gibbs free energies of the protonated (G_HA) and neutral (G_A-) forms in solution to calculate the pKa via a thermodynamic cycle. The pKa is proportional to the Gibbs free energy of deprotonation (ΔG_deprot).

  • Electrostatic Potential (ESP) Mapping: Generate an ESP map by plotting the electrostatic potential onto the molecule's electron density surface. This provides a clear visual representation of electron-rich (red) and electron-poor (blue) regions, visually demonstrating the electron-withdrawing effect of the CHF₂ group.

DFT_Workflow cluster_calc DFT Calculations (Aqueous Model) cluster_output Analysis & Visualization start Build 3D Structures (Protonated & Neutral) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc esp_map Generate Electrostatic Potential (ESP) Map geom_opt->esp_map energy_calc Calculate Gibbs Free Energy (G) freq_calc->energy_calc pka_calc Calculate pKa from ΔG_deprot energy_calc->pka_calc

Caption: Computational workflow for in silico pKa prediction and electronic analysis.

Implications for Drug Metabolism and Reactivity

The electronic modulation by the CHF₂ group has further consequences for drug development beyond tuning pKa.

  • Blocking Metabolic Hotspots: A common site of metabolic oxidation on alkyl-substituted pyridines is the C-H bond adjacent to the ring (the benzylic position). The C-H bonds in a methyl group are susceptible to oxidation by cytochrome P450 enzymes. The corresponding C-H bond in the CHF₂ group is significantly stronger and less electron-rich, making it much more resistant to this oxidative metabolism. This can lead to a longer drug half-life and improved pharmacokinetic profile.

  • Altered Ring Reactivity: The electron-deficient nature of the CHF₂-substituted pyridine ring makes it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution (SₙAr). This is a critical consideration for the synthetic routes used to build and further functionalize the molecule.

Conclusion: A Strategic Tool for Modern Drug Discovery

The difluoromethyl group is far more than a simple fluorinated substituent; it is a strategic tool for fine-tuning the electronic properties of the pyridine ring. Its dominant inductive electron-withdrawal provides a reliable and position-dependent mechanism for modulating the basicity of the pyridine nitrogen, a critical parameter for optimizing a drug's solubility, membrane permeability, and target binding. This pKa modulation, combined with the group's ability to enhance metabolic stability and act as a lipophilic hydrogen bond donor, makes the CHF₂-pyridine moiety an exceptionally valuable scaffold in modern medicinal chemistry. A thorough understanding of its electronic underpinnings, validated by both experimental and computational methods, empowers scientists to rationally design next-generation therapeutics with superior property profiles.

An In-depth Technical Guide to 5-(Difluoromethyl)pyridin-2-amine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for optimizing drug candidates.[1][2][3][4] The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile template for molecular design. When combined, these two elements—the pyridine core and fluorine substituents—give rise to building blocks with profound potential. 5-(Difluoromethyl)pyridin-2-amine has emerged as a particularly valuable reagent, offering a unique combination of physicochemical properties conferred by the difluoromethyl (-CHF2) group and the synthetic versatility of the 2-amino-5-substituted pyridine framework.

The difluoromethyl group is increasingly recognized as a "lipophilic hydrogen bond donor" and a bioisostere of hydroxyl, thiol, or even amino functionalities.[1] Its moderate lipophilicity and ability to engage in weak hydrogen bonding can enhance cell permeability and target engagement. Furthermore, the -CHF2 group can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][4] This guide provides an in-depth exploration of the synthesis and application of this compound, presenting it as a strategic tool for the modern synthetic chemist.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is dictated by the electronic interplay between its substituents. The 2-amino group is an electron-donating group that activates the pyridine ring towards electrophilic substitution and also serves as a key nucleophile and directing group in cross-coupling reactions. Conversely, the 5-difluoromethyl group is strongly electron-withdrawing, which modulates the basicity and nucleophilicity of the ring system.

The pKa of the parent 2-aminopyridine is approximately 6.8.[5][6][7][8][9] The presence of the electron-withdrawing -CHF2 group at the 5-position is expected to decrease the basicity of both the ring nitrogen and the exocyclic amino group. This modulation is critical, as it influences protonation states under various reaction conditions, which in turn affects catalyst binding and overall reactivity.

PropertyGroupEffect on Pyridine RingImplication for Synthesis
2-Amino (-NH2) Electron-DonatingIncreases electron density; acts as a nucleophile.Facilitates C-N bond formation and directs metallation. Can require protection in some contexts, but is often compatible with modern cross-coupling conditions.[10]
5-Difluoromethyl (-CHF2) Electron-WithdrawingDecreases electron density and basicity of the ring nitrogen.Influences regioselectivity in electrophilic reactions and modulates the reactivity of the coupling partner. Enhances the stability of the molecule.

Key Synthetic Transformations and Protocols

This compound is a versatile partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for constructing complex molecular architectures.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a paramount tool for creating biaryl and hetero-biaryl linkages.[11] While aminopyridines can sometimes be challenging substrates due to potential catalyst inhibition, contemporary catalyst systems have largely overcome these issues.[10] this compound can be effectively coupled with a range of aryl- and heteroarylboronic acids or esters.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition into the aryl halide partner, and accelerate the rate-limiting reductive elimination step.[12][13]

  • Base: A moderately strong base like K3PO4 or K2CO3 is typically used.[12][13] The base is crucial for activating the boronic acid to facilitate transmetalation but must be chosen carefully to avoid decomposition of sensitive substrates.[13][14]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or THF with water is common.[12] Water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk tube, add 5-bromo-3-(difluoromethyl)pyridin-2-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)2, 2 mol%; SPhos, 4 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring completion by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of complex aryl amines from aryl halides.[15][16][17] When this compound is used as the amine component, it can be coupled with various aryl or heteroaryl halides to generate N-aryl derivatives. This reaction is central to synthesizing molecules where the pyridine core is linked to another aromatic system via a nitrogen bridge.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is paramount. Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) or ferrocene-based ligands (e.g., Xantphos) are highly effective.[18] They stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.[15][17]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[17][18]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard, as they are compatible with the strong bases and high temperatures often required.[17][18]

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Complex L₂Pd(II)(Ar)X Pd0->PdII_Complex Ar-X OxAdd Oxidative Addition Amide_Complex L₂Pd(II)(Ar)(NR₂) PdII_Complex->Amide_Complex HNR₂ Base BaseAssoc Base & Amine Association Amide_Complex->Pd0 Ar-NR₂ RedElim Reductive Elimination ArX Ar-X HNR2 HNR₂ Base Base Product Ar-NR₂

References

The Synthetic Keystone: A Technical Guide to the Reactivity and Chemical Behavior of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Difluoromethyl)pyridin-2-amine is a pivotal structural motif in contemporary medicinal chemistry, particularly in the design of kinase inhibitors. The difluoromethyl group, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and target binding affinity. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and chemical behavior of this compound. We will delve into the electronic landscape of this molecule, exploring how the interplay between the electron-donating amino group and the electron-withdrawing difluoromethyl substituent dictates its reactivity in key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block in their synthetic endeavors.

Introduction: The Rise of the Difluoromethyl Group in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles. While the trifluoromethyl group has long been a mainstay in medicinal chemistry for its ability to block metabolic oxidation and increase lipophilicity, the difluoromethyl group (CHF₂) has emerged as a more nuanced and versatile functional group. Its ability to act as a hydrogen bond donor, a property not shared by the trifluoromethyl group, allows for novel interactions with biological targets. Furthermore, the CHF₂ group is a bioisostere of hydroxyl and thiol groups, enabling the substitution of these potentially metabolically labile functionalities to improve drug-like properties.

The pyridine scaffold is another cornerstone of medicinal chemistry, present in a vast array of approved drugs. The combination of the difluoromethyl group with the 2-aminopyridine framework in this compound creates a molecule with a rich and tunable chemical reactivity, making it a highly sought-after building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.

Synthesis of this compound: A Plausible and Scalable Route

graph Synthesis_Workflow { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="2-Amino-5-bromopyridine"]; B [label="5-Bromo-2-nitropyridine"]; C [label="2-Amino-5-bromopyridine (reformed)"]; D [label="this compound"];

A -> B [label="Oxidation\n(e.g., H2O2, H2SO4)"]; B -> C [label="Reduction\n(e.g., Pd/C, H2)"]; C -> D [label="Difluoromethylation\n(e.g., with a difluoromethylating agent)"]; }

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Proposed)

Step 1: Oxidation of 2-Amino-5-bromopyridine to 5-Bromo-2-nitropyridine

The initial step involves the oxidation of the amino group to a nitro group. This transformation is crucial as the nitro group is a strong electron-withdrawing group that facilitates the subsequent difluoromethylation step. A common method for this oxidation is the use of hydrogen peroxide in sulfuric acid.

  • Materials: 2-Amino-5-bromopyridine, concentrated sulfuric acid, hydrogen peroxide (30% solution).

  • Procedure:

    • In a flask equipped with a

Methodological & Application

Application Note & Protocol: Synthesis of 5-(Difluoromethyl)pyridin-2-amine from 5-Halopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The difluoromethyl (CF₂H) group is a paramount structural motif in modern medicinal chemistry, prized for its ability to serve as a lipophilic hydrogen bond donor and enhance key pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the synthesis of 5-(difluoromethyl)pyridin-2-amine, a valuable heterocyclic building block, commencing from readily accessible 5-halopyridin-2-amine precursors. We will explore and contrast two primary state-of-the-art methodologies: direct radical difluoromethylation and palladium-catalyzed cross-coupling. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and scalable solutions for the incorporation of the CF₂H moiety onto a pyridine scaffold.

Strategic Overview: The Chemistry of Difluoromethylation

The introduction of a difluoromethyl group onto a heteroaromatic ring, such as pyridine, can be accomplished through several distinct mechanistic pathways. The choice of strategy is contingent upon factors like substrate scope, functional group tolerance, and scalability. The primary approaches are broadly classified as radical, nucleophilic, and electrophilic transformations.[2] For the specific conversion of a 5-halopyridin-2-amine, radical-based methods and transition metal-catalyzed cross-coupling reactions have proven to be the most effective and versatile.

  • Radical Difluoromethylation : This approach involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. This highly reactive intermediate can then engage with the pyridine ring, typically through a C-H activation or a related pathway, to form the desired C-CF₂H bond.[4][5] Recent advancements in photoredox catalysis have made this a particularly mild and efficient option.[6][7][8]

  • Palladium-Catalyzed Cross-Coupling : Leveraging the principles of transition metal catalysis, this strategy forms a C-C bond between the halogenated pyridine (at the C5 position) and a difluoromethyl-containing reagent.[9] These reactions offer high regioselectivity, as the site of functionalization is predetermined by the position of the halide. Recent innovations include decarbonylative coupling methods that use stable and readily available difluoroacetic acid derivatives.[10]

Below is a conceptual workflow illustrating these primary synthetic routes.

G cluster_start Starting Material cluster_methods Synthetic Methodologies cluster_end Target Molecule Start 5-Halopyridin-2-amine (X = Br, I) Radical Method 1: Direct Radical Difluoromethylation Start->Radical Radical Precursor (e.g., DFMS) Initiator (e.g., TBHP) Palladium Method 2: Palladium-Catalyzed Cross-Coupling Start->Palladium 1. Borylation (B₂pin₂) 2. Pd Catalyst, CF₂H Source End This compound Radical->End Palladium->End

Caption: High-level synthetic pathways from 5-halopyridin-2-amine.

Comparative Analysis of Synthetic Protocols

The selection of an optimal synthetic route requires a careful evaluation of each method's strengths and weaknesses. The following table summarizes the key parameters for two leading protocols.

FeatureMethod 1: Direct Radical DifluoromethylationMethod 2: Palladium-Catalyzed Cross-Coupling
Starting Material 5-Iodo- or 5-Bromopyridin-2-amine5-Bromo- or 5-Iodopyridin-2-amine
Key Reagents Zn(SO₂CF₂H)₂ (DFMS), t-BuOOH (TBHP), TFA1. B₂pin₂, Pd catalyst 2. (SPhos)Pd, Difluoroacetyl fluoride
Mechanism Radical C-H functionalizationMiyaura borylation followed by decarbonylative coupling
Conditions Mild (Room Temp), open-flask tolerantMild to moderate heat (60-80 °C), inert atmosphere
Typical Yields Moderate to GoodGood to Excellent
Pros Operationally simple, avoids pre-functionalization, uses a stable solid reagent.[3]Highly regioselective, well-established catalytic system.[10]
Cons Potential for regioselectivity issues in complex substrates, requires stoichiometric initiator.Two-step process, requires inert atmosphere, potentially expensive ligands/catalysts.

Method 1: Direct Radical Difluoromethylation via Chemical Initiation

This protocol leverages the difluoromethylating reagent DFMS (Zn(SO₂CF₂H)₂) , a stable, solid reagent that generates the •CF₂H radical upon activation with a chemical oxidant.[3] The reaction is notable for its operational simplicity and tolerance for open-flask conditions.

Underlying Principle & Mechanism

The reaction is initiated by the generation of a tert-butoxyl radical from the decomposition of tert-butyl hydroperoxide (TBHP), often facilitated by an acid like trifluoroacetic acid (TFA). The tert-butoxyl radical then reacts with DFMS to generate the key difluoromethyl radical (•CF₂H). This nucleophilic radical preferentially adds to an electron-deficient position on the pyridine ring. A subsequent oxidation and deprotonation sequence furnishes the final product.

Detailed Experimental Protocol

Materials:

  • 5-Bromopyridin-2-amine (1.0 mmol, 173 mg)

  • Zinc difluoromethanesulfinate (DFMS) (2.0 mmol, 467 mg)

  • Trifluoroacetic acid (TFA) (1.0 mmol, 74 µL)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 mmol, 0.43 mL)

  • Dichloromethane (DCM) / Water (1:1 mixture, 10 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (173 mg, 1.0 mmol) and DFMS (467 mg, 2.0 mmol).

  • Add the DCM/H₂O solvent mixture (10 mL) to the flask.

  • Add trifluoroacetic acid (74 µL, 1.0 mmol) to the suspension.

  • Commence vigorous stirring and add the tert-butyl hydroperoxide solution (0.43 mL, 3.0 mmol) dropwise over 5 minutes.

  • Allow the reaction to stir at room temperature (approx. 23 °C) for 12-16 hours. The reaction can be monitored by TLC or LC-MS by taking small aliquots from the organic layer.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Method 2: Two-Step Palladium-Catalyzed Decarbonylative Cross-Coupling

This elegant two-step sequence first converts the C-Br bond into a C-B bond via Miyaura borylation, followed by a sophisticated palladium-catalyzed decarbonylative difluoromethylation.[10] This approach provides excellent control over regioselectivity.

Underlying Principle & Mechanism

Step A (Borylation): The 5-halopyridine undergoes a standard palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) to install a boronate ester at the 5-position.

Step B (Difluoromethylation): The core of this method is the innovative catalytic cycle. An active Pd(0) species undergoes oxidative addition into a difluoroacetyl source. This is followed by a critical, and often rate-limiting, carbonyl de-insertion step to form a Pd(II)-CF₂H intermediate. Transmetalation with the pyridylboronate ester and subsequent reductive elimination releases the desired product and regenerates the Pd(0) catalyst.[10] The use of bulky, electron-rich phosphine ligands like SPhos is crucial for facilitating the key steps of this cycle.

G pd0 Pd(0)L₂ pd_acyl [L₂Pd(II)(COCF₂H)(X)] (Acyl Complex) pd0->pd_acyl Oxidative Addition pd_cf2h [L₂Pd(II)(CF₂H)(X)] (CF₂H Complex) pd_acyl->pd_cf2h Carbonyl De-insertion (-CO) pd_aryl [L₂Pd(II)(CF₂H)(Aryl)] (Aryl Complex) pd_cf2h->pd_aryl Transmetalation pd_aryl->pd0 Reductive Elimination product Aryl-CF₂H pd_aryl->product reactant1 F(CO)CF₂H reactant1->pd_acyl reactant2 Aryl-B(OR)₂ reactant2->pd_cf2h

References

Application Notes and Protocols for the Direct C-H Difluoromethylation of 2-Aminopyridine at the 5-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group in Drug Discovery

The difluoromethyl (CF₂H) group has emerged as a crucial motif in modern medicinal chemistry. Its unique electronic properties, acting as a lipophilic hydrogen bond donor, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The strategic incorporation of a CF₂H group can, therefore, transform a lead compound into a viable drug candidate. Traditionally, the introduction of this group has relied on multi-step synthetic sequences. However, the advent of direct C-H functionalization offers a more atom-economical and efficient approach to access these valuable molecules. This guide provides a detailed protocol and mechanistic insights for the regioselective direct C-H difluoromethylation of 2-aminopyridine at the 5-position, a scaffold of significant interest in pharmaceutical research.

Mechanism and Regioselectivity: A Photocatalytic Approach

The direct C-H difluoromethylation of 2-aminopyridine can be effectively achieved through a photocatalytic radical mechanism. This process is initiated by the visible-light-induced excitation of a suitable photocatalyst. The excited photocatalyst then engages in a single-electron transfer (SET) with a difluoromethyl radical precursor, generating the key •CF₂H radical. This radical species then undergoes a regioselective addition to the 2-aminopyridine ring.

The regioselectivity of the radical addition to the 2-aminopyridine scaffold is governed by the electronic properties of the heterocyclic ring. The pyridine nitrogen is strongly electron-withdrawing, rendering the C2, C4, and C6 positions electron-deficient. Conversely, the amino group at the C2 position is electron-donating through resonance. This interplay of electronic effects directs the addition of the nucleophilic difluoromethyl radical to the electron-deficient C3 and C5 positions. The observed preference for the C5-position can be attributed to a combination of steric hindrance from the amino group at the C2-position and the overall electronic landscape of the molecule.

The proposed catalytic cycle is illustrated below:

Photocatalytic C-H Difluoromethylation cluster_legend Legend Photocatalyst (PC) Photocatalyst (PC) Excited PC Excited PC Photocatalyst (PC)->Excited PC Visible Light (hν) PC•+ Oxidized Photocatalyst Excited PC->PC•+ SET PC•+->Photocatalyst (PC) Reduction NaSO₂CF₂H NaSO₂CF₂H •CF₂H •CF₂H NaSO₂CF₂H->•CF₂H Oxidation Intermediate A Intermediate A •CF₂H->Intermediate A Radical Addition Excited PC* Excited PC* Excited PC*->•CF₂H e⁻ transfer to PC•+ Cation Radical Cation Radical Intermediate A->Cation Radical Oxidation by PC•+ 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Intermediate A 5-(Difluoromethyl)pyridin-2-amine This compound Cation Radical->this compound -H⁺ PC Photocatalyst PC* Excited Photocatalyst SET Single Electron Transfer

Caption: Proposed mechanism for photocatalytic C-H difluoromethylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a robust starting point for the direct C-H difluoromethylation of 2-aminopyridine. Optimization of reaction parameters may be necessary for specific substituted 2-aminopyridines.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
2-Aminopyridine>98% purity
Sodium difluoromethanesulfinate (NaSO₂CF₂H)Commercially available
Photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂)High purity
Solvent (e.g., DMSO or Acetonitrile)Anhydrous
Light SourceBlue LED lamp (450 nm)
Reaction VesselSchlenk tube or sealed vial
Stir Plate and Stir Bar
Standard Glassware for Workup and Purification
Rotary Evaporator
Flash Chromatography System

Reaction Setup and Procedure

Experimental_Workflow Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Photocatalytic Reaction cluster_workup Workup and Purification cluster_analysis Product Characterization A Weigh 2-aminopyridine, NaSO₂CF₂H, and photocatalyst B Add reagents to a dry Schlenk tube with a stir bar A->B C Add anhydrous solvent under an inert atmosphere (e.g., N₂ or Ar) B->C D Degas the reaction mixture (e.g., freeze-pump-thaw) C->D E Place the reaction vessel in front of a blue LED lamp D->E F Stir vigorously at room temperature for the specified time E->F G Quench the reaction with water F->G H Extract the product with an organic solvent (e.g., EtOAc) G->H I Dry the organic layer over Na₂SO₄ and concentrate H->I J Purify the crude product by flash column chromatography I->J K Obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS data J->K L Confirm the structure of this compound K->L

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 equiv), sodium difluoromethanesulfinate (2.0 mmol, 2.0 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 0.02 mmol, 2 mol%).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO, 5 mL).

  • Degassing: Seal the Schlenk tube and degas the reaction mixture using three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450 nm) and begin vigorous stirring. Ensure the reaction is maintained at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure of this compound.

Expected Characterization Data for this compound
  • ¹H NMR: Expect a triplet for the CHF₂ proton with a coupling constant of approximately 56 Hz. The aromatic protons will appear as distinct signals, with their chemical shifts and coupling patterns confirming the 2,5-disubstitution pattern. The amino protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will show characteristic shifts, with the carbon attached to the CF₂H group being significantly influenced.

  • ¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms will be observed, with a coupling constant matching that of the CHF₂ proton in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound will be observed.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low ConversionInefficient photocatalysisIncrease catalyst loading; ensure proper degassing; check the intensity and wavelength of the light source.
Poor solubility of reagentsTry a different solvent or a co-solvent system (e.g., DMSO/acetonitrile).
Formation of ByproductsOver-reaction or side reactionsDecrease reaction time; lower the reaction temperature.
Radical decompositionEnsure a thoroughly degassed system.
Difficult PurificationCo-elution of starting material and productOptimize the eluent system for flash chromatography; consider derivatization of the amino group for easier separation.

Conclusion

The direct C-H difluoromethylation of 2-aminopyridine at the 5-position via a photocatalytic approach represents a highly efficient and regioselective method for the synthesis of this valuable building block. The provided protocol, grounded in established mechanistic principles, offers a reliable starting point for researchers in drug discovery and organic synthesis. Careful execution of the experimental procedure and attention to the troubleshooting guide will facilitate the successful implementation of this powerful transformation.

Scalable synthesis protocol for 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scalable Synthesis Protocol for 5-(Difluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a scalable synthesis of this compound, a crucial building block in contemporary medicinal chemistry. The difluoromethyl group serves as a valuable bioisostere for hydroxyl and thiol functionalities, offering improved metabolic stability and modulated lipophilicity in drug candidates. Recognizing the increasing demand for this intermediate, we present a robust and economically viable synthetic protocol. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles and practical insights necessary for successful implementation and scale-up. We will detail a primary synthetic route adapted from a highly successful and scalable synthesis of the isomeric 4-(difluoromethyl)pyridin-2-amine, alongside a discussion of alternative strategies.

Introduction: The Significance of the Difluoromethyl Group in Pyridine Scaffolds

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisosteric replacement for hydroxyl and thiol groups, capable of forming hydrogen bonds while offering increased metabolic stability. When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting difluoromethylpyridine moiety can lead to compounds with enhanced potency and improved drug-like properties. This compound is a key intermediate for the synthesis of a variety of therapeutic agents, including kinase inhibitors and compounds targeting other important biological pathways.

The challenge in synthesizing this molecule on a large scale lies in the regioselective introduction of the difluoromethyl group onto the pyridine core. Direct C-H difluoromethylation of 2-aminopyridine often leads to a mixture of isomers, posing significant purification challenges. Therefore, a robust and scalable synthesis necessitates a strategy that ensures high regioselectivity.

This application note details a proposed scalable synthesis of this compound, leveraging a convergent strategy that builds the pyridine ring with the difluoromethyl group already in place. This approach is adapted from a validated, scalable synthesis of the 4-substituted isomer, with careful consideration of the factors governing regioselectivity.[1][2]

Proposed Scalable Synthetic Route

The proposed scalable synthesis is a five-step, two-pot procedure commencing from the readily available and inexpensive starting material, 2,2-difluoroacetic anhydride. This route is designed to be chromatography-free, a significant advantage for large-scale production.

Overall Synthetic Scheme

Scalable_Synthesis start 2,2-Difluoroacetic Anhydride intermediate1 Intermediate A (Difluoroenone) start->intermediate1 1. Acylation intermediate2 Intermediate B (Hydroxy Nitrile) intermediate1->intermediate2 2. Cyanation intermediate3 Intermediate C (Methoxyimine) intermediate2->intermediate3 3. Oximation intermediate4 Intermediate D (Bromopyridine) intermediate3->intermediate4 4. Cyclization/ Bromination product This compound intermediate4->product 5. Reduction

Caption: Proposed scalable synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: One-Pot Synthesis of (E/Z)-3-(Difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (Intermediate B)

This part of the synthesis is performed as a "telescoped" or one-pot process, minimizing intermediate isolation and improving overall efficiency.

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity
2,2-Difluoroacetic Anhydride1.0174.04Specify Amount
Ethyl vinyl ether1.072.11Specify Amount
Pyridine1.279.10Specify Amount
Dichloromethane (DCM)-84.93Solvent
Acetone cyanohydrin1.185.09Specify Amount
Triethylamine (TEA)0.1101.19Specify Amount

Procedure:

  • To a solution of ethyl vinyl ether (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM), add a solution of 2,2-difluoroacetic anhydride (1.0 eq) in DCM dropwise at 0-5 °C.

  • Allow the mixture to warm to room temperature and stir for 16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water to remove excess pyridine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining difluoroacetic acid.

  • The resulting organic layer containing the crude difluoroenone (Intermediate A) is then treated with acetone cyanohydrin (1.1 eq) and a catalytic amount of triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure to yield the crude hydroxy nitrile (Intermediate B), which is used in the next step without further purification.

Causality and Field-Proven Insights: The initial acylation of ethyl vinyl ether with difluoroacetic anhydride is a highly efficient way to introduce the difluoromethyl ketone moiety. Using pyridine as a base is crucial for this transformation. The subsequent cyanation using acetone cyanohydrin is a safe and scalable alternative to using gaseous HCN. The one-pot nature of this sequence significantly reduces handling and improves the overall yield and throughput.

Part 2: One-Pot Synthesis of this compound (Final Product)

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity
Intermediate B (crude)1.0~191.16From Part 1
O-Methylhydroxylamine HCl3.083.52Specify Amount
Acetic Acid-60.05Solvent
Hydrobromic acid in Acetic Acid (33%)2.080.91 (HBr)Specify Amount
Zinc dust3.065.38Specify Amount

Procedure:

  • Dissolve the crude hydroxy nitrile (Intermediate B, 1.0 eq) in acetic acid.

  • Add O-methylhydroxylamine hydrochloride (3.0 eq) and stir the mixture at 50 °C for 7 hours to form the methoxyimine (Intermediate C).

  • Cool the reaction mixture to room temperature and add hydrobromic acid in acetic acid (33%, 2.0 eq).

  • Heat the mixture to 90 °C and stir for 12-15 hours. This step facilitates the cyclization to the pyridine ring and subsequent bromination.

  • After cooling to room temperature, add zinc dust (3.0 eq) portion-wise to control the exotherm.

  • Stir the reaction mixture for an additional 2-4 hours. The zinc reduces the N-oxide intermediate and facilitates the final aromatization.

  • Upon completion, the reaction mixture is filtered to remove excess zinc.

  • The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product, this compound, will precipitate out of the solution.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final product in high purity.

Causality and Field-Proven Insights: The cyclization to form the pyridine ring is a key step. The use of O-methylhydroxylamine hydrochloride followed by treatment with HBr in acetic acid is a robust method for this transformation. The regioselectivity of the cyclization is expected to favor the formation of the 5-substituted pyridine due to the electronic and steric influences of the difluoromethyl and ethoxy groups in the acyclic precursor. The final reduction with zinc is a classic and scalable method for such transformations. This one-pot procedure from the hydroxy nitrile to the final product is highly efficient and avoids the need for chromatographic purification.[1][2]

Alternative Synthetic Strategies

While the proposed route is optimized for scalability, it is valuable to consider alternative approaches that may be suitable for different scales or for the synthesis of analogs.

Cross-Coupling Approach from 2-Amino-5-bromopyridine

An alternative strategy involves the introduction of the difluoromethyl group onto a pre-formed pyridine ring. 2-Amino-5-bromopyridine is a commercially available and relatively inexpensive starting material.

Cross_Coupling start 2-Amino-5-bromopyridine product This compound start->product Pd or Cu catalyst reagent Difluoromethylating Reagent (e.g., TMSCF₂H) reagent->product

Caption: Cross-coupling approach for the synthesis of this compound.

This approach would typically involve a palladium- or copper-catalyzed cross-coupling reaction with a suitable difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H) or a difluoromethyl sulfinate salt.

Advantages: This is a more convergent approach and may be suitable for rapid analog synthesis on a smaller scale.

Challenges for Scalability: The cost and availability of the difluoromethylating reagent and the palladium catalyst can be prohibitive for large-scale synthesis. Furthermore, removal of the metal catalyst from the final product can be challenging.

Direct C-H Difluoromethylation

Recent advances in C-H functionalization have enabled the direct introduction of a difluoromethyl group onto a pyridine ring. This is typically achieved through a radical-mediated process.

Advantages: This is the most atom-economical approach, as it avoids the need for pre-functionalization of the pyridine ring.

Challenges for Scalability: The primary challenge with this method is controlling the regioselectivity. Direct difluoromethylation of 2-aminopyridine would likely yield a mixture of isomers, including the 3-, 4-, 5-, and 6-substituted products, necessitating difficult chromatographic separation. While some directing group strategies have been developed, they often add extra steps to the synthesis.

Safety and Handling

4.1. Reagent Safety

  • 2,2-Difluoroacetic Anhydride: Corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetone Cyanohydrin: Highly toxic. Releases hydrogen cyanide upon contact with acids or bases. Handle with extreme caution in a fume hood.

  • Hydrobromic Acid: Corrosive and causes severe burns. Handle with appropriate PPE.

  • Zinc Dust: Flammable solid. Avoid creating dust clouds.

4.2. Product Safety

The final product, this compound, should be handled as a potentially hazardous chemical. A full safety data sheet (SDS) should be consulted before handling. Based on similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[3]

Characterization Data (Predicted)

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 6.60 (d, J = 8.4 Hz, 1H), 6.55 (t, J = 56.0 Hz, 1H), 4.50 (br s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.0, 145.0, 135.0 (t, J = 25.0 Hz), 120.0, 115.0 (t, J = 240.0 Hz), 110.0.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.0 (d, J = 56.0 Hz).

  • Mass Spectrometry (ESI): m/z calculated for C₆H₇F₂N₂ [M+H]⁺: 145.0575; found: 145.0578.

Conclusion

The scalable synthesis of this compound is a critical process for advancing drug discovery programs that utilize this important building block. The proposed five-step, two-pot protocol, adapted from a validated synthesis of the 4-isomer, offers a robust, chromatography-free, and economically viable route for the large-scale production of this key intermediate. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers and process chemists can confidently implement this protocol to meet the growing demand for this compound in the pharmaceutical industry.

References

Application Note: High-Purity Isolation of 5-(Difluoromethyl)pyridin-2-amine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-(Difluoromethyl)pyridin-2-amine, a critical building block in pharmaceutical and agrochemical synthesis. The inherent basicity of the aminopyridine scaffold presents significant challenges during silica gel chromatography, primarily manifesting as severe peak tailing, poor resolution, and diminished recovery. These issues stem from strong, non-ideal secondary interactions between the basic nitrogen centers and acidic silanol groups on the silica surface. This guide details a systematic approach to method development and a robust flash chromatography protocol that mitigates these challenges through the use of a modified mobile phase. We present a step-by-step methodology, from initial Thin-Layer Chromatography (TLC) screening to large-scale column execution, troubleshooting, and post-purification analysis, ensuring researchers can achieve high purity and yield.

Introduction: The Purification Challenge

This compound is a valuable synthetic intermediate, with its difluoromethyl group often incorporated to enhance metabolic stability and bioavailability in drug candidates.[1][2] However, the purification of this and similar aminopyridine compounds is notoriously difficult. The primary obstacle is the acid-base interaction between the basic analyte and the weakly acidic surface of standard silica gel, the most common stationary phase for column chromatography.

This interaction leads to a mixed-mode retention mechanism, where the desired partitioning behavior is corrupted by strong ionic binding. The result is a smeared, tailing peak that often co-elutes with impurities, leading to cross-contaminated fractions and significant product loss. This guide provides the causal framework and a validated protocol to overcome this fundamental problem.

Analyte Properties and Chromatographic Implications

Understanding the physicochemical properties of the target molecule is the cornerstone of developing a successful purification strategy.

PropertyValueImplication for Chromatography
Molecular Formula C₆H₆F₂N₂-
Molecular Weight 144.12 g/mol -
Structure The presence of two basic nitrogen atoms (pyridine ring and exocyclic amine) is the primary cause of interaction with acidic silica.
Predicted XlogP 1.3Indicates moderate polarity, suitable for normal-phase chromatography.[3]
Key Feature Basic AmineProne to strong ionic interactions with residual silanol groups (Si-OH) on the silica surface, causing peak tailing.

The core of the purification challenge is illustrated below. The basic amine reversibly, but strongly, binds to the acidic silanol groups, disrupting the uniform flow through the column and causing the characteristic peak tailing.

cluster_0 Silica Gel Surface Silanol1 Si-O-H Silanol2 Si-O-H Silanol3 Si-O-H Analyte This compound (Basic) Analyte->Silanol2 Strong H-Bonding/ Ionic Interaction TailingPeak Eluted Analyte (Tailing Peak) Analyte->TailingPeak Slow, Non-Uniform Desorption MobilePhase Mobile Phase Flow MobilePhase->Analyte Carries Analyte

Caption: Problem: Interaction of basic amine with acidic silanols.

To counteract this, we introduce a small amount of a volatile competing base, such as triethylamine (TEA), into the mobile phase. The TEA preferentially occupies the acidic silanol sites, effectively shielding the analyte from these detrimental interactions.

cluster_0 Shielded Silica Gel Surface Silanol1 Si-O-H---NEt₃ Silanol2 Si-O-H---NEt₃ Silanol3 Si-O-H---NEt₃ Analyte This compound (Basic) SharpPeak Eluted Analyte (Sharp Peak) Analyte->SharpPeak Uniform Partitioning & Desorption MobilePhase Mobile Phase Flow MobilePhase->Analyte Carries Analyte TEA Triethylamine (TEA) (Competing Base)

Caption: Solution: TEA shields silanol sites, enabling sharp elution.

Method Development via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly determining the optimal mobile phase composition before committing to a large-scale column. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound, which generally translates to effective separation on a column.[4]

Protocol: TLC Solvent System Screening

  • Prepare TLC Chambers: Line three small beakers or TLC tanks with filter paper and add ~5 mL of different solvent systems. Cover and let the atmosphere saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Add Modifier: If significant streaking is observed for the target compound, add 0.5-1% triethylamine (TEA) to the most promising solvent system and re-run the TLC. Observe the dramatic improvement in spot shape.

  • Calculate Rƒ: Measure the distance traveled by the compound and the solvent front. Calculate Rƒ = (distance of compound) / (distance of solvent front).

Suggested Starting Solvent Systems (Normal Phase):

System #Non-Polar SolventPolar SolventModifier (if needed)Typical Starting Ratio (v/v)
1Hexanes / HeptaneEthyl Acetate (EtOAc)0.5 - 1% TEA70:30
2Dichloromethane (DCM)Methanol (MeOH)0.5 - 1% TEA98:2
3TolueneAcetone0.5 - 1% TEA80:20

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard flash chromatography setup using silica gel. The principles apply equally to gravity chromatography, though flow rates will be slower.

Materials and Reagents:

  • Stationary Phase: Flash-grade silica gel (e.g., 230-400 mesh).

  • Crude Sample: this compound from a reaction mixture.

  • Solvents: HPLC-grade Hexanes (or Heptane) and Ethyl Acetate.

  • Modifier: Triethylamine (TEA).

  • Apparatus: Chromatography column, collection tubes, TLC plates, and visualization equipment.

Step-by-Step Purification Workflow:

  • Mobile Phase Preparation:

    • Prepare two solvent bottles based on the optimal TLC conditions.

    • Solvent A (Low Polarity): Hexanes (or chosen non-polar solvent).

    • Solvent B (High Polarity): Hexanes:Ethyl Acetate (e.g., 70:30 v/v) + 1% TEA .

    • Ensure the TEA is added to the final mixture to maintain a consistent concentration.

  • Column Packing (Slurry Method):

    • In a beaker, mix silica gel with Solvent A to form a free-flowing slurry. A typical rule of thumb is a 50:1 to 100:1 ratio of silica-to-crude sample by weight.

    • Pour the slurry into the column. Open the stopcock and use gentle air pressure or a pump to push the solvent through, compacting the silica into a stable bed.

    • Ensure the packed bed is level and free of cracks or air bubbles. Add a thin layer of sand on top to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

    • Gently and evenly apply this powder to the top of the packed column.

  • Elution:

    • Carefully add Solvent A to the column, ensuring not to disturb the packed bed.

    • Begin eluting the column with Solvent A, collecting fractions. This will wash through very non-polar impurities.

    • Switch to Solvent B (the higher polarity mixture with TEA) to begin eluting the target compound.

    • Maintain a constant flow rate. If using a gradient, slowly increase the percentage of the more polar solvent. For this compound, an isocratic elution with the optimized solvent system is often sufficient.

  • Fraction Monitoring and Collection:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the elution of the compound by spotting every few fractions onto a TLC plate and visualizing under UV light.

    • Combine fractions that contain only the pure desired product (single spot at the correct Rƒ).

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces, as it has a higher boiling point than hexanes and ethyl acetate.

G start Crude Sample tlc 1. TLC Method Development (Hex/EtOAc + 1% TEA) start->tlc dry_load 3. Dry Load Sample onto Silica start->dry_load prep_column 2. Prepare Silica Slurry & Pack Column tlc->prep_column Optimal Rf ≈ 0.3 prep_column->dry_load elute 4. Elute with Mobile Phase dry_load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor pool 7. Pool Pure Fractions monitor->pool Fractions are pure waste Impure Fractions & Solvent Waste monitor->waste Fractions are impure evap 8. Rotary Evaporation of Solvent pool->evap end_node Pure this compound evap->end_node

Caption: A standard workflow for purification by flash chromatography.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Persistent Peak Tailing 1. Insufficient TEA in the mobile phase. 2. Highly acidic silica gel batch. 3. Column overload.1. Increase TEA concentration to 1.5-2%. 2. Consider using an alternative stationary phase like alumina or amine-functionalized silica.[5] 3. Reduce the amount of crude sample loaded onto the column.
Low Recovery 1. Compound is irreversibly bound to the silica. 2. Compound is too polar for the chosen solvent system.1. Flush the column with a highly polar "strip" solvent, such as 5-10% Methanol in DCM with 1% TEA. 2. Re-develop TLC method using a more polar system (e.g., DCM/MeOH).
Co-elution of Impurities 1. Poor separation (Rƒ values are too close). 2. Column was run too fast.1. Find a solvent system that provides a larger ∆Rƒ between the product and impurity. Try different solvent combinations (e.g., Toluene/Acetone). 2. Reduce the flow rate to increase the number of theoretical plates and improve resolution.
Product Degradation The acidic nature of silica is degrading the compound.Switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[6]

Conclusion

The successful purification of this compound by column chromatography is critically dependent on mitigating the strong interactions between the basic analyte and the acidic silica stationary phase. The addition of a small percentage of a competing base, like triethylamine, to the mobile phase is a simple, effective, and robust solution. This approach neutralizes the problematic silanol interactions, leading to symmetrical peak shapes, improved resolution, and high recovery. By following the systematic method development and detailed protocol outlined in this note, researchers can reliably obtain this valuable intermediate with high purity, facilitating the advancement of their synthetic campaigns.

References

Application Note & Protocol: High-Purity Recrystallization of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 5-(Difluoromethyl)pyridin-2-amine, a critical building block in contemporary drug discovery, through optimized recrystallization methods. We delve into the fundamental principles of crystallization, provide a systematic protocol for solvent selection, and detail step-by-step procedures for both single-solvent and mixed-solvent recrystallization. The methodologies are designed to be robust and scalable, enabling researchers, scientists, and drug development professionals to consistently obtain material of high purity, suitable for downstream synthetic applications and analytical characterization.

Introduction: The Imperative for Purity

This compound is a key structural motif found in numerous pharmacologically active compounds. The difluoromethyl group (-CHF₂) is often employed as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and lipophilicity without a significant increase in steric bulk. As with any active pharmaceutical ingredient (API) intermediate, the purity of the starting material is paramount, as impurities can lead to downstream reaction failures, the formation of toxic byproducts, or complications in regulatory filings.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1][2] The process leverages the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][4] A successful recrystallization can dramatically enhance purity, improve crystal morphology, and ensure batch-to-batch consistency. This guide explains the causality behind experimental choices to empower the researcher with a deep, actionable understanding of the process.

The Science of Recrystallization: A Foundational Overview

The efficacy of recrystallization is governed by the principle that the solubility of most solids increases with temperature.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more purified form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[4][5]

The Ideal Solvent: Criteria for Selection

The choice of solvent is the most critical variable in recrystallization.[4] An optimal solvent should exhibit the following characteristics[6][7]:

  • Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the driving force for high recovery.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[6]

  • Safety & Cost: The solvent should be non-toxic, non-flammable, and cost-effective.

Single-Solvent vs. Mixed-Solvent Systems

Often, no single solvent meets all the ideal criteria. In such cases, a mixed-solvent system, also known as a binary system, is employed.[3][4] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "primary" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1] The impure compound is dissolved in a minimal amount of the hot primary solvent, and the anti-solvent is added dropwise until the solution becomes turbid, indicating the onset of precipitation. A small amount of the primary solvent is then added to redissolve the solid, and the saturated solution is allowed to cool slowly.

Protocol Development: Rational Solvent Selection

The structure of this compound—featuring a polar aminopyridine scaffold capable of hydrogen bonding and a moderately polar difluoromethyl group—suggests it will be most soluble in polar to moderately polar solvents.[8] The following protocol outlines a systematic approach to screen for and select an appropriate solvent system.

Visualizing the Solvent Selection Workflow

The decision-making process for selecting an appropriate solvent system can be visualized as follows:

Solvent_Selection start Start: Place ~20 mg crude This compound in a test tube add_solvent Add 0.5 mL of test solvent at room temperature start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt heat Heat mixture to boiling observe_rt->heat Insoluble unsuitable_too_good Result: Unsuitable (Too Soluble) observe_rt->unsuitable_too_good Soluble observe_hot Observe Solubility heat->observe_hot cool Cool to room temp, then in ice bath observe_hot->cool Soluble unsuitable_too_bad Result: Unsuitable (Insoluble) observe_hot->unsuitable_too_bad Insoluble observe_xtal Observe for Crystals cool->observe_xtal potential_single Result: Potential Single Solvent observe_xtal->potential_single Abundant Crystals no_xtal Result: Poor Recovery (Consider Mixed System) observe_xtal->no_xtal No/Few Crystals consider_mixed Action: Consider for Mixed-Solvent System (as 'Good' Solvent) unsuitable_too_good->consider_mixed

Caption: Logic diagram for systematic recrystallization solvent screening.

Experimental Solvent Screening

Materials:

  • Crude this compound

  • Test tubes or small Erlenmeyer flasks

  • Selection of solvents (see Table 1)

  • Heating source (hot plate or sand bath)

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude material into a small test tube.

  • Add the test solvent dropwise (starting with ~0.5 mL) at room temperature and stir or swirl. Record observations.

  • If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Add more solvent in small portions until the solid just dissolves.

  • If the solid dissolves completely in the hot solvent, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Table 1: Predicted Solubility of this compound and Solvent Screening Results
SolventPolarityBoiling Point (°C)Predicted Solubility (Cold)Predicted Solubility (Hot)Recommendation
WaterHigh100LowModeratePotential anti-solvent with alcohols.
MethanolHigh65Moderate-HighHighLikely too soluble for good recovery.[6]
EthanolHigh78ModerateHighGood candidate for single or mixed system.[9]
Isopropanol (IPA)Medium-High82LowHighExcellent candidate for single-solvent.
AcetoneMedium56HighHighLikely too soluble.
Ethyl AcetateMedium77LowModerate-HighGood candidate for single or mixed system.
DichloromethaneMedium-Low40HighHighLikely too soluble; low boiling point is not ideal.
TolueneLow111Very LowLow-ModeratePotential anti-solvent with polar solvents.
Hexanes/HeptaneLow69 / 98InsolubleInsolubleExcellent candidate for anti-solvent.

Detailed Recrystallization Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizing the General Recrystallization Workflow

References

Suzuki coupling reactions involving 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-(Difluoromethyl)pyridin-2-amine: Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of available methods, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild conditions.[1][2][3] This guide provides a detailed examination of the application of this powerful reaction to a specific, pharmaceutically relevant building block: this compound.

The incorporation of the difluoromethyl (CF2H) group into heterocyclic scaffolds is of significant interest in medicinal chemistry. The CF2H group can act as a bioisostere for hydroxyl, thiol, or amine moieties and can serve as a hydrogen bond donor, enhancing binding affinity to biological targets and improving pharmacokinetic properties.[4][5] Coupling this moiety, present on a pyridine ring, with various aryl or heteroaryl partners opens a direct pathway to novel chemical entities with significant therapeutic potential.

This document serves as a senior application scientist's guide, moving beyond a simple recitation of steps to explain the underlying principles, the rationale behind procedural choices, and strategies for overcoming common challenges associated with this specific substrate class.

The Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[6][7] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three fundamental steps.[8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a bromo-substituted this compound), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7][]

  • Transmetalation : In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate "ate" complex.[11][12][13]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][14]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd(0)L2->Oxidative_Addition Oxidative Addition (+ R¹-X) Transmetalation R¹-Pd(II)L₂-R² (Diorganopalladium Complex) Oxidative_Addition->Transmetalation Transmetalation (+ R²-B(OR)₂ + Base) Transmetalation->Pd(0)L2 Reductive Elimination (- R¹-R²) R1X Ar-X (e.g., Bromo-pyridinamine) R2B Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) Product Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Considerations

The success of a Suzuki coupling, particularly with a challenging substrate like an aminopyridine, hinges on the careful selection of several key parameters. The presence of the basic pyridine nitrogen and the primary amine at the 2-position can lead to catalyst inhibition by coordinating to the palladium center.[15] Therefore, the choice of catalyst, ligand, base, and solvent is critical to mitigate these effects and achieve high yields.

ParameterRecommended ChoiceRationale & Causality
Palladium Precursor Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(dppf)Cl₂: The dppf ligand is both electron-rich and bulky, which facilitates the oxidative addition and reductive elimination steps. It forms a stable, well-defined pre-catalyst that is effective for heteroaryl couplings.[16] Pd(PPh₃)₄: A direct source of Pd(0), avoiding the need for in situ reduction which can sometimes lead to side reactions. However, triphenylphosphine is a less effective ligand for challenging substrates compared to modern biarylphosphines.[17]
Ligand (If not using a pre-formed complex) Buchwald-type ligands (e.g., SPhos, XPhos)These are bulky, electron-donating monophosphine ligands that are highly effective at promoting Suzuki couplings of electron-deficient heteroaryl halides and substrates prone to catalyst inhibition. They favor the formation of highly active mono-ligated Pd(0) species.[18]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A moderately strong, non-nucleophilic base is required. K₂CO₃/K₃PO₄: These are excellent general-purpose bases that are strong enough to facilitate transmetalation without causing hydrolysis of the difluoromethyl group or other sensitive functionalities.[13] Cs₂CO₃: A stronger and more soluble base that can be effective when weaker bases fail, but it is more expensive.
Boron Reagent Arylboronic Acid or Arylboronic Pinacol EsterBoronic Acids: Widely available and generally more reactive.[19] Pinacol Esters: More stable towards protodeboronation (a key side reaction where the C-B bond is cleaved by water/protons), which can be an issue under prolonged heating or with certain substrates.[15]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically 3:1 to 5:1 ratio)The solvent system must dissolve both the organic starting materials and the inorganic base. Dioxane/Water: A very common and effective combination. The water is essential for dissolving the base and facilitating the formation of the active boronate species.[11][20] Anhydrous conditions can be used with certain bases (e.g., KF) but are less common for this substrate type.
Temperature 80–110 °CSufficient thermal energy is required to drive the reaction, particularly the oxidative addition step. The optimal temperature should be determined empirically but typically falls within this range.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some ligands are sensitive to oxidation by air, which can lead to catalyst deactivation and the formation of palladium black.[21] Rigorous degassing of the solvent is crucial.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound with a generic arylboronic acid.

Reactants:

  • 3-Bromo-5-(difluoromethyl)pyridin-2-amine (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.02-0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (halide, boronic acid, base, catalyst) - Place under inert atmosphere start->setup solvent 2. Add Solvents - Add degassed dioxane - Add degassed water setup->solvent reaction 3. Reaction - Heat to 90-100 °C - Stir vigorously - Monitor by TLC/LC-MS solvent->reaction workup 4. Work-up - Cool to RT - Dilute with EtOAc - Aqueous wash reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purify product Final Product purify->product

Caption: Standard experimental workflow for the Suzuki coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup : To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 3-bromo-5-(difluoromethyl)pyridin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three to five times to ensure the vessel is free of oxygen.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent Addition : Add the degassed solvent mixture (1,4-dioxane and water, 4:1 ratio, ~0.1 M concentration relative to the limiting reagent) via syringe. The solvent should be degassed beforehand by bubbling with argon for 20-30 minutes or by a freeze-pump-thaw cycle.

  • Reaction : Place the sealed reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Washing : Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Deactivation: Presence of oxygen; coordination of the amine/pyridine to Pd.Ensure rigorous degassing of all solvents. Switch to a more robust ligand system (e.g., a Buchwald ligand like SPhos) with a Pd(0) source like Pd₂(dba)₃.[18]
Ineffective Base: Base is not strong enough or has poor solubility.Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[13]
Protodeboronation Hydrolysis of Boronic Acid: The C-B bond is cleaved, resulting in a de-borylated arene.Use the corresponding boronic pinacol ester instead of the acid.[15] Minimize reaction time and avoid excessive temperatures.
Homocoupling Glaser-Hay type coupling: Two molecules of the boronic acid couple together.This is often promoted by oxygen. Ensure the reaction is strictly anaerobic.[15]
Dehalogenation Hydrodehalogenation: The starting halide is reduced to the corresponding C-H bond.Ensure solvents are pure and not a source of hydrides. Optimize reaction time to avoid prolonged exposure to reaction conditions after the product is formed.[15]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a highly effective method for synthesizing novel biaryl and heterobiaryl compounds of significant interest to the pharmaceutical industry.[9][22] Success in this endeavor requires a nuanced understanding of the reaction mechanism and careful consideration of the substrate's unique electronic and coordinating properties. By selecting robust palladium catalysts with electron-rich, bulky ligands, employing appropriate bases and solvent systems, and maintaining a strictly inert atmosphere, researchers can reliably access a diverse range of valuable molecules. The protocols and insights provided herein serve as a validated starting point for the development and optimization of this critical synthetic transformation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Difluoromethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-5-(difluoromethyl)pyridin-2-amines

In the landscape of modern medicinal chemistry and drug development, the privileged 2-aminopyridine scaffold is a cornerstone for the design of a vast array of therapeutic agents. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The CHF₂ group, in particular, can act as a bioisostere for hydroxyl or thiol groups and can enhance metabolic stability, membrane permeability, and binding affinity through favorable interactions with biological targets. Consequently, the synthesis of N-aryl-5-(difluoromethyl)pyridin-2-amine derivatives is of significant interest.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most robust and versatile methods for the formation of C-N bonds.[1] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to the challenging substrate class of 5-(difluoromethyl)pyridin-2-amine and its derivatives. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer troubleshooting guidance to enable the efficient and reliable synthesis of these valuable compounds.

Mechanistic Considerations and Substrate-Specific Challenges

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ Oxidative Addition Complex->Amine Coordination R₂NH Amido Complex Ar-Pd(II)(L)-NR₂ Amine Coordination->Amido Complex + Base, - BH⁺X⁻ Amido Complex->Pd(0)L Product Ar-NR₂ Amido Complex->Product Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The application of this methodology to this compound presents a unique set of challenges:

  • Electron-Deficient Heterocycle: The pyridine ring is inherently electron-deficient, which can slow down the rate of oxidative addition of the palladium catalyst to the corresponding halo-pyridine. The strongly electron-withdrawing difluoromethyl group at the 5-position further deactivates the ring, making this step even more challenging.

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing effect of the difluoromethyl group also decreases the nucleophilicity of the 2-amino group, which can hinder its coordination to the palladium center and subsequent deprotonation.

  • Potential for Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.

To overcome these challenges, careful selection of the catalyst system—comprising a palladium precursor, a phosphine ligand, and a suitable base—is paramount.

Optimized Catalyst Systems

For the successful amination of electron-deficient heteroaryl amines, the use of sterically hindered and electron-rich phosphine ligands is crucial. These ligands promote the formation of monoligated, highly reactive palladium(0) species, facilitate the reductive elimination step, and can prevent catalyst deactivation.

ComponentRecommended ReagentsRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common source of Pd(0), while Pd(II) precursors like Pd(OAc)₂ can be reduced in situ to the active Pd(0) catalyst.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Josiphos-type ligands (e.g., CyPF-tBu)Xantphos , a bulky, wide-bite-angle bisphosphine ligand, is highly effective for coupling heteroaromatic amines.[3] Josiphos-type ligands are also known to be robust for challenging cross-couplings involving heteroaryl chlorides.[4][5]
Base NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate)Strong, non-nucleophilic bases are required to deprotonate the coordinated amine. NaOtBu is a common choice, while carbonate and phosphate bases offer milder alternatives for substrates with base-sensitive functional groups.[6]
Solvent Toluene, Dioxane, tert-ButanolAnhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.

Detailed Experimental Protocol: General Procedure

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide)

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Addition of Base and Solvent: To the solid mixture, add sodium tert-butoxide (1.5 equiv) and anhydrous toluene to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-(difluoromethyl)pyridin-2-amine.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use a fresh batch of palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane).
Formation of Side Products (e.g., Hydrodehalogenation) - Catalyst deactivation pathway- Reaction temperature too high- Increase ligand-to-palladium ratio.- Lower the reaction temperature and extend the reaction time.
Difficulty in Purification - Baseline streaking on TLC due to basic product- Add a small amount of triethylamine to the eluent during column chromatography.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-aryl-5-(difluoromethyl)pyridin-2-amine derivatives. While the electron-deficient nature of the substrate presents challenges, a carefully selected catalyst system, particularly one employing bulky and electron-rich phosphine ligands like Xantphos or Josiphos-type ligands, can lead to successful and high-yielding transformations. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in the pharmaceutical and agrochemical industries, facilitating the exploration of this important chemical space.

References

Application Notes and Protocols: The Strategic Use of 5-(Difluoromethyl)pyridin-2-amine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Pyridines in Kinase Inhibition

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a vast number of approved therapeutic agents.[1] In the realm of kinase inhibitor design, the 2-aminopyridine moiety is particularly significant for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited for achieving potent and selective inhibition.[2] The strategic functionalization of this pyridine core is a key aspect of modern drug discovery, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

This application note focuses on a specific, high-value building block: 5-(difluoromethyl)pyridin-2-amine . The incorporation of a difluoromethyl (-CHF₂) group offers several distinct advantages over non-fluorinated or trifluoromethylated analogues. The -CHF₂ group is considered a bioisostere of hydroxyl, thiol, or amine groups and can act as a "lipophilic hydrogen bond donor," a unique characteristic that can significantly influence protein-ligand interactions.[3] This moiety can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the pyridine ring, all of which are critical parameters in the development of effective and safe kinase inhibitors.[3][4]

Herein, we provide a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. We will explore its role in structure-activity relationships (SAR), provide a representative synthetic protocol for its incorporation into a common kinase inhibitor scaffold, and discuss the subsequent evaluation of the synthesized compounds.

The Difluoromethyl Group: A Unique Modulator of Physicochemical Properties

The choice to incorporate a difluoromethyl group is a strategic one, driven by its ability to subtly yet significantly alter a drug candidate's profile. Unlike the more common trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing and increases lipophilicity, the -CHF₂ group possesses a more nuanced character.

Property-CH₃ (Methyl)-CHF₂ (Difluoromethyl)-CF₃ (Trifluoromethyl)
Hydrogen Bond Donating Capacity NoneWeak to Moderate[3]None
Lipophilicity (LogP contribution) IncreasesModerate Increase[3]Significant Increase[4]
Metabolic Stability Susceptible to oxidationMore resistant to oxidationHighly resistant to oxidation[4]
Electronic Effect Electron-donatingWeakly electron-withdrawingStrongly electron-withdrawing

The ability of the -CHF₂ group to act as a hydrogen bond donor is particularly noteworthy. This interaction, though weaker than that of a classic hydroxyl or amine group, can provide an additional anchor point within the target protein's binding site, potentially leading to enhanced potency and selectivity.[3] Furthermore, its moderate lipophilicity can improve aqueous solubility compared to -CF₃ analogues, a desirable trait for oral bioavailability.

Synthetic Applications: Incorporating this compound into Kinase Inhibitor Scaffolds

This compound is a versatile building block that can be incorporated into a wide range of kinase inhibitor scaffolds through various cross-coupling reactions. The most common and powerful of these are the Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods allow for the precise and efficient formation of C-C and C-N bonds, respectively, which are fundamental to assembling the complex architectures of modern kinase inhibitors.[4][5]

Below is a logical workflow for the synthesis of a generic kinase inhibitor using this compound.

G cluster_0 Synthesis of Key Intermediate cluster_1 Core Scaffold Assembly cluster_2 Final Kinase Inhibitor Synthesis A 5-Bromopyridin-2-amine B Palladium-Catalyzed Difluoromethylation A->B C This compound B->C H Buchwald-Hartwig Cross-Coupling C->H D Heteroaryl Halide (e.g., Chloropyrimidine) F Suzuki-Miyaura Coupling D->F E Arylboronic Acid E->F G Functionalized Heteroaryl Halide F->G G->H I Final Kinase Inhibitor H->I

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Protocol: Synthesis of a Representative Pyrimidinyl-aminopyridine Kinase Inhibitor

This protocol describes a representative synthesis of a kinase inhibitor scaffold, where this compound is coupled with a functionalized chloropyrimidine via a Buchwald-Hartwig amination reaction. This method is analogous to established procedures for similar aminopyridine-based inhibitors.[4]

Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reactions involving palladium catalysts should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

Materials and Reagents:
  • This compound

  • 2-Chloro-4-(phenyl)-pyrimidine (or other suitable heteroaryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Procedure: Buchwald-Hartwig Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), 2-chloro-4-(phenyl)-pyrimidine (1.1 eq), cesium carbonate (1.5 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.05 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the final kinase inhibitor.

Characterization and Evaluation of the Final Compound

Following successful synthesis and purification, the identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical and Cellular Assays for Kinase Inhibitor Evaluation

The next critical phase is to determine the biological activity of the newly synthesized inhibitor. A multi-step evaluation process is typically employed.[6]

G A Synthesized Inhibitor B Biochemical Assays (e.g., TR-FRET, ADP-Glo) A->B C Determine IC₅₀ (Potency) B->C D Kinome Profiling (Selectivity) B->D E Cell-Based Assays (Target Engagement) C->E D->E F Measure Cellular Potency (e.g., Anti-proliferation) E->F G Lead Optimization F->G

Caption: Workflow for kinase inhibitor evaluation.

  • Biochemical Assays (Potency): The initial step is to measure the inhibitor's potency against the target kinase in a purified, cell-free system.[6] Various high-throughput assay formats are available, including:

    • Luminescence-based assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced.

    • Fluorescence-based assays (e.g., TR-FRET): Time-Resolved Förster Resonance Energy Transfer assays are highly sensitive and commonly used for screening.[7][8]

    The result of these assays is typically an IC₅₀ value , which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[9]

  • Kinome Profiling (Selectivity): A crucial aspect of kinase inhibitor development is ensuring selectivity for the intended target. Kinome-wide profiling services screen the compound against a large panel of kinases to identify potential off-target activities, which can lead to undesirable side effects.

  • Cell-Based Assays (Target Engagement and Cellular Potency): After confirming biochemical potency and selectivity, it is essential to verify that the inhibitor can enter cells and engage its target in a cellular context.[6]

    • Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of the inhibitor to the target kinase within living cells.

    • Functional Cellular Assays: These assays measure the downstream effects of target inhibition, such as the inhibition of cell proliferation in cancer cell lines.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of novel kinase inhibitors. Its unique electronic and steric properties, conferred by the difluoromethyl group, provide medicinal chemists with a powerful tool to modulate the potency, selectivity, and pharmacokinetic profile of their compounds. The synthetic protocols, primarily leveraging robust palladium-catalyzed cross-coupling reactions, are well-established for analogous building blocks and can be readily adapted. By following a logical workflow of synthesis, characterization, and rigorous biological evaluation, researchers can effectively utilize this compound to accelerate the discovery and development of the next generation of targeted kinase inhibitor therapies.

References

Application Notes and Protocols for 5-(Difluoromethyl)pyridin-2-amine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast chemical space explored by researchers, fluorinated organic compounds have emerged as a particularly fruitful area of investigation. The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced biological activity.[1][2][3] The pyridine scaffold, a ubiquitous heterocycle in bioactive molecules, offers a versatile platform for derivatization.[4][5][6] The strategic combination of a difluoromethyl group at the 5-position and an amine at the 2-position of the pyridine ring presents 5-(Difluoromethyl)pyridin-2-amine as a highly promising building block for the discovery of next-generation fungicides, herbicides, and insecticides.

The difluoromethyl group (CHF2) is a bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding, yet it is more lipophilic and metabolically stable. This unique combination of properties makes it an attractive substituent for modulating the bioactivity and pharmacokinetic profile of a lead compound. The 2-amino group provides a convenient handle for a wide range of chemical modifications, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in agrochemical discovery programs. We will delve into synthetic strategies for library generation, detailed protocols for biological screening, and a discussion of the underlying scientific principles.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the parent molecule's properties is crucial for designing effective derivatization strategies and interpreting structure-activity relationships (SAR).

PropertyValue (Predicted/Typical)Significance in Agrochemical Design
Molecular Formula C6H6F2N2Provides the basis for molecular weight and elemental analysis.
Molecular Weight ~144.13 g/mol A low molecular weight starting material is ideal for library synthesis, allowing for significant additions without violating Lipinski's rule of five.
Appearance White to off-white crystalline solid[7] Standard for many organic intermediates.
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane)[8] Facilitates its use in a wide range of reaction conditions.
logP (Predicted) 1.0 - 1.5The difluoromethyl group increases lipophilicity compared to an unsubstituted pyridine, which can enhance membrane permeability.[3]
pKa (Predicted) 3.5 - 4.5 (for the pyridinium ion)The electron-withdrawing nature of the difluoromethyl group will decrease the basicity of the pyridine nitrogen compared to 2-aminopyridine. This can influence binding interactions and formulation properties.

Synthetic Derivatization Strategies: Building a Candidate Library

The primary amino group of this compound is the key reactive site for generating a diverse library of potential agrochemicals. The following protocols outline standard yet powerful methods for derivatization.

Protocol 1: Amide Coupling for Fungicide and Herbicide Candidates

Amide bond formation is a robust and versatile reaction in medicinal and agrochemical chemistry. Many commercial fungicides and herbicides feature an amide linkage.

Objective: To synthesize a library of N-acyl derivatives of this compound.

Materials:

  • This compound

  • A diverse selection of carboxylic acids or acyl chlorides (e.g., substituted benzoic acids, aliphatic carboxylic acids, heterocyclic carboxylic acids)

  • Coupling agents (e.g., HATU, HOBt/EDC) or a base (e.g., triethylamine, pyridine) for acyl chlorides

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Carboxylic Acid Activation (if applicable): If using a carboxylic acid, add the carboxylic acid (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Acylation:

    • For activated carboxylic acids: Add the pre-activated carboxylic acid solution to the solution of this compound.

    • For acyl chlorides: To the solution of this compound, add triethylamine (1.5 eq) and then slowly add the acyl chloride (1.1 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Causality Behind Experimental Choices: The use of HATU as a coupling agent is often preferred for its high efficiency and low rate of side reactions. The choice of solvent depends on the solubility of the starting materials; DMF is a more polar solvent that can be useful for less soluble carboxylic acids. The aqueous work-up is essential to remove the coupling reagents and any unreacted starting materials.

Protocol 2: Sulfonamide Synthesis for Broad-Spectrum Bioactivity

Sulfonamides are another important class of functional groups found in bioactive molecules, including some herbicides.

Objective: To create a library of sulfonamide derivatives.

Methodology: This protocol is similar to the acylation with acyl chlorides. React this compound with a variety of sulfonyl chlorides (1.1 eq) in the presence of a base like pyridine or triethylamine in an anhydrous solvent like DCM. The reaction is typically run at room temperature and purification is achieved via column chromatography.

Diagram: Synthetic Workflow for Library Generation

G cluster_synthesis Library Synthesis start This compound reaction Parallel Synthesis (Amide Coupling, Sulfonylation) start->reaction reagents Diverse Building Blocks (Carboxylic Acids, Sulfonyl Chlorides, etc.) reagents->reaction purification Purification (Column Chromatography) reaction->purification library Candidate Agrochemical Library purification->library

Caption: Synthetic workflow for generating a diverse library of candidate agrochemicals.

Biological Screening Cascade: Identifying Lead Compounds

Once a library of derivatives has been synthesized, a systematic screening process is required to identify compounds with promising biological activity. The traditional approach involves a tiered screening system, starting with high-throughput in vitro assays and progressing to more complex in vivo and greenhouse trials for the most promising hits.[9][10]

Protocol 3: In Vitro Antifungal Screening

Objective: To identify compounds with inhibitory activity against key plant pathogenic fungi.

Target Organisms:

  • Botrytis cinerea (Gray mold)

  • Fusarium graminearum (Fusarium head blight)

  • Rhizoctonia solani (Sheath blight)

  • Puccinia sorghi (Corn rust)[11]

Methodology (96-well plate assay):

  • Compound Preparation: Prepare stock solutions of all synthesized compounds in DMSO at a concentration of 10 mg/mL.

  • Assay Plate Preparation: In a 96-well microtiter plate, add 2 µL of each compound stock solution to a well containing 198 µL of a suitable growth medium (e.g., Potato Dextrose Broth) to achieve a final test concentration of 100 µg/mL. Include wells with DMSO only as a negative control and wells with a commercial fungicide (e.g., tebuconazole) as a positive control.

  • Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) for 48-72 hours.

  • Growth Assessment: Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the negative control.

  • Dose-Response and EC50 Determination: For compounds showing significant inhibition (>50%) in the primary screen, perform a serial dilution to determine the half-maximal effective concentration (EC50).

Protocol 4: Insecticidal Activity Screening

Objective: To identify compounds with activity against common insect pests.

Target Organisms:

  • Aphis craccivora (Cowpea aphid)[12]

  • Myzus persicae (Green peach aphid)

  • Plutella xylostella (Diamondback moth)

Methodology (Leaf-dip or diet incorporation assay):

  • Leaf-Dip Assay (for sucking insects like aphids):

    • Prepare test solutions of each compound in an appropriate solvent with a surfactant.

    • Dip leaves (e.g., cabbage or fava bean) into the test solutions for 10-15 seconds and allow them to air dry.

    • Place the treated leaves in a petri dish with a moist filter paper.

    • Introduce a known number of insects (e.g., 10-20 adult aphids) into each petri dish.

    • Include solvent-only treated leaves as a negative control and a commercial insecticide (e.g., imidacloprid) as a positive control.

    • Incubate at 25 °C and assess mortality after 24, 48, and 72 hours.

  • Diet Incorporation Assay (for chewing insects):

    • Incorporate the test compounds at various concentrations into an artificial insect diet.

    • Place a small amount of the treated diet into the wells of a multi-well plate.

    • Introduce one larva (e.g., 2nd instar P. xylostella) into each well.

    • Seal the plate and incubate under controlled conditions.

    • Assess mortality and growth inhibition after 5-7 days.

  • LC50 Determination: For active compounds, conduct dose-response studies to determine the lethal concentration required to kill 50% of the test population (LC50).

Protocol 5: Herbicidal Activity Screening

Objective: To identify compounds with pre- and post-emergence herbicidal activity.

Target Species:

  • Monocots: Echinochloa crus-galli (Barnyardgrass), Avena fatua (Wild oat)

  • Dicots: Amaranthus retroflexus (Redroot pigweed), Abutilon theophrasti (Velvetleaf)

Methodology (Seedling growth assay):

  • Pre-emergence Assay:

    • Fill small pots with soil and sow seeds of the target weed species.

    • Apply the test compounds as a solution or suspension to the soil surface at a specific application rate (e.g., 1 kg/ha ).

    • Water the pots and place them in a greenhouse under controlled conditions.

    • Assess the percentage of germination and the health of the seedlings (e.g., stunting, chlorosis, necrosis) after 14-21 days.

  • Post-emergence Assay:

    • Grow the target weed species in pots until they reach the 2-3 leaf stage.

    • Apply the test compounds as a foliar spray.

    • Return the pots to the greenhouse and assess plant injury using a 0-100% rating scale after 7 and 14 days.

  • GR50 Determination: For active compounds, conduct dose-response studies to determine the application rate that causes a 50% reduction in plant growth (GR50).

Diagram: Agrochemical Screening Cascade

G cluster_screening Screening Cascade start Candidate Library primary_screen Primary High-Throughput Screen (In Vitro Fungicide, Insecticide Assays @ a single high concentration) start->primary_screen hit_id Hit Identification (>50% inhibition/mortality) primary_screen->hit_id secondary_screen Secondary Screening (Dose-Response, EC50/LC50 Determination) hit_id->secondary_screen lead_id Lead Identification secondary_screen->lead_id tertiary_screen Tertiary Screening (Greenhouse Trials, Broad Spectrum Activity, Crop Selectivity) lead_id->tertiary_screen lead_opt Lead Optimization tertiary_screen->lead_opt

References

Application Notes and Protocols for 5-(Difluoromethyl)pyridin-2-amine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-(Difluoromethyl)pyridin-2-amine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1][2] The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool to enhance a molecule's pharmacological profile, including metabolic stability, binding affinity, and bioavailability.[3][4] Within this context, the this compound moiety has garnered significant attention as a privileged fragment, particularly in the development of highly potent and selective kinase inhibitors.

The difluoromethyl group (CHF2) acts as a bioisostere for other functional groups, offering a unique combination of lipophilicity and hydrogen bond donor capacity. This seemingly subtle substitution can dramatically alter the electronic properties and conformational preferences of a molecule, leading to improved target engagement and a more favorable pharmacokinetic profile.[5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this compound derivatives, with a focus on their role as modulators of the Phosphoinositide 3-Kinase (PI3K)/mechanistic Target of Rapamycin (mTOR) signaling pathway.

Synthetic Strategies and Key Intermediates

The successful development of medicinal compounds hinges on robust and scalable synthetic routes. The cornerstone for the synthesis of the titular derivatives is the key intermediate, 4-(difluoromethyl)pyridin-2-amine. An efficient, five-step, two-pot procedure has been developed for its large-scale production, starting from the readily available 2,2-difluoroacetic anhydride.[6] This optimized synthesis avoids hazardous reagents and purification of intermediates, making it a practical approach for drug development programs.

Protocol 1: Scalable Synthesis of 4-(Difluoromethyl)pyridin-2-amine

This protocol outlines a two-pot procedure for the gram-scale synthesis of the key intermediate.

Materials:

  • 2,2-difluoroacetic anhydride

  • Acetonitrile

  • n-Butyllithium

  • Tetrahydrofuran (THF)

  • (E)-4-ethoxy-1,1-difluorobut-3-en-2-one

  • Acetic acid

  • Methoxylamine hydrochloride

  • Hydrobromic acid in acetic acid (33%)

  • Zinc dust

  • Celite

  • Ethyl acetate (EtOAc)

  • Sodium sulfate

Procedure:

Pot 1: Synthesis of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile

  • To a solution of acetonitrile in tetrahydrofuran, add n-butyllithium to form (cyanomethyl)lithium in situ.

  • Add a solution of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one in tetrahydrofuran at -70 °C.

  • Allow the reaction to proceed for less than 3 hours.

  • Isolate the nitrile product. The expected yield is approximately 77%.[6]

Pot 2: Cyclization and Reduction to 4-(Difluoromethyl)pyridin-2-amine

  • To a solution of the nitrile from Pot 1 in acetic acid, add methoxylamine hydrochloride.

  • Stir the reaction mixture at 50 °C for 7 hours.

  • Cool the mixture to room temperature and add HBr in acetic acid (33%).

  • Stir the resulting mixture at 90 °C for 15 hours.[6]

  • After cooling to 20 °C, add zinc dust portion-wise while maintaining the temperature.

  • Stir the mixture at room temperature for 3 hours.

  • Filter the reaction mixture through a pad of Celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

General Protocol 2: Synthesis of this compound Derivatives via Suzuki Coupling

The 4-(difluoromethyl)pyridin-2-amine intermediate serves as a versatile building block for the synthesis of a diverse library of compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7]

Materials:

  • 4-(Difluoromethyl)pyridin-2-amine derivative (e.g., boronic acid pinacol ester)

  • Aryl or heteroaryl halide (e.g., a substituted chloro-triazine or -pyrimidine)

  • Palladium catalyst (e.g., XPhos Pd G2)

  • Base (e.g., K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane)

General Procedure:

  • In a reaction vessel purged with an inert gas (e.g., argon), combine the 4-(difluoromethyl)pyridin-2-amine boronic acid pinacol ester (1.0-1.1 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.05 equivalents).[7]

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Synthesis_Workflow

Medicinal Chemistry Applications: Targeting the PI3K/mTOR Pathway

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[[“]] Its aberrant activation is a hallmark of many human cancers and is also implicated in various other diseases, including neurological and inflammatory disorders.[6][9] this compound derivatives have emerged as potent and selective inhibitors of this pathway, demonstrating significant therapeutic potential.

Mechanism of Action

These derivatives typically function as ATP-competitive inhibitors of PI3K and/or mTOR kinases. The 2-amino group of the pyridine ring often forms crucial hydrogen bonds with the hinge region of the kinase domain, while the difluoromethyl group and the rest of the molecule occupy the ATP-binding pocket, conferring potency and selectivity.[5]

PI3K_mTOR_Pathway

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound core has led to the discovery of compounds with varying degrees of potency and selectivity for different PI3K isoforms and mTOR. For instance, the replacement of a trifluoromethyl group with a difluoromethyl group has been shown to enhance mTOR kinase affinity.[6]

The following table summarizes the in vitro inhibitory activities of selected this compound derivatives against PI3Kα and mTOR.

Compound IDR1 GroupR2 GroupPI3Kα Ki (nM)mTOR Ki (nM)Reference
PQR530 (6) (S)-3-methylmorpholinomorpholino~11~7.4[10]
32 (S)-3-methylmorpholinomorpholino-25.5[10]
44 (S)-3-methylmorpholinopyrimidine core--[10]
PQR620 3-oxa-8-azabicyclo[3.2.1]octan-8-yl3-oxa-8-azabicyclo[3.2.1]octan-8-yl>10003.4[9]
PQR309 morpholinomorpholino1762[5]

Note: This table is a compilation of data from multiple sources and experimental conditions may vary.

Therapeutic Potential Beyond Oncology

While the primary focus of research on this compound derivatives has been in oncology, their mechanism of action suggests broader therapeutic potential. The PI3K/mTOR pathway is also a key player in the regulation of the immune system and neuronal function.

  • Neurological Disorders: The brain-penetrant nature of some of these compounds, such as PQR530 and PQR620, makes them attractive candidates for treating neurological diseases.[11] For instance, PQR620 has shown efficacy in a mouse model of tuberous sclerosis complex, a genetic disorder characterized by the growth of non-cancerous tumors in multiple organs, including the brain.[9] PQR530 has also been investigated for its potential to reduce tau pathology in a mouse model of Alzheimer's disease.[12]

  • Inflammatory and Autoimmune Diseases: The critical role of the PI3K/mTOR pathway in immune cell function suggests that its inhibitors could be effective in treating inflammatory and autoimmune diseases.[6][13] While direct studies on this compound derivatives in these conditions are still emerging, the broader class of PI3K/mTOR inhibitors has shown promise in preclinical models of rheumatoid arthritis and inflammatory bowel disease.[13] Further research is warranted to explore the potential of these specific derivatives in these therapeutic areas.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds for medicinal chemistry applications. Their well-defined mechanism of action, coupled with their favorable pharmacokinetic properties, has led to the identification of clinical candidates for the treatment of cancer. The synthetic accessibility of the core scaffold allows for extensive structure-activity relationship studies to fine-tune potency and selectivity.

Future research should focus on expanding the therapeutic applications of these derivatives beyond oncology. A deeper investigation into their efficacy in models of neurological and inflammatory diseases is a key next step. Furthermore, the development of more detailed, publicly available synthetic protocols for a wider range of derivatives would accelerate research in this exciting field. The continued exploration of this chemical space holds the promise of delivering novel and effective therapies for a variety of unmet medical needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Difluoromethyl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important building block. Recognizing the challenges associated with fluorination and pyridine chemistry, this document provides in-depth, field-proven insights into common byproduct formation and offers robust troubleshooting strategies to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of this compound. The advice provided is based on established chemical principles and analysis of common synthetic routes.

Q1: My reaction is sluggish, and the primary impurity is unreacted starting material. How can I drive the reaction to completion?

A1: Incomplete conversion is a frequent issue, particularly in nucleophilic aromatic substitution (SNAr) reactions to install the C2-amine or in the difluoromethylation step. The electron-withdrawing nature of the difluoromethyl group deactivates the pyridine ring, making subsequent reactions challenging.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently increasing the temperature in increments of 10-20 °C can significantly enhance the reaction rate. However, monitor the reaction closely for the formation of new, degradation-related byproducts.

  • Re-evaluate Your Base: If using a base (e.g., in an amination reaction), its strength and solubility are critical. For SNAr with ammonia or an amine equivalent, stronger, non-nucleophilic bases like NaH, KHMDS, or DBU might be necessary to deprotonate the incoming nucleophile or facilitate the reaction. For other reaction types, ensure the base is sufficiently strong to drive the equilibrium forward.[2]

  • Solvent Choice: Ensure your solvent is appropriate. For SNAr, polar aprotic solvents like DMF, DMSO, or NMP are often required to dissolve intermediates and facilitate the reaction. Be aware that high temperatures in DMF can lead to formylation or dimethylamination byproducts due to solvent decomposition.[3]

  • Catalyst/Reagent Equivalents: For catalyzed reactions (e.g., Buchwald-Hartwig amination), catalyst loading and ligand choice are paramount. Electron-deficient pyridines often require more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate reductive elimination.[1] Consider increasing the equivalents of the limiting reagent if it is known to be unstable under the reaction conditions.

Q2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. What is the likely source?

A2: Isomer formation is highly dependent on the synthetic route. The directing effects of the substituents on the pyridine ring dictate the regioselectivity of bond formation.

Common Scenarios:

  • Electrophilic Substitution on a Pyridine Precursor: If your synthesis involves an electrophilic reaction (e.g., nitration, halogenation) on a substituted pyridine, the directing effects of the existing groups will determine the position of the incoming electrophile. Both the amino group (ortho-, para-directing) and the difluoromethyl group (meta-directing) will influence the outcome, potentially leading to mixtures.

  • C-H Functionalization/Fluorination: Direct C-H fluorination or difluoromethylation can suffer from a lack of regioselectivity. For 3,5-disubstituted pyridines, fluorination can occur at either the C2, C4, or C6 positions, often yielding mixtures of isomers that are difficult to separate.[4]

  • Rearrangement Reactions: Certain reaction conditions, particularly those involving high temperatures or strong acids/bases, can promote rearrangement reactions, such as the Smiles rearrangement, leading to isomeric products.

Mitigation Strategies:

  • Use a Pre-functionalized Starting Material: The most reliable method to ensure regioselectivity is to start with a pyridine ring where the desired substitution pattern is already established. For example, begin with a 2-amino-5-halopyridine and then introduce the difluoromethyl group.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.

  • Blocking Groups: In complex syntheses, temporarily introducing a blocking group at a reactive site can prevent side reactions, after which the blocking group is removed.

Q3: My mass spectrometry data indicates the presence of over-halogenated or poly-fluorinated byproducts. What is causing this?

A3: This typically occurs during halogen-exchange (Halex) reactions or direct fluorination/chlorination steps.

Probable Causes:

  • Harsh Reaction Conditions: Excessive temperature or prolonged reaction times during fluorination can lead to the replacement of more than the intended atoms. For instance, when converting a trichloromethyl group to a difluoromethyl group, over-fluorination can produce trifluoromethyl byproducts.[5]

  • Strong Fluorinating Agents: Highly reactive fluorinating agents may lack selectivity.

  • Vapor-Phase Reactions: High-temperature, vapor-phase chlorination/fluorination processes, while efficient, are known to produce multi-chlorinated byproducts that are difficult to avoid completely.[6]

Corrective Actions:

  • Stoichiometric Control: Carefully control the stoichiometry of the fluorinating or halogenating agent. Use of sub-stoichiometric amounts and slow addition can minimize over-reaction.

  • Milder Reagents: Explore milder and more selective reagents for the transformation.

  • Temperature and Time Optimization: Conduct a time-course study at a lower temperature to find the optimal point where the desired product is maximized and the over-reacted byproduct is minimized.

Q4: I'm observing a high molecular weight impurity that doesn't correspond to a simple byproduct. What could it be?

A4: High molecular weight species often result from dimerization, oligomerization, or reaction with bifunctional reagents or impurities.

Potential Byproducts and Their Origins:

Byproduct TypeLikely OriginMitigation Strategy
Azo/Azoxy Pyridines Occurs during reactions involving nitro-pyridine reduction or diazonium salt chemistry if conditions are not carefully controlled.Ensure complete reduction of nitro groups. Maintain low temperatures during diazotization.
Bipyridine Species Can form during cross-coupling reactions (e.g., Suzuki, Stille) through homocoupling of the starting material.Degas solvents thoroughly to remove oxygen. Use appropriate catalyst/ligand systems known to minimize homocoupling.
Urea Byproducts Formation can occur if phosgene, a phosgene equivalent, or isocyanate is used or generated in situ. Can also be a byproduct of certain coupling reagents.[3]Scrutinize all reagents for potential sources of carbonyls. If using coupling agents, choose those less prone to urea formation.

Troubleshooting & Purification Workflow

If an unexpected byproduct is detected, a systematic approach is crucial for identification and elimination. The following workflow provides a logical path from detection to resolution.

G start Unexpected Spot/Peak Detected (TLC, LC-MS, GC-MS) analyze Characterize Crude Mixture - LC-MS (Mass) - 1H, 19F, 13C NMR (Structure) - Isolate for full analysis if possible start->analyze identify Identify Byproduct Structure analyze->identify decision Byproduct Identified? identify->decision sm Unreacted Starting Material decision->sm Yes isomer Isomer of Product decision->isomer over_reaction Over-reaction Product (e.g., poly-halogenated) decision->over_reaction dimer Dimer / High MW Species decision->dimer solvent Solvent-Related Adduct (e.g., from DMF) decision->solvent unknown Structure Unknown decision->unknown No sol_sm Optimize Reaction: - Increase Temp/Time - Change Base/Catalyst - Increase Reagent Equivalents sm->sol_sm sol_isomer Modify Synthetic Route: - Use pre-functionalized starting material - Lower temperature - Use blocking groups isomer->sol_isomer sol_over Refine Conditions: - Reduce Temp/Time - Use milder reagents - Control stoichiometry over_reaction->sol_over sol_dimer Improve Reaction Setup: - Degas solvents thoroughly - Re-evaluate coupling agents - Ensure inert atmosphere dimer->sol_dimer sol_solvent Change Solvent: - Replace DMF with DMSO, NMP, or Acetonitrile - Lower reaction temperature solvent->sol_solvent sol_unknown Re-evaluate Reaction Mechanism: - Consider radical pathways - Check for reagent decomposition - Consult literature for similar transformations unknown->sol_unknown

Caption: A logical workflow for identifying and mitigating byproduct formation.

Experimental Protocols

Protocol 1: General Purification via Column Chromatography

This protocol is a standard method for removing polar and non-polar impurities from the desired this compound product.

  • Slurry Adsorption: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Add silica gel (2-3 times the weight of the crude product) to this solution.

  • Solvent Removal: Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the dry-loaded sample.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., Hexanes/Ethyl Acetate). The polarity of the eluent should be low enough that the product's Rf is approximately 0.25-0.35 on a TLC plate.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the chosen solvent system. A gradient elution (gradually increasing the polarity by adding more Ethyl Acetate) is often effective for separating closely related impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: General SNAr Amination of a Halogenated Precursor

This procedure outlines the synthesis of an aminopyridine derivative from its corresponding chloropyridine, a common synthetic step.

  • Inert Atmosphere: To a dry, sealed reaction vessel equipped with a magnetic stirrer, add 2-chloro-5-(difluoromethyl)pyridine (1.0 eq) and a suitable palladium catalyst and ligand if performing a cross-coupling reaction.[1]

  • Reagent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the amination source (e.g., a solution of ammonia in an organic solvent, or an amine equivalent like benzophenone imine) and a suitable base (e.g., NaOtBu).[1]

  • Solvent Addition: Add a dry, degassed aprotic solvent (e.g., Dioxane or Toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and quench carefully with water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using the column chromatography protocol described above.

References

Technical Support Center: Optimization and Troubleshooting for the Difluoromethylation of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the difluoromethylation of 2-aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The introduction of a difluoromethyl (CF₂H) group can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, making its efficient and selective installation a key goal in medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Challenges

The difluoromethylation of 2-aminopyridine can be a nuanced process, with outcomes highly dependent on the chosen methodology and reaction parameters. Below are common issues encountered during this reaction, along with their potential causes and recommended solutions.

Low or No Product Yield

One of the most frequent challenges is a low or complete lack of the desired difluoromethylated 2-aminopyridine.

Potential Causes & Solutions:

  • Inappropriate Reagent Choice: The reactivity of difluoromethylating agents varies significantly. For radical C-H difluoromethylation, reagents like zinc difluoromethanesulfinate (DFMS, Baran reagent) are often effective for electron-rich heterocycles.[1][2] For N-difluoromethylation, reagents that generate difluorocarbene, such as chlorodifluoromethane (ClCF₂H) or sodium chlorodifluoroacetate (SCDA), may be more suitable, though these often require strong basic conditions.[3]

  • Suboptimal Reaction Temperature: Radical reactions are often initiated at elevated temperatures, but excessive heat can lead to reagent decomposition. Conversely, some modern photocatalytic methods operate efficiently at room temperature.[4][5][6][7] It is crucial to adhere to the temperature specified in the literature for the chosen method or to perform a systematic temperature screen.

  • Incorrect Base or Solvent: The choice of base and solvent is critical, particularly for methods involving deprotonation or the generation of difluorocarbene. For instance, N-difluoromethylation of related heterocycles using ClCF₂H has been achieved under strongly alkaline conditions.[3] In contrast, photocatalytic C-H difluoromethylation might proceed under neutral or mildly basic conditions in solvents like DMSO.[4]

  • Atmospheric Contamination: Many difluoromethylation reactions, especially those involving organometallic catalysts or radical intermediates, are sensitive to oxygen and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.

  • Catalyst Inactivity: In metal-catalyzed or photocatalytic systems, the catalyst may be inactive. For photocatalytic reactions, ensure the light source has the correct wavelength and intensity.[8][9] For metal-catalyzed cross-couplings, ensure the catalyst is not poisoned by impurities in the starting materials or solvents.

Poor Regioselectivity: C- vs. N-Difluoromethylation

A common issue is the formation of a mixture of isomers, with the difluoromethyl group attached to a carbon atom of the pyridine ring instead of the amino group, or vice-versa.

Potential Causes & Solutions:

  • Reaction Mechanism: The regioselectivity is fundamentally dictated by the reaction mechanism.

    • Radical C-H Difluoromethylation: This method typically targets the electron-rich pyridine ring, leading to C-difluoromethylation.[3][10] The position of substitution (C3, C4, or C5) will depend on the electronic and steric properties of the substrate and the nature of the difluoromethyl radical.

    • Nucleophilic/Carbene-based N-Difluoromethylation: These methods favor the functionalization of the exocyclic amino group, resulting in N-difluoromethylation.[3][11]

  • Protecting Group Strategy: To achieve exclusive N-difluoromethylation, it may be necessary to first protect the amino group (e.g., as an acetamide), perform C-H difluoromethylation, and then deprotect. Conversely, to favor C-difluoromethylation, one could temporarily protect the amino group to prevent its reaction.

  • Choice of Reagents and Conditions: The balance between C- and N-difluoromethylation can sometimes be tuned by the reaction conditions. For instance, in the related chemistry of 2-pyridones, the choice of base can influence the O- versus N-alkylation ratio.[12][13] A similar principle may apply to the amino group of 2-aminopyridine.

Formation of Undesired Byproducts

The appearance of unexpected signals in your analytical data (e.g., NMR, LC-MS) indicates the formation of byproducts.

Potential Causes & Solutions:

  • Over-reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the decomposition of the starting material, product, or reagents. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions of the Reagent: Some difluoromethylating agents can participate in side reactions. For instance, reagents that generate difluorocarbene can react with the solvent or other nucleophilic species present in the reaction mixture.

  • Hydrolysis: If the reaction is not performed under anhydrous conditions, water can hydrolyze some reagents or intermediates.

Frequently Asked Questions (FAQs)

Q1: Which difluoromethylation method is best for my 2-aminopyridine derivative?

The "best" method depends on your target molecule.

  • For C-H difluoromethylation of the pyridine ring, a radical-based approach using reagents like DFMS with an oxidant is a good starting point.[1][2] Photocatalytic methods also offer mild conditions for direct C-H functionalization.[4][5][6][7]

  • For N-difluoromethylation of the amino group, methods that proceed via a difluorocarbene or a nucleophilic substitution mechanism are generally preferred.[3][11] Using a reagent like ethyl bromodifluoroacetate (BrCF₂COOEt) has been shown to be effective for the N-difluoromethylation of pyridines.[14]

Q2: My reaction is not going to completion. What can I do?

  • Increase Reagent Equivalents: You may need to increase the equivalents of the difluoromethylating agent and any other necessary reagents (e.g., oxidant, base).

  • Optimize Temperature: Gently increasing the reaction temperature may improve the reaction rate, but be mindful of potential decomposition.

  • Change Solvent: The polarity and coordinating ability of the solvent can have a significant impact on the reaction. Consider screening a range of solvents.

  • Check Reagent Purity: Impurities in your starting material or reagents can inhibit the reaction. Ensure the purity of all components. Commercially available DFMS, for example, may contain impurities like ZnCl₂ and H₂O which should be considered when calculating stoichiometry.[1]

Q3: How can I confirm the regioselectivity of my product?

A combination of spectroscopic techniques is essential:

  • ¹H and ¹⁹F NMR: The coupling patterns and chemical shifts in both proton and fluorine NMR will be distinct for C- and N-difluoromethylated isomers. For a -CF₂H group, you will typically see a triplet in the ¹H NMR and a doublet of triplets (or more complex pattern depending on other couplings) in the ¹⁹F NMR.

  • NOESY/HMBC (2D NMR): These experiments can establish through-space or through-bond correlations between the CF₂H protons and other protons on the pyridine ring or the amino group, providing definitive structural confirmation.

Q4: Are there any safety precautions I should be aware of?

  • Fluorinated Reagents: Many fluorinating and fluoroalkylating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Gaseous Reagents: Some reagents, like chlorodifluoromethane (Freon-22), are gases and require specialized handling procedures.[12][13]

  • Exothermic Reactions: Some reactions can be exothermic. It is advisable to monitor the internal temperature, especially during the initial stages of the reaction and on larger scales.

Data Presentation & Experimental Protocols

Table 1: Comparison of Common Difluoromethylation Methods for Heterocycles
MethodReagent(s)Typical ConditionsTarget PositionKey Considerations
Radical C-H Difluoromethylation Zn(SO₂CF₂H)₂ (DFMS), oxidant (e.g., t-BuOOH)Heat (e.g., 60-100 °C) in a suitable solvent (e.g., DCE, MeCN)C-H on the pyridine ringGood for electron-rich heterocycles; regioselectivity can be an issue.[1][2]
Photocatalytic C-H Difluoromethylation NaSO₂CF₂H, photocatalyst (e.g., Rose Bengal, Ir(ppy)₃), light sourceRoom temperature, visible light irradiation in a polar solvent (e.g., DMSO)C-H on the pyridine ringMild reaction conditions; requires specialized photochemical equipment.[4][5][6][7][8]
N-Difluoromethylation (Carbene) ClCF₂H or SCDA, strong base (e.g., NaH)Varies; can require elevated temperatures and pressuresAmino group (N-H)Can be effective but may require harsh conditions; ClCF₂H is an ozone-depleting substance.[3]
N-Difluoromethylation (Nucleophilic) BrCF₂COOEt, base (e.g., K₂CO₃)Moderate heat in a polar aprotic solvent (e.g., DMF)Amino group (N-H)Involves a two-step sequence of N-alkylation followed by hydrolysis and decarboxylation.[14]
General Experimental Protocol for Photocatalytic C-H Difluoromethylation

This is a representative protocol and should be adapted based on specific literature procedures.

  • To a reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq), sodium difluoromethanesulfinate (NaSO₂CF₂H, 2.0-4.0 eq), and the photocatalyst (e.g., Rose Bengal, 2-5 mol%).

  • Seal the vial and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO via syringe.

  • Place the reaction vial in a photochemical reactor and irradiate with the appropriate wavelength light (e.g., green LEDs for Rose Bengal) at room temperature.[4]

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethylated 2-aminopyridine.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low or No Yield Observed check_reagents Verify Reagent & Catalyst (Purity, Activity, Equivalents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_setup Inspect Reaction Setup (Inert Atmosphere, Anhydrous Solvents) start->check_setup optimize Systematic Optimization (Screen Solvents, Bases, Temp.) check_reagents->optimize check_conditions->optimize check_setup->optimize analyze_byproducts Analyze Byproducts (Identify Side Reactions) optimize->analyze_byproducts success Improved Yield analyze_byproducts->success

Caption: A decision tree for troubleshooting low product yield.

Diagram 2: Regioselectivity Pathways in Difluoromethylation

Regioselectivity Pathways cluster_radical Radical Pathway cluster_carbene Carbene/Nucleophilic Pathway aminopyridine 2-Aminopyridine radical_reagent Radical Reagent (e.g., DFMS) aminopyridine->radical_reagent carbene_reagent Carbene Precursor (e.g., SCDA, BrCF2COOEt) aminopyridine->carbene_reagent c_product C-Difluoromethylated Product radical_reagent->c_product C-H Activation n_product N-Difluoromethylated Product carbene_reagent->n_product N-H Insertion

References

Troubleshooting low conversion rates in 5-(Difluoromethyl)pyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(Difluoromethyl)pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in reactions involving this versatile but often challenging building block. The unique electronic properties of this substrate, stemming from the interplay between the electron-donating 2-amino group, the electron-withdrawing 5-difluoromethyl group, and the pyridine nitrogen, frequently lead to catalyst inhibition and other side reactions that result in low conversion rates.[1]

This guide provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural suggestions to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reactions.

Part 1: General Troubleshooting & Foundational Issues

This section addresses broad issues applicable to most cross-coupling reactions with this compound.

Frequently Asked Questions (General)

Q1: My reaction with this compound has stalled or shows very low conversion. Where should I start my investigation?

A1: Before delving into specific reaction components, it's crucial to validate the foundational setup of your experiment. Low conversion is often traced back to fundamental errors rather than complex mechanistic failures.

  • Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to rapid catalyst oxidation and deactivation.[2]

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for reactions sensitive to water, like those involving boronic acids. Protodeboronation, the hydrolysis of the boronic acid, is a common side reaction that consumes your coupling partner.[2][3] Using boronic esters (e.g., pinacol esters) can increase stability against hydrolysis.[3]

  • Starting Material Integrity: Confirm the purity of your this compound and the coupling partner (e.g., aryl halide/triflate) via NMR or LC-MS. Impurities can sometimes act as catalyst poisons.

Below is a logical workflow for initial troubleshooting.

G Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (Degassing, Gas Flow) Start->Check_Inert Step 1 Check_Reagents Confirm Reagent Purity & Stoichiometry (NMR, LC-MS) Check_Inert->Check_Reagents Step 2 Check_Solvent Ensure Solvent is Anhydrous & Degassed Check_Reagents->Check_Solvent Step 3 Proceed Proceed to Specific Reaction Optimization Check_Solvent->Proceed Step 4 G cluster_0 Catalyst Inhibition Molecule Substrate (Pyridin-2-amine) N_Py Pyridine N: Molecule->N_Py N_Amine Amine N: Molecule->N_Amine Pd Pd(0) Catalyst N_Py->Pd Coordination N_Amine->Pd Coordination Inactive Inactive Chelated Complex Pd->Inactive leads to

References

Technical Support Center: Navigating Scale-Up Synthesis of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-(Difluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling this important building block from the bench to pilot plant and beyond. The incorporation of the difluoromethyl (-CF2H) group into heterocyclic scaffolds like pyridine is a critical strategy in modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] The CF2H group can act as a lipophilic hydrogen bond donor, making it a valuable bioisostere for hydroxyl, thiol, or amine functionalities.[2][3][4]

However, transitioning the synthesis of molecules like this compound to a larger scale introduces significant challenges, from managing reaction exotherms to ensuring consistent purity. While detailed public literature on the multi-kilogram scale-up of the 5-isomer is limited, extensive process research on the analogous 4-(Difluoromethyl)pyridin-2-amine provides a robust framework for addressing common hurdles.[5][6] This guide synthesizes established principles of difluoromethylation chemistry and process scale-up to provide practical, actionable solutions to problems you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the scale-up synthesis of difluoromethylated aminopyridines.

Q1: What are the primary challenges when scaling up difluoromethylation reactions for pyridine systems?

Scaling up difluoromethylation presents a distinct set of challenges compared to bench-scale synthesis.[1] Key issues include:

  • Reagent Stability and Handling: Many modern difluoromethylating agents are expensive or unstable under ambient conditions.[1] Reagents that are gaseous at room temperature, such as chlorodifluoromethane (Freon 22), pose significant handling and containment challenges on a large scale, and their use is often restricted due to environmental concerns like ozone depletion.[3][7] Alternative reagents like diethyl bromodifluoromethyl-phosphonate or bromo(difluoro)acetic acid offer better handling but can be costly.[3][7]

  • Exotherm Management: The formation of difluorocarbene, a common intermediate in many difluoromethylation pathways, is often highly exothermic.[3] On a large scale, the reactor's surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8] This can lead to temperature spikes, causing side reactions, product degradation, or dangerous runaway reactions.[8]

  • Process Safety: Beyond exotherms, the use of strong bases, potentially hazardous reagents (e.g., (diethylamino)sulfur trifluoride - DAST), and the generation of corrosive byproducts like HF require robust engineering controls and safety protocols.[5][6] The toxicity of aminopyridine derivatives themselves must also be managed through proper containment.[9]

  • Purification and Impurity Control: The impurity profile can change significantly upon scale-up.[8] Byproducts that were minor at the gram scale can become major contaminants. Reliance on column chromatography is often not economically viable for multi-kilogram production, necessitating the development of robust crystallization or salt formation protocols for purification.

Q2: What are the most common synthetic routes to consider for large-scale production of difluoromethylated aminopyridines?

Several strategies exist, each with distinct advantages and disadvantages for scale-up.

  • "Late-Stage" C-H Difluoromethylation: This involves introducing the -CF2H group directly onto a pre-formed pyridine ring. While elegant, achieving high regioselectivity (e.g., targeting the 5-position) can be difficult, especially in the presence of other functional groups.[3][10] These methods often rely on radical reactions or transition-metal catalysis, which can introduce challenges with metal catalyst removal and byproduct formation.[3][11]

  • Building Block Approach (Cyclocondensation): This strategy involves constructing the pyridine ring from a precursor that already contains the difluoromethyl group.[12] For example, reacting a difluoromethyl-containing ketone with an appropriate enamine or enone can build the heterocyclic core.[5][12] This approach offers excellent control over regioselectivity. A highly scalable, two-pot procedure for the 4-isomer was developed starting from 2,2-difluoroacetic anhydride and a vinyl ether, demonstrating the power of this method.[5][6]

  • Functional Group Interconversion: This involves synthesizing a pyridine with a precursor functional group at the 5-position (e.g., an aldehyde, carboxylic acid, or trichloromethyl group) and converting it to the -CF2H group. For instance, fluorination of an aldehyde using DAST is effective but hazardous and difficult to scale.[5][6] Conversion from a trichloromethyl group via chlorine/fluorine exchange is a common industrial method for related trifluoromethylpyridines and could be adapted.[12]

For large-scale synthesis, the Building Block Approach often provides the most reliable and scalable route due to its inherent control over the final structure, avoiding selectivity issues common in late-stage functionalization.[5][6]

Q3: How does the choice of difluoromethylating agent impact process safety and cost on a large scale?

The choice of reagent is a critical decision point with significant downstream consequences.

Reagent ClassExample(s)Scale-Up AdvantagesScale-Up Challenges & Mitigation
Difluorocarbene Precursors Chlorodifluoromethane (ClCF2H), Diethyl bromodifluoromethyl-phosphonateClCF2H is inexpensive but is a controlled, ozone-depleting gas requiring specialized high-pressure equipment.[3][13] Phosphonate reagents are often more stable liquids but can be expensive and generate phosphate waste.[3]Mitigation: Use of continuous flow reactors for gaseous reagents can improve safety and control.[13] For phosphonates, process optimization to minimize excess reagent is crucial for cost control.
Nucleophilic "-CF2H" Sources (Difluoromethyl)trimethylsilane (TMSCF2H)Can be effective for specific transformations like addition to carbonyls.Often requires strong bases and cryogenic temperatures. The cost of silicon-based reagents can be prohibitive for large-scale manufacturing.[1]
Electrophilic "-CF2H" Sources S-(Difluoromethyl)sulfonium salts (e.g., Hu's Reagent)Bench-stable solids that are generally easier to handle than gases.Can be expensive and may not be suitable for all substrate types. The generation of sulfur-containing byproducts can complicate purification.[1]
Deoxyfluorination Reagents (Diethylamino)sulfur trifluoride (DAST)Effective for converting aldehydes to -CF2H groups.Highly hazardous, moisture-sensitive, and known to decompose violently. Its use is strongly discouraged for large-scale operations.[5][6]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental issues encountered during scale-up.

Problem 1: Low Yield or Stalled Difluoromethylation Reaction

  • Question: My difluoromethylation reaction (e.g., using a difluorocarbene precursor) is showing low conversion even after extended reaction times. What are the likely causes and how can I fix this?

  • Answer: This is a common issue often traced back to reagent quality, moisture, or suboptimal temperature control.

    • Causality & Troubleshooting Steps:

      • Reagent Purity and Stability: Difluoromethylating agents can degrade upon storage.[1] Similarly, the base used (e.g., potassium tert-butoxide, sodium hydride) is often highly sensitive to moisture. Action: Always use freshly opened or properly stored reagents. Titrate the base before use to confirm its activity.

      • Strict Anhydrous Conditions: Water can quench the strong bases required to generate the active difluoromethylating species or react directly with the agent itself. Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). Karl-Fischer titration of the solvent before use is recommended for scale-up.[14]

      • Temperature Control: The generation of difluorocarbene is often temperature-sensitive. If the temperature is too low, the rate of formation may be too slow. If it's too high, the carbene can decompose or lead to side reactions. Action: Carefully monitor the internal reaction temperature. Perform small-scale optimization studies (e.g., using a Design of Experiments approach) to find the optimal temperature range. For exothermic additions, ensure the cooling capacity of the reactor is sufficient to maintain the target temperature.[8]

      • Mixing Efficiency: In a large reactor, poor agitation can lead to localized "hot spots" or areas of high reagent concentration, causing decomposition or side reactions, while other parts of the mixture remain unreacted. Action: Ensure the agitator type (e.g., pitched-blade turbine, anchor) and speed are appropriate for the reaction volume and viscosity to ensure homogeneity.

Problem 2: Significant Byproduct Formation

  • Question: My crude product analysis shows several significant impurities that were not present or were minor at the lab scale. How can I improve the reaction's selectivity?

  • Answer: The emergence of new impurities on scale-up is often linked to heat and mass transfer limitations.[8]

    • Causality & Mitigation Strategies:

      • Runaway Exotherm: As discussed, poor heat dissipation can raise the internal temperature, activating alternative reaction pathways. Mitigation: Use a jacketed reactor with a powerful cooling system. The most effective strategy is to control the rate of the exotherm by adding the limiting reagent slowly via a syringe pump (lab) or a controlled addition funnel/pump (plant).[8] This ensures the heat generated can be removed as it is produced.

      • Substrate/Product Decomposition: The target molecule, this compound, or its precursors may be unstable to the reaction conditions (e.g., strong base, high temperature) over long periods. Mitigation: Monitor the reaction progress closely (e.g., by UPLC/HPLC). Once the reaction reaches its optimal conversion, quench it promptly. Avoid "cooking" the reaction for extended periods unnecessarily.

      • Over-reaction or Dimerization: The reactive intermediate (e.g., difluorocarbene) could potentially react with the product or itself. Mitigation: Maintaining a low concentration of the reactive intermediate by slow addition is key. Running the reaction at a slightly higher dilution can sometimes disfavor bimolecular side reactions, though this has an impact on throughput.

    Table of Potential Impurities and Mitigation:

Impurity TypeLikely CauseMitigation Strategy
Over-fluorinated Species Excess difluoromethylating agent; temperature spikes.Use stoichiometric amounts of the fluorinating agent. Maintain strict temperature control and use slow addition.
Decomposition Products Prolonged exposure to strong base/acid or high temperature.Minimize reaction time; quench promptly upon completion. Screen for more stable intermediates.
Positional Isomers Poor regioselectivity of the chosen synthetic route.Switch to a "building block" approach where regiochemistry is pre-defined.[5][12]
Hydrolyzed Starting Material Inadequate protection from moisture.Ensure strict anhydrous conditions throughout the process.[14]

Problem 3: Challenges in Product Isolation and Purification

  • Question: My product is an oil/low-melting solid, and purification by column chromatography is not feasible for a 5 kg batch. How can I develop a scalable purification protocol?

  • Answer: Moving away from chromatography requires developing a robust work-up and crystallization procedure. Aminopyridines offer a key advantage: they are basic and can form salts.

    • Scalable Purification Workflow:

      • Controlled Quench: Design a quenching procedure that neutralizes reactive species safely. For example, slowly adding the reaction mixture to a cooled, stirred solution of a weak acid (e.g., ammonium chloride) or water can be much safer than adding water directly to a large volume of reactive mixture.

      • Liquid-Liquid Extraction: Develop a robust extraction procedure. Screen different organic solvents (e.g., MTBE, 2-MeTHF, DCM) and aqueous washes (e.g., brine, sodium bicarbonate solution) to efficiently remove inorganic salts and water-soluble impurities.[8]

      • Salt Formation & Crystallization: This is the most powerful scalable purification technique for amines.

        • Acid Screening: Dissolve the crude free base in a suitable solvent (e.g., IPA, EtOAc, MeCN) and treat it with various acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid) to see which combination forms a well-defined, crystalline salt.

        • Optimization: Once a good salt is identified, optimize the crystallization conditions (solvent/anti-solvent ratio, temperature profile, seeding) to maximize yield and purity. The crystalline salt can be easily filtered, washed, and dried on a large scale.

      • Free-Basing (if required): If the final product must be the free amine, the purified salt can be dissolved in water and neutralized with a base (e.g., Na2CO3), followed by extraction into an organic solvent and concentration to yield the pure product.

Part 3: Key Process Workflows & Diagrams

Visualizing workflows is essential for consistent execution and troubleshooting in a manufacturing environment.

Experimental Protocol: Scalable Work-Up and Salt Crystallization

This protocol outlines a general, scalable procedure for isolating this compound from a reaction mixture as its hydrochloride salt.

  • Reaction Quench (Safety First!):

    • Prepare a separate, appropriately sized quench vessel containing a stirred solution of saturated aqueous ammonium chloride, cooled to 0-5 °C. The volume should be sufficient to dilute and neutralize the reaction mixture.

    • Under controlled conditions, slowly transfer the completed reaction mixture into the quench pot, ensuring the internal temperature of the quench pot does not exceed 25 °C. Rationale: This "forward quench" is safer than adding water to the reactive mixture, preventing uncontrolled exotherms and splashing.

  • Phase Separation & Extraction:

    • Allow the mixture to settle and separate the organic layer.

    • Extract the aqueous layer 1-2 times with a suitable organic solvent (e.g., Methyl-THF). Rationale: 2-MeTHF is a greener solvent alternative to DCM or THF with good performance.

    • Combine all organic layers and wash with brine to remove residual water.

  • Solvent Swap and Concentration:

    • Concentrate the combined organic layers under reduced pressure. If the reaction solvent is not suitable for crystallization, perform a solvent swap by adding the crystallization solvent (e.g., Isopropanol) and continuing distillation to remove the initial solvent.

  • Salt Formation and Crystallization:

    • Dissolve the crude oil/solid in isopropanol (approx. 5-10 volumes).

    • Slowly add a solution of HCl in isopropanol (or bubble HCl gas) while monitoring the pH or temperature. An exotherm is expected.

    • Cool the mixture slowly to the desired crystallization temperature (e.g., 0-5 °C) to induce crystallization. Seeding with a small amount of previously isolated crystalline product is highly recommended to ensure controlled crystallization and consistent particle size.

    • Age the slurry for several hours to maximize yield.

  • Isolation and Drying:

    • Filter the crystalline solid using a Nutsche filter or centrifuge.

    • Wash the filter cake with cold isopropanol to remove residual mother liquor.

    • Dry the solid under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagrams for Process Logic

G start Low Yield or Stalled Reaction Observed check_reagents Verify Raw Material Quality (Purity, Activity, Water Content) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions OK reagent_fail Source Fresh Reagents Use Anhydrous Solvents check_reagents->reagent_fail Issue Found check_mixing Evaluate Process Parameters (Agitation, Addition Rate) check_conditions->check_mixing OK temp_fail Optimize Temperature Profile (Calorimetry Study Recommended) check_conditions->temp_fail Temp Deviation atmosphere_fail Ensure Inert Atmosphere (N2/Ar Blanket) check_conditions->atmosphere_fail Moisture/Air Leak mixing_fail Adjust Agitation Speed Implement Slow Addition check_mixing->mixing_fail Issue Found end_ok Yield Improved check_mixing->end_ok All OK, Re-evaluate Chemistry reagent_fail->end_ok temp_fail->end_ok atmosphere_fail->end_ok mixing_fail->end_ok

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Downstream Processing cluster_3 Final Stage rm_qc Raw Material QC | {Purity Assays | Water Content (KF) | Supplier Qualification} reactor_prep Reactor Preparation | {Cleaning Verification | Leak Test | Inerting} rm_qc->reactor_prep charge Charge Reagents & Solvent reactor_prep->charge reaction Controlled Reaction | {Slow Addition of Reagent | Temperature Monitoring | In-Process Control (IPC) Sampling} charge->reaction quench Controlled Quench reaction->quench workup Work-Up | {Phase Separation | Aqueous Washes} quench->workup purification Purification | {Crystallization / Salt Formation | Filtration} workup->purification drying Drying | {Vacuum Oven | Constant Weight Check} purification->drying final_qc Final Product QC | {Identity (NMR) | Purity (HPLC) | Residual Solvents (GC)} drying->final_qc packaging Packaging & Labeling final_qc->packaging

References

Catalyst selection and optimization for 5-(Difluoromethyl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Difluoromethyl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of introducing a difluoromethyl group onto the 2-aminopyridine scaffold. The difluoromethyl group is a valuable bioisostere for hydroxyl and thiol groups, offering improved metabolic stability and lipophilicity, making its efficient synthesis a topic of significant interest in drug discovery.[1][2]

This document provides in-depth technical guidance, addressing common challenges and frequently asked questions (FAQs) related to catalyst selection, reaction optimization, and troubleshooting. We will explore the primary synthetic strategies and the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Strategic Approaches to Synthesis

The synthesis of this compound is not a trivial undertaking due to the electronic nature of the pyridine ring, which is often referred to as "electron-deficient." The presence of the activating amino group at the C2 position further complicates regioselectivity in direct C-H functionalization approaches. Two primary, logical strategies are typically considered for this transformation:

  • Direct C-H Difluoromethylation: This is the most atom-economical approach, involving the direct replacement of a hydrogen atom at the C5 position with a CF₂H group. This is typically achieved through radical-based methods.[3]

  • Metal-Catalyzed Cross-Coupling: This strategy offers superior regiochemical control by starting with a pre-functionalized pyridine ring (e.g., 5-halo-2-aminopyridine) and coupling it with a difluoromethyl source using a transition metal catalyst, such as palladium or copper.[4]

The choice between these strategies depends on factors like the availability of starting materials, desired scale, and tolerance for potential byproduct formation.

Section 2: Catalyst Selection and Optimization

Choosing the right catalyst and reaction conditions is paramount for a successful synthesis. The following section provides a comparative overview and a decision-making workflow.

Catalyst Systems for Cross-Coupling Strategies

For a cross-coupling approach starting from a substrate like 5-bromo-2-aminopyridine, palladium and copper-based catalysts are the most extensively documented for similar transformations.[4][5]

Catalyst SystemTypical SubstrateDifluoromethyl SourceAdvantagesDisadvantages
Palladium-based Aryl/Heteroaryl Halides (Br, I) or Boronic Acids/EstersTMSCF₂H, Zn(CF₂H)₂High functional group tolerance; well-understood mechanisms; broad ligand scope for optimization.[4][6]Slower transmetalation of the CF₂H group can be a challenge; catalyst and ligand cost.[4]
Copper-based Aryl/Heteroaryl IodidesTMSCF₂H, ClCF₂H, Zn(CF₂H)₂More economical than palladium; efficient transmetalation of the CF₂H group.[4][5]Often requires higher reaction temperatures; can be sensitive to substrate electronics.[7][8]
Decision Workflow for Catalyst Selection

The following diagram illustrates a logical workflow for selecting an appropriate synthetic strategy and catalyst system.

G start Goal: Synthesize This compound strategy Choose Synthetic Strategy start->strategy ch_func Strategy A: Direct C-H Functionalization strategy->ch_func High atom economy desired; Regioselectivity challenges acceptable cross_couple Strategy B: Metal-Catalyzed Cross-Coupling strategy->cross_couple High regioselectivity required; Multi-step synthesis acceptable ch_reagent Select Radical Reagent (e.g., for Minisci-type reaction) ch_func->ch_reagent prefunctionalize Prepare Pre-functionalized Substrate (e.g., 5-Bromo-2-aminopyridine) cross_couple->prefunctionalize optimize Optimize Ligand, Base, Solvent, and Temperature ch_reagent->optimize catalyst_choice Select Catalyst System prefunctionalize->catalyst_choice pd_cat Palladium Catalyst System catalyst_choice->pd_cat Broader functional group tolerance needed cu_cat Copper Catalyst System catalyst_choice->cu_cat Cost-effectiveness is a primary concern pd_cat->optimize cu_cat->optimize

Caption: Decision workflow for synthetic strategy and catalyst selection.

Section 3: Troubleshooting and FAQs

This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.

General Issues

Q1: My starting material, 2-aminopyridine, is degrading under the reaction conditions. What can I do?

A1: The 2-aminopyridine moiety can be sensitive, particularly to strong bases or high temperatures.

  • Protecting Group Strategy: The primary amine can coordinate to the metal center, potentially inhibiting catalysis, or participate in side reactions. Consider protecting the amine as a pivalamide or a similar robust group. This modification alters the electronic properties of the ring, which may require re-optimization of the reaction conditions.

  • Lower Temperature: If using a cross-coupling method, screen a wider range of ligands for your palladium or copper catalyst. A more efficient ligand may allow the reaction to proceed at a lower temperature, preventing degradation. For radical C-H functionalization, ensure the initiation method (thermal or photochemical) is well-controlled.

Strategy A: Direct C-H Difluoromethylation

Q2: I am attempting a direct C-H difluoromethylation, but I'm getting a mixture of isomers (C3, C5) and low yield of the desired C5 product. How can I improve regioselectivity?

A2: This is the principal challenge of the direct C-H functionalization approach. The amino group at C2 is an ortho-, para-directing group, activating the C3 and C5 positions for electrophilic or radical attack.

  • Steric Hindrance: You can leverage sterics to favor the less hindered C5 position. Using a bulkier protecting group on the C2-amine can disfavor attack at the adjacent C3 position.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of radical reactions. Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF), as this can alter the solvation of the radical intermediates and transition states.

  • Reagent Choice: Different difluoromethyl radical sources exhibit varying reactivities. Reagents used in Minisci-type reactions are a good starting point.[3] The choice of radical initiator and its concentration can also be critical in controlling selectivity.

Q3: My reaction is not going to completion; a significant amount of starting material remains.

A3: In radical reactions, this often points to issues with radical generation or propagation.

  • Initiator Concentration/Choice: Ensure your radical initiator is fresh and used in the correct stoichiometric amount. You may need to increase its loading or switch to a more efficient initiator for your specific substrate and solvent system.

  • Reaction Time and Temperature: Radical reactions can be sensitive to temperature. Ensure your reaction is maintained at the optimal temperature for the chosen initiator's half-life. It's also possible the reaction requires a longer duration for full conversion. Monitor by TLC or LC-MS to determine the optimal time.

  • Inhibitors: Ensure your reagents and solvents are free from radical inhibitors (e.g., dissolved oxygen, certain impurities). Degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[9]

Strategy B: Metal-Catalyzed Cross-Coupling

Q4: My palladium-catalyzed cross-coupling of 5-bromo-2-aminopyridine is giving low yield. What are the common culprits?

A4: Low yields in palladium-catalyzed couplings are a frequent issue and can be systematically troubleshot.[10]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure you are using anhydrous, degassed solvents and that the reaction is maintained under a strict inert atmosphere. The 2-aminopyridine substrate itself can sometimes act as a ligand and poison the catalyst. Using a protected amine can mitigate this.

  • Ligand Choice: The choice of phosphine ligand is critical. For an electron-rich substrate like 2-aminopyridine, an electron-rich and bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) is often required to promote the crucial reductive elimination step.

  • Base and Solvent: The base is not just a stoichiometric reagent; it plays a role in the catalytic cycle. The combination of base and solvent must be optimized. A weak base may not be sufficient, while a very strong base could cause substrate degradation. Common choices include Cs₂CO₃, K₃PO₄, or organic bases like DBU.

  • Purity of Starting Material: Ensure your 5-bromo-2-aminopyridine is pure. Impurities can interfere with the catalyst.

Q5: I am observing significant amounts of a debrominated byproduct (2-aminopyridine) in my cross-coupling reaction. Why is this happening?

A5: Protodebromination (replacement of bromine with hydrogen) is a common side reaction.

  • Source of Protons: This side reaction is often caused by trace amounts of water in the reaction mixture. Rigorously dry all reagents, solvents, and glassware.

  • Reaction Mechanism: It can also occur via a competitive pathway within the catalytic cycle. Adjusting the ligand, solvent, or temperature may alter the relative rates of the desired cross-coupling versus the undesired protodebromination. Sometimes, using a different base can suppress this side reaction.

Troubleshooting Workflow: Low Yield in Cross-Coupling

The following diagram provides a systematic approach to troubleshooting low yields in a metal-catalyzed cross-coupling reaction.

G start Problem: Low Yield in Cross-Coupling check_purity Step 1: Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Step 2: Check Reaction Setup (Inert Atmosphere, Dry Solvents) check_purity->check_conditions Purity Confirmed optimize_catalyst Step 3: Optimize Catalyst System check_conditions->optimize_catalyst Setup is Correct ligand Screen Different Ligands (e.g., Biarylphosphines) optimize_catalyst->ligand base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) optimize_catalyst->base catalyst_loading Increase Catalyst/Ligand Loading optimize_catalyst->catalyst_loading optimize_params Step 4: Optimize Reaction Parameters ligand->optimize_params base->optimize_params catalyst_loading->optimize_params temperature Vary Temperature optimize_params->temperature concentration Adjust Concentration optimize_params->concentration time Increase Reaction Time optimize_params->time solution Improved Yield temperature->solution concentration->solution time->solution

Caption: A systematic workflow for troubleshooting low reaction yields.

Section 4: Experimental Protocols

The following are generalized, starting-point protocols for the strategies discussed. Note: These protocols require optimization for your specific substrate and laboratory conditions.

Protocol 4.1: General Procedure for Palladium-Catalyzed Difluoromethylation of 5-Bromo-2-aminopyridine

This protocol is adapted from established methods for palladium-catalyzed C-H functionalization and cross-coupling.[6][11][12]

  • Preparation: To a dry Schlenk flask or microwave vial, add 5-bromo-2-aminopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add a base (e.g., Cs₂CO₃, 2.0 equiv.), the difluoromethylating agent (e.g., a pre-formed zinc reagent like (DMPU)₂Zn(CF₂H)₂, 1.5-2.0 equiv.), and anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Optimizing temperature and pressure for 5-(Difluoromethyl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Difluoromethyl)pyridin-2-amine. This valuable building block is integral to the development of novel therapeutics and agrochemicals, largely due to the unique electronic properties conferred by the difluoromethyl group.[1] However, its synthesis, particularly the amination of fluorinated pyridine precursors, presents challenges where precise control of temperature and pressure is paramount for achieving high yield and purity.

This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established chemical principles and peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: Why are temperature and pressure such critical parameters in the synthesis of this compound, especially during amination?

A1: Temperature and pressure are the primary levers for controlling reaction kinetics and thermodynamics. In the context of aminating a precursor like 2-chloro-5-(difluoromethyl)pyridine with ammonia, their roles are multifaceted:

  • Reaction Rate: The amination is a nucleophilic aromatic substitution (SNAr) reaction. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which overcomes the activation energy barrier and accelerates the reaction rate.[2]

  • Solubility of Reagents: When using aqueous or gaseous ammonia, pressure is critical. According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the pressure of that gas above the liquid. In a sealed autoclave, elevated temperature increases the vapor pressure of the ammonia solution, and maintaining a high overall pressure ensures a sufficient concentration of the ammonia nucleophile is available in the reaction solvent to drive the reaction forward.[3]

  • Side Reaction Control: While higher temperatures increase the rate of the desired reaction, they can also promote undesired side reactions, such as decomposition of the starting material or product, or the formation of impurities.[4] Therefore, an optimal temperature must be established that maximizes the formation of the product while minimizing degradation.

Q2: What are the typical temperature and pressure ranges for the high-temperature amination step?

A2: Based on established protocols for analogous transformations, the amination of chloropyridines is typically conducted in a sealed autoclave. For the synthesis of similar compounds like 2-amino-4-(trifluoromethyl)pyridine, reaction temperatures often range from 150°C to 180°C .[3] At these temperatures, the internal pressure generated by the aqueous ammonia and solvent can reach approximately 20-26 atm (around 300-380 psi) .[3] It is crucial to operate within the safety limits of the specific autoclave being used.

Q3: What are the primary safety concerns when working at elevated temperatures and pressures?

A3: Working with autoclaves at high temperatures and pressures requires strict adherence to safety protocols. The primary risks include:

  • Over-pressurization: Exceeding the maximum allowable pressure of the vessel can lead to catastrophic failure. This can be caused by overheating, charging too much reagent, or an unforeseen exothermic event. Always use a calibrated pressure gauge and a burst disc rated for the vessel.

  • Leakage of Hazardous Materials: A failure in the vessel's seal can release hot, corrosive, and toxic materials like ammonia. Ensure all seals and gaskets are in excellent condition and that the autoclave is properly assembled.

  • Thermal Hazards: The external surface of the reactor will be extremely hot. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.

Q4: Can methods other than high-pressure amination be used?

A4: Yes, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative under milder conditions.[5] This method uses a palladium catalyst with a suitable phosphine ligand to couple the chloropyridine precursor with an ammonia surrogate (e.g., benzophenone imine) or a protected amine, followed by deprotection. While this avoids high pressures, it introduces challenges related to catalyst cost, purity of reagents, and removal of metal residues from the final product.[6]

Troubleshooting Guide: Optimizing Temperature and Pressure

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature and pressure-related causes.

Issue 1: Low or No Product Yield with Starting Material Unconsumed

  • Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2-chloro-5-(difluoromethyl)pyridine.

  • Possible Cause 1 (Temperature): The reaction temperature is too low to overcome the activation energy for the SNAr reaction.

  • Suggested Solution: Gradually increase the reaction temperature in 10°C increments. For the amination step, if you are running at 150°C, consider increasing to 160°C or 170°C, while carefully monitoring the pressure to ensure it remains within the safe operating limits of your equipment.[3]

  • Possible Cause 2 (Pressure): The pressure inside the autoclave is insufficient, leading to a low concentration of dissolved ammonia in the reaction medium. This can be due to a leak in the reactor seal or an insufficient initial charge of aqueous ammonia.

  • Suggested Solution: Before heating, perform a leak test on the sealed autoclave with an inert gas like nitrogen. Ensure the vessel is charged with the correct volume of concentrated aqueous ammonia as specified in the protocol.[3] Monitor the pressure throughout the heating cycle; a pressure drop after reaching the target temperature may indicate a leak.

Issue 2: High Levels of Impurities and Low Yield of Desired Product

  • Symptoms: The crude product is a complex mixture with multiple spots on TLC or peaks in the LC-MS, and the desired product is a minor component.

  • Possible Cause (Temperature): The reaction temperature is too high, causing thermal decomposition of the starting material or the product. The difluoromethyl group, while generally stable, can be susceptible to degradation under harsh conditions. High temperatures can also drive the formation of undesired byproducts.[4]

  • Suggested Solution: Reduce the reaction temperature. If operating at 180°C, try reducing it to 160-170°C and extending the reaction time to compensate for the slower rate. Analyze the reaction at intermediate time points to track the formation of both the product and impurities.

Issue 3: Reaction Stalls and Fails to Reach Completion

  • Symptoms: The reaction proceeds initially, forming some product, but then stalls, leaving significant amounts of both starting material and product even after extended reaction times.

  • Possible Cause (Pressure/Temperature Equilibrium): The reaction may have reached a state of equilibrium under the current conditions. Alternatively, a gradual, unnoticed pressure leak could cause the concentration of the ammonia nucleophile to drop below the effective level required to drive the reaction to completion.

  • Suggested Solution: First, re-verify the integrity of the autoclave seals. If no leaks are present, a modest increase in temperature (e.g., by 10°C) can shift the equilibrium and provide the kinetic push needed to complete the conversion.[2] Ensure that the stirring or agitation within the autoclave is sufficient to maintain a homogenous mixture.

Data Summary & Visualization

The interplay between reaction parameters is critical for success. The following table summarizes typical conditions for the key amination step, synthesized from established procedures for similar molecules.

Table 1: Recommended Reaction Parameters for Amination of 2-chloro-5-(difluoromethyl)pyridine

ParameterRecommended ValueRationale & Key ConsiderationsSource(s)
Precursor 2-chloro-5-(difluoromethyl)pyridineThe primary electrophile for the SNAr reaction.[3]
Ammonia Source 28-30% Aqueous AmmoniaProvides the nucleophile and contributes to pressure generation.[3]
Solvent Tetrahydrofuran (THF) or NoneTHF can improve solubility. Using only aqueous ammonia is also common.[3]
Temperature 150 - 180 °CBalances reaction rate against thermal decomposition. Start lower and optimize.[3]
Pressure ~20 - 26 atm (Generated)Essential for maintaining ammonia concentration in the liquid phase.[3]
Reaction Time 6 - 10 hoursDependent on temperature. Monitor by TLC/LC-MS for completion.[3]
Apparatus Sealed AutoclaveRequired to contain pressure and prevent the escape of volatile reagents.[3]
Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Path Start Reaction Complete. Analyze Crude Product CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Low Yield: Mostly Starting Material? CheckYield->LowYield No Success Process Complete. Proceed to Purification. CheckPurity->Success Yes ImpureProduct Low Purity: Multiple Side Products? CheckPurity->ImpureProduct No Failure Optimization Required StalledReaction Stalled Reaction: SM & Product Mix? LowYield->StalledReaction No Sol_Temp_Pressure ACTION: - Increase Temperature - Check for Pressure Leaks LowYield->Sol_Temp_Pressure Yes ImpureProduct->Failure No Sol_Lower_Temp ACTION: - Decrease Temperature - Reduce Reaction Time ImpureProduct->Sol_Lower_Temp Yes StalledReaction->Failure No Sol_Stalled ACTION: - Verify Seal Integrity - Modestly Increase Temp StalledReaction->Sol_Stalled Yes Sol_Temp_Pressure->Failure Sol_Lower_Temp->Failure Sol_Stalled->Failure

Caption: A decision tree for troubleshooting the synthesis of this compound.

Experimental Protocol: High-Temperature Amination

The following protocol is a representative procedure for the amination step, adapted from methodologies for structurally similar compounds.[3] Warning: This procedure must be carried out by trained personnel in a laboratory equipped with a certified high-pressure reactor and appropriate safety measures.

1. Reactor Charging: a. In the inert liner of a 200 mL stainless steel autoclave, add 2-chloro-5-(difluoromethyl)pyridine (e.g., 10.0 g, 1.0 equiv). b. To the liner, add 100 mL of 28% aqueous ammonia. c. Place a magnetic stir bar in the liner.

2. Reactor Assembly and Leak Test: a. Place the liner in the autoclave body and assemble the reactor head according to the manufacturer's instructions. Ensure the sealing gasket is clean and properly seated. b. Seal the autoclave. Pressurize with nitrogen gas to ~20 atm, close the inlet valve, and monitor the pressure for 15-20 minutes. A stable pressure reading confirms the integrity of the seal. c. Carefully vent the nitrogen pressure.

3. Reaction Execution: a. Place the sealed autoclave in a heating mantle on a magnetic stir plate. b. Begin vigorous stirring. c. Heat the reactor to the target temperature (e.g., 160°C). The internal pressure will rise as the temperature increases. d. Maintain the target temperature for the desired reaction time (e.g., 8 hours). Monitor both temperature and pressure throughout the reaction. Do not exceed the maximum allowable working pressure of the vessel.

4. Workup and Isolation: a. After the reaction period, turn off the heating and allow the autoclave to cool to room temperature (< 30°C). Do not attempt to open the reactor while it is hot or under pressure. b. Once cooled, carefully vent any residual pressure in a fume hood. c. Disassemble the reactor and remove the liner. d. The product may have crystallized out of solution. Collect the solid by filtration. e. Wash the collected crystals with cold deionized water to remove residual ammonia and salts. f. Dry the product under vacuum to obtain crude this compound. g. Assess the purity by NMR, LC-MS, or melting point and purify further by recrystallization or column chromatography if necessary.

References

Technical Support Center: Work-up and Isolation of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and isolation of 5-(Difluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this important fluorinated pyridine intermediate. The unique physicochemical properties imparted by the difluoromethyl group necessitate specific considerations in experimental design and execution.[1] This document provides troubleshooting guidance and frequently asked questions to ensure the successful isolation of high-purity this compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the work-up and purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Aqueous Work-up

Question: I am experiencing a significant loss of product during the aqueous extraction phase. What are the likely causes and how can I mitigate this?

Answer: Low recovery of this compound after aqueous work-up is a common issue that can often be attributed to its moderate water solubility, which is influenced by the pH of the aqueous phase. The amino group on the pyridine ring can be protonated under acidic conditions, forming a water-soluble salt.

Solutions:

  • pH Control: Before extraction with an organic solvent, carefully adjust the pH of the aqueous layer to be basic (pH 8-10) using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This ensures the amine is in its free base form, which is less polar and more soluble in organic solvents. Avoid using strong bases like NaOH or KOH if possible, as they can potentially promote side reactions.[2]

  • Salting Out: Add sodium chloride (NaCl) to the aqueous layer to saturation. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Choice of Extraction Solvent: While ethyl acetate is a common choice, consider using a less polar solvent like dichloromethane (DCM) or a mixture of solvents to improve extraction efficiency. Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

  • Emulsion Formation: Fluorinated compounds can sometimes form stable emulsions during extraction. If this occurs, adding brine or filtering the mixture through a pad of Celite can help to break the emulsion.[3]

Issue 2: Difficulty in Removing Impurities by Column Chromatography

Question: I am struggling to separate my product from closely-eluting impurities using silica gel chromatography. What strategies can I employ for better separation?

Answer: The introduction of a fluorine-containing group can alter the polarity of a molecule in non-intuitive ways, making chromatographic separation challenging.[1][4]

Solutions:

  • Solvent System Optimization: Systematically screen different solvent systems (mobile phases). A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. Gradually increasing the polarity of the mobile phase should allow for the elution of your product. If co-elution is an issue, consider adding a small amount of a third solvent, such as methanol or triethylamine (for basic compounds), to modify the selectivity of the separation.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alternative stationary phases. Alumina (basic or neutral) can be effective for purifying amines. For more challenging separations, reversed-phase chromatography (e.g., C18) may be necessary.

  • Flash Chromatography: Utilize an automated flash chromatography system for better resolution and more reproducible results compared to manual column chromatography. These systems allow for precise gradient control and real-time UV detection.

Issue 3: Product Instability or Decomposition

Question: I suspect my product is degrading during the work-up or purification process. What are the potential causes and how can I prevent this?

Answer: While the difluoromethyl group is generally stable, certain conditions can lead to its hydrolysis or other decomposition pathways.[5]

Solutions:

  • Avoid Strong Acids: Prolonged exposure to strong acidic conditions can potentially lead to the hydrolysis of the difluoromethyl group.[6] If an acidic wash is necessary to remove basic impurities, use a dilute acid (e.g., 1M HCl) and minimize the contact time.

  • Temperature Control: During solvent removal (e.g., rotary evaporation), avoid excessive heat. High temperatures can promote decomposition. It is advisable to concentrate the product at or near room temperature under reduced pressure.

  • Inert Atmosphere: While not always necessary, if you suspect oxidative decomposition, performing the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Issue 4: Crystallization Failures

Question: My product oils out or forms an amorphous solid instead of crystallizing. How can I induce crystallization?

Answer: The inability to obtain a crystalline solid is often due to residual impurities or the selection of an inappropriate crystallization solvent.

Solutions:

  • Purity Check: Ensure the purity of your material is high (>95%) before attempting crystallization. Oily impurities can significantly inhibit crystal formation. If necessary, repeat the chromatographic purification.

  • Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system.[7] A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Screen a variety of solvents with different polarities (e.g., hexanes, toluene, ethyl acetate, isopropanol, acetonitrile).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

    • Anti-Solvent Addition: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes turbid.[7]

    • Seeding: Introduce a small crystal of the pure compound into a saturated solution to initiate crystal growth.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of this compound?

A1: this compound is typically an off-white to light-colored solid at room temperature.[8]

Q2: What are the key safety precautions I should take when handling this compound?

A2: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] It is recommended to work in a well-ventilated fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[9]

Q3: How can I confirm the identity and purity of my isolated product?

A3: A combination of analytical techniques should be used for structural confirmation and purity assessment:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the isolated material.

Q4: Can the difluoromethyl group be prone to defluorination?

A4: While the C-F bond is generally strong, certain harsh reaction conditions, particularly with strong bases or certain transition metal catalysts at high temperatures, could potentially lead to defluorination.[2] It is important to adhere to established protocols and avoid unnecessarily harsh conditions during the work-up and any subsequent reactions.

III. Standard Work-up and Purification Protocol

This protocol provides a general procedure for the work-up and isolation of this compound from a typical reaction mixture.

Materials and Reagents:

  • Reaction mixture containing this compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a polar aprotic solvent like DMF or DMSO, dilute the mixture with a suitable organic solvent (e.g., EtOAc) and wash with water to remove the high-boiling solvent.[3]

  • Aqueous Wash: Transfer the organic layer to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution to neutralize any residual acid and ensure the product is in its free base form.

    • Brine to remove excess water and aid in phase separation.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The appropriate gradient will depend on the specific impurities present.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC or LC-MS) and concentrate under reduced pressure to afford this compound as a solid.

IV. Experimental Workflow Diagrams

The following diagrams illustrate the key decision points and steps in the work-up and purification process.

Workup_Workflow start Reaction Mixture quench Quench/Dilute start->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify product Pure Product purify->product

Caption: General work-up and isolation workflow.

Troubleshooting_Purification cluster_purification Purification Options crude Crude Product Purity Check col_chrom Column Chromatography Silica Gel Alumina Reversed-Phase crude->col_chrom High Impurity Content cryst Crystallization Slow Evaporation Anti-Solvent Seeding crude->cryst High Purity (>95%) col_chrom->cryst Purified Product pure_solid Pure Crystalline Product cryst->pure_solid Success oily_impure Oily/Impure Product cryst->oily_impure Failure oily_impure->col_chrom Re-purify

Caption: Decision tree for purification strategies.

V. References

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. 10

  • Troubleshooting low yield in heterocycle fluorination reactions. Benchchem. 4

  • CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Books - The Royal Society of Chemistry. 6

  • Organic Reaction Workup Formulas for Specific Reagents. 3

  • SAFETY DATA SHEET. 8

  • SAFETY DATA SHEET - Fisher Scientific. 9

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. 5

  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem. 1

  • Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. Benchchem. 2

  • Technical Support Center: Crystallization of 5-Carboxy-2-(5-tetrazolyl)-pyridine. Benchchem. 7

References

Validation & Comparative

Analytical methods for the quantification of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Quantitative Analysis of 5-(Difluoromethyl)pyridin-2-amine

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in pharmaceutical and agrochemical development. The presence of a basic amine group, an aromatic pyridine ring, and a polar difluoromethyl group endows the molecule with a unique physicochemical profile that demands careful consideration during analytical method development.

Accurate and precise quantification of this analyte is critical across the development lifecycle. In drug discovery, it is essential for pharmacokinetic studies and metabolic profiling. In process chemistry and manufacturing, robust analytical methods ensure quality control, stability testing, and impurity profiling, forming the bedrock of regulatory submissions. This guide provides a comparative analysis of the principal chromatographic techniques for the quantification of this compound, grounded in established analytical principles and supported by experimental data from analogous compounds.

Comparative Analysis of Core Analytical Methodologies

The selection of an optimal analytical technique is a balance of required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For a molecule like this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV/DAD GC-MS LC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV/Vis detection.Separation of volatile compounds in a gaseous mobile phase, with mass spectrometric detection.HPLC separation followed by highly selective and sensitive mass spectrometric detection.
Suitability for Analyte High. Ideal for polar, non-volatile compounds. The basic amine requires mobile phase modifiers for good peak shape.Moderate. Requires derivatization to improve volatility and thermal stability.[1] Prone to issues with polar analytes.Excellent. The gold standard for sensitivity and selectivity.[2] The analyte is readily ionizable.
Linearity (R²) > 0.999[3]> 0.99> 0.99[4][5]
Accuracy (% Recovery) 95-105% (typical)90-110% (analyte dependent)96-112%[3]
Precision (%RSD) < 5%< 15%< 15%[3][6]
Limit of Quantification (LOQ) ng/mL to µg/mL range[3]pg/mL to ng/mL range (with derivatization)pg/mL to sub-ng/mL range[3][5]

In-Depth Methodologies & Experimental Protocols

A robust analytical method is built on a foundation of sound experimental design. The following protocols provide a validated starting point for the quantification of this compound.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV)

HPLC is a workhorse technique for the quantification of active pharmaceutical ingredients (APIs) and impurities.[1] Its accessibility and robustness make it an excellent choice for routine analysis and quality control.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The analyte possesses both polar (amine, difluoromethyl) and non-polar (pyridine ring) characteristics, making reversed-phase chromatography on a C18 column the logical choice.

  • Acidic Modifier: The basicity of the pyridin-2-amine moiety (pKa ≈ 6-7) can lead to deleterious interactions with residual acidic silanols on the silica-based stationary phase, causing significant peak tailing. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase protonates the amine, ensuring a single ionic species and minimizing these secondary interactions for sharp, symmetrical peaks.[7]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at the wavelength of maximum absorbance (λmax), likely around 260-280 nm for the pyridine chromophore. A DAD is used to confirm peak purity.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a target concentration within the calibration range.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.[7]

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the diluent.

    • Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, LC-MS/MS is the definitive technique.[2][8]

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. Given the basic amine group, this compound is expected to ionize efficiently in positive ion mode to form the protonated molecule [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific fragmentation pathway.[3] The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process virtually eliminates matrix interference.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Liquid Chromatography:

    • Employ the same column and mobile phases as the HPLC-UV method. Formic acid is an excellent choice as it is a volatile buffer compatible with MS.[5]

  • Mass Spectrometry:

    • Ionization Mode: ESI, Positive.

    • Analyte-Specific Parameters (Requires Optimization):

      • Precursor Ion (Q1): m/z 161.1 (for [C₆H₇F₂N₂O]⁺). This would be determined by infusing a standard solution.

      • Product Ion(s) (Q3): To be determined via fragmentation experiments (product ion scan). A stable, high-intensity fragment would be chosen for quantification.

      • Collision Energy (CE): Optimized to maximize the signal of the chosen product ion.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation (for Biological Matrix, e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.[3]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

Visualizing the Analytical Workflows

To ensure clarity, the workflows for the primary analytical techniques are diagrammed below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV/DAD Detection Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Matrix->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation UPLC UPLC Separation Centrifugation->UPLC ESI ESI Source ([M+H]⁺) UPLC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Fragmentation (Collision Cell) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 MRM_Integration MRM Peak Integration Q3->MRM_Integration Calibration_IS Internal Standard Calibration MRM_Integration->Calibration_IS Quantification_MS Quantification Calibration_IS->Quantification_MS

References

A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Difluoromethyl)pyridin-2-amine is a critical building block in contemporary pharmaceutical synthesis. Its purity is paramount, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will explore the fundamental principles, provide detailed, field-tested protocols, and present a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs, from routine quality control to in-depth impurity identification. All methodologies are grounded in principles outlined by major pharmacopeias and regulatory bodies.[1][2][3][4]

Introduction: The Analytical Imperative for a Key Building Block

This compound possesses a unique combination of functional groups: a polar primary amine and a difluoromethyl group on a pyridine ring. This structure, while valuable synthetically, presents distinct analytical challenges. The primary amine group is basic and prone to strong interactions, while the overall molecule exhibits moderate polarity. An effective analytical strategy must not only accurately quantify the main component but also separate and ideally identify potential process-related impurities and degradation products.

This guide will systematically deconstruct the application of HPLC and GC-MS to this challenge. We will focus on the causality behind experimental choices, ensuring each protocol is a self-validating system rooted in established scientific principles.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone of pharmaceutical quality control for its robustness, precision, and applicability to a wide range of compounds.[6] For a moderately polar, UV-active compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.

Rationale for Method Design: The core principle of RP-HPLC involves a non-polar stationary phase (like C18) and a polar mobile phase.[7] The separation is driven by the partitioning of the analyte between these two phases. For our target molecule, the pyridine ring provides sufficient hydrophobicity to retain on a C18 column, while the amine and difluoromethyl groups modulate this retention. The choice of a buffered mobile phase is critical to control the ionization state of the primary amine (pKa ~5-6), ensuring consistent retention times and sharp, symmetrical peak shapes.[8][9] A UV detector is ideal due to the aromatic nature of the pyridine ring.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_hplc HPLC Instrument start Sample Preparation (Dissolve in Mobile Phase) injector Autosampler Injection (10 µL) start->injector Vial Transfer hplc HPLC System column C18 Column (4.6x150mm, 5µm) @ 30°C injector->column Sample Loop pump Isocratic Pump (1.0 mL/min) pump->injector detector UV/DAD Detector (275 nm) column->detector data Data Acquisition (Chromatogram) detector->data Signal end Purity Calculation (% Area) data->end Integration

Caption: A typical experimental workflow for HPLC-UV purity analysis.

Detailed Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound by percent area.

  • Mobile Phase Preparation:

    • Prepare a 20 mM ammonium formate buffer. Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water. Adjust pH to 3.5 with formic acid.

    • The mobile phase is a mixture of Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.5) in a 30:70 (v/v) ratio.

    • Filter the final mobile phase through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath.

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent C18 column suitable for polar compounds.[10]

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) or UV Detector at 275 nm.[9]

    • Run Time: 15 minutes.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0. These criteria are based on standard pharmacopeial guidelines.[1][11][12]

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurity Identification

GC-MS is an exceptionally sensitive and specific technique, ideal for identifying and quantifying volatile and semi-volatile compounds.[13] However, the analysis of primary amines by GC can be challenging due to their polarity and reactivity.[14] The active hydrogens on the amine group can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced response.

Rationale for Method Design: To overcome these challenges, a chemical modification step known as derivatization is often employed.[15] By reacting the primary amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group.[16] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance. The mass spectrometer detector then provides structural information, allowing for the confident identification of unknown impurities.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_gcms GC-MS Instrument start Sample Preparation (Dissolve in Acetonitrile) deriv Derivatization Add BSTFA + 1% TMCS Heat @ 70°C for 30 min start->deriv inlet Split/Splitless Inlet (280°C) deriv->inlet Inject 1 µL gcms GC-MS System column HP-5ms Column (30m x 0.25mm, 0.25µm) inlet->column ms Mass Spectrometer (EI, 70eV) column->ms Transfer Line data Data Acquisition (TIC & Mass Spectra) ms->data Ion Signal end Impurity Identification (Library Search) data->end Analysis

Caption: Experimental workflow for GC-MS analysis including a derivatization step.

Detailed Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities in this compound.

  • Sample and Standard Preparation:

    • Accurately weigh ~5 mg of the sample or reference standard into a 2 mL autosampler vial.

    • Add 1 mL of anhydrous acetonitrile and sonicate to dissolve.

  • Derivatization Procedure:

    • To the solution from step 1, add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15][16]

    • Tightly cap the vial and heat in a heating block at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[17]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split 20:1.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70eV.

    • Mass Range: 40-450 amu.

  • Data Analysis:

    • Integrate the Total Ion Chromatogram (TIC).

    • For any impurity peaks, examine the corresponding mass spectrum.

    • Perform a library search (e.g., NIST/Wiley) on the impurity mass spectra to propose potential structures.

    • Quantification can be performed relative to the main peak or an internal standard if required.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends entirely on the analytical objective. HPLC is superior for accurate quantification of the main component and non-volatile impurities, while GC-MS excels at the identification of volatile and semi-volatile impurities.

ParameterHPLC-UVGC-MSRationale & Justification
Primary Application Purity Assay (Quantification) Impurity Identification HPLC provides superior quantitative precision for the main, non-volatile component. GC-MS provides structural data for unknown volatile impurities.
Analyte Compatibility Excellent for polar, non-volatile compounds.Requires volatility. Derivatization is necessary for the polar amine group.[13][18]The compound is directly compatible with RP-HPLC. GC requires chemical modification to improve volatility and peak shape.
Sensitivity (LOD/LOQ) Good (ng range)Excellent (pg range)Mass spectrometers are generally more sensitive detectors than UV detectors.
Selectivity GoodExcellent Chromatographic separation combined with mass-to-charge ratio analysis in MS provides unparalleled selectivity.
Precision (RSD%) Excellent (<1%) Good (2-5%)HPLC autosamplers and pumps provide highly reproducible injections and flow rates, leading to very low variance in peak area.
Impurity Information Retention Time, UV SpectrumRetention Time, Mass Spectrum A mass spectrum is a chemical fingerprint, providing structural information far beyond a UV spectrum, enabling library matching and identification.
Throughput/Speed Moderate (~15 min/sample)Moderate (~20 min/sample including derivatization)Runtimes are comparable, but the extra sample preparation step for GC-MS can reduce overall throughput.
Regulatory Acceptance Standard for QC/Lot Release Standard for impurity characterizationHPLC is the established method for routine purity testing and release in GMP environments.[2][4]

Conclusion and Expert Recommendations

For the comprehensive purity assessment of this compound, HPLC and GC-MS are not competing but complementary techniques.

  • For routine quality control, lot release, and stability testing , HPLC-UV is the recommended method. Its high precision, robustness, and direct applicability make it the ideal choice for accurately quantifying the purity of the main component. The method is straightforward and aligns with global regulatory expectations for pharmaceutical assays.[11][12]

  • For impurity profiling, process development, and investigation of out-of-spec (OOS) results , GC-MS is indispensable. Its power lies in its ability to separate and identify unknown volatile or semi-volatile impurities that may not be detected or resolved by HPLC. The structural information it provides is crucial for understanding reaction byproducts and degradation pathways.

A truly robust quality control strategy for this compound should leverage both. HPLC should be used for the primary purity assay, while GC-MS should be employed during process development and for characterization of reference standards to ensure no significant volatile impurities are present.

References

A Senior Application Scientist's Guide: Comparing 5-(Difluoromethyl)pyridin-2-amine and 5-(Trifluoromethyl)pyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 2-aminopyridine scaffold is a privileged structure, and its functionalization with fluorinated groups offers a powerful tool for lead optimization. This guide provides an in-depth comparison of two critical building blocks: 5-(Difluoromethyl)pyridin-2-amine and 5-(Trifluoromethyl)pyridin-2-amine. While both compounds leverage the unique properties of fluorine to enhance metabolic stability and modulate electronic character, they offer distinct advantages. The trifluoromethyl (-CF3) group is a well-established powerhouse for blocking metabolic pathways and increasing lipophilicity.[1][2] In contrast, the difluoromethyl (-CF2H) group emerges as a nuanced bioisostere, uniquely capable of acting as a hydrogen bond donor, thereby mimicking polar functional groups like hydroxyls or thiols while maintaining enhanced stability.[3][4] This guide will dissect their properties, applications, and the strategic rationale for selecting one over the other, supported by experimental data and protocols.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a building block dictate its handling, reactivity, and the characteristics it imparts to a final compound. The substitution of a single fluorine atom for a hydrogen atom creates significant differences in melting point, basicity (pKa), and lipophilicity (LogP).

PropertyThis compound5-(Trifluoromethyl)pyridin-2-amineSignificance in Drug Design
CAS Number 937733-99-8 (representative)74784-70-6[5]Unique identifier for substance tracking and procurement.
Molecular Formula C₆H₆F₂N₂C₆H₅F₃N₂[5]Defines the elemental composition and molecular weight.
Molecular Weight 144.12162.11[5]Influences diffusion rates, membrane permeability, and ligand efficiency metrics.
Appearance Solid (Predicted)Off-white crystalline powder[5]Affects formulation and handling during synthesis.
Melting Point (°C) N/A (Data not available)45[5]The relatively low melting point of the trifluoromethyl analog facilitates its use in reactions requiring fluid intermediates.[5]
Boiling Point (°C) N/A (Data not available)208.2 ± 40.0[5]Indicates thermal stability for reactions conducted at elevated temperatures.
pKa (Predicted) ~2.0-3.01.49 ± 0.22[6]The strong electron-withdrawing nature of the fluoroalkyl groups significantly reduces the basicity of the pyridine nitrogen and the exocyclic amine. The -CF3 group has a more pronounced effect. This modulation is critical for avoiding off-target interactions (e.g., hERG) and controlling solubility.
LogP (Predicted) ~1.3~1.8[7]Lipophilicity is a key determinant of solubility, permeability, and plasma protein binding. The -CF3 group imparts greater lipophilicity than the -CF2H group.[2]

Synthesis and Availability

Both building blocks are accessible through multi-step synthetic sequences, making them readily available for research and development.

  • 5-(Trifluoromethyl)pyridin-2-amine: Common synthetic routes involve the amination of a pre-functionalized pyridine ring, such as the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia under pressure.[8] Other methods include transition metal-catalyzed coupling reactions.[8][9] The starting materials are often derived from 3-picoline through chlorination and fluorination steps.[9]

  • This compound: The introduction of the difluoromethyl group is a significant area of research.[10][11] Scalable syntheses have been developed, often involving the construction of the pyridine ring from acyclic precursors containing the CF₂H moiety or through late-stage C-H difluoromethylation of pyridine derivatives.[10][12]

Comparative Analysis for Drug Design: -CF₂H vs. -CF₃

The choice between a difluoromethyl and a trifluoromethyl group is a strategic decision driven by the specific goals of a lead optimization campaign. Their effects on metabolic stability, target interactions, and pharmacokinetics are distinct.

Metabolic Stability

The primary driver for incorporating fluoroalkyl groups is to block metabolic hotspots.[13] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP).[2]

  • Trifluoromethyl (-CF₃) Group: This group is considered one of the most robust metabolic blockers.[1] By replacing a metabolically labile group (e.g., a methyl group susceptible to oxidation), the -CF₃ group can dramatically increase a drug's half-life and bioavailability.[13] Its strong electron-withdrawing nature also deactivates the adjacent pyridine ring, making it less prone to oxidative metabolism.[1]

  • Difluoromethyl (-CF₂H) Group: The -CF₂H group is also a highly effective metabolic shield and is often employed as a metabolically stable bioisostere of a hydroxyl, thiol, or methoxy group.[1][4] While the C-H bond within the difluoromethyl group is more polarized and acidic than a typical C-H bond, it is still significantly more resistant to oxidation than the groups it often replaces.

Target Interactions & Bioisosterism

This is the most critical point of differentiation between the two moieties.

  • The -CF₃ group acts primarily through steric and electronic effects. It is an electron-withdrawing, lipophilic, and non-polar group that cannot participate in hydrogen bonding as a donor.

  • The -CF₂H group is a unique bioisostere because its polarized C-H bond allows it to function as a hydrogen bond donor .[3][4] This enables it to mimic the hydrogen bonding interactions of polar groups like hydroxyl (-OH) or thiol (-SH).[3] This is a profound advantage when a hydrogen bond is critical for target engagement, but the parent polar group suffers from poor metabolic stability (e.g., glucuronidation of a phenol). Replacing -OH with -CF₂H can preserve binding affinity while eliminating a major metabolic liability.

Figure 1: A diagram illustrating the key functional difference in target interaction capabilities between the -CF₂H and -CF₃ groups.

Pharmacokinetic (PK) Profile Modulation

The choice between these two building blocks allows for the fine-tuning of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Basicity (pKa): Both groups lower the pKa of the aminopyridine, reducing the likelihood of protonation at physiological pH. The stronger electron-withdrawing -CF₃ group causes a more significant pKa reduction. This can be beneficial for improving cell permeability and reducing interactions with acidic cellular components.[14]

  • Lipophilicity (LogP): The -CF₃ group provides a greater boost in lipophilicity compared to the -CF₂H group.[2] This can enhance membrane permeability and binding to hydrophobic pockets but may also increase plasma protein binding and reduce aqueous solubility if not properly balanced. The -CF₂H group offers a more moderate increase in lipophilicity, providing a valuable alternative when the high lipophilicity of a -CF₃ group is detrimental.[15][16]

Practical Application: In Vitro Metabolic Stability Assay

To empirically determine and compare the metabolic stability imparted by these groups, a standardized in vitro assay using human liver microsomes (HLM) is essential. This protocol provides a robust framework for such an evaluation.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds (e.g., final drug candidates synthesized from the respective aminopyridines) upon incubation with HLM.

Materials and Reagents
  • Test Compounds and Positive Control (e.g., Verapamil)

  • Human Liver Microsomes (pooled, 20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regeneration System (e.g., NADPH-A/B solutions)

  • Acetonitrile with 0.1% Formic Acid (Stopping Solution)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Protocol
  • Compound Preparation: Prepare 10 mM stock solutions of test compounds and controls in DMSO. Serially dilute to create working solutions.

  • Incubation Mixture Preparation: In a 96-well plate, add the potassium phosphate buffer. Add the HLM to achieve a final concentration of 0.5 mg/mL. Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system. This marks the T=0 time point.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile stopping solution. This quenches the reaction.

  • Sample Processing: Seal the quench plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (k / [microsomal protein concentration]) * 1000 .

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep_cpd Prepare Compound (1 µM final) mix Combine Compound + HLM prep_cpd->mix prep_hlm Prepare HLM Mixture (0.5 mg/mL final, pH 7.4) prep_hlm->mix prep_nadph Prepare NADPH Regen System start_rxn Start Reaction (Add NADPH) prep_nadph->start_rxn pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_rxn quench Quench Aliquots (0, 5, 15, 30, 60 min) with ACN start_rxn->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate t½ and CLint lcms->data

Figure 2: Experimental workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Conclusion: Strategic Selection in Research

The selection between this compound and 5-(trifluoromethyl)pyridin-2-amine is a critical decision in drug design that should be guided by a clear understanding of the project's objectives.

  • Choose 5-(Trifluoromethyl)pyridin-2-amine when:

    • The primary goal is to introduce a robust metabolic block at a known site of oxidation.[13]

    • A significant increase in lipophilicity is desired to enhance membrane permeability or enter a hydrophobic binding pocket.[2]

    • A strong, general-purpose electron-withdrawing group is needed to modulate the electronics of the scaffold.

  • Choose this compound when:

    • The goal is to replace a metabolically liable polar group, such as a hydroxyl or thiol, while preserving a crucial hydrogen-bonding interaction with the target.[3][4]

    • A more moderate increase in lipophilicity is required to avoid issues with solubility or high plasma protein binding.

    • A "tunable" bioisostere is needed to subtly modulate polarity, lipophilicity, and hydrogen bonding capacity simultaneously.[3]

Ultimately, both reagents are invaluable tools. The well-established -CF₃ group offers a powerful and predictable method for enhancing stability, while the emerging -CF₂H group provides a more sophisticated strategy for bioisosteric replacement, opening new avenues for fine-tuning drug-target interactions.

References

A-Scientist's-Guide-to-Bioisosteric-Replacement:-Trifluoromethyl-vs--Difluoromethyl-in-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the strategic use of fluorine is a cornerstone for optimizing the druglike properties of lead compounds.[1][2] Among the most powerful tools in the medicinal chemist's arsenal is the bioisosteric replacement of a trifluoromethyl (-CF3) group with a difluoromethyl (-CHF2) group, particularly on a pyridine scaffold—a common motif in pharmaceuticals.[3][4] This guide provides a comparative analysis of this substitution, offering an in-depth look at the resulting changes in physicochemical properties, pharmacological profiles, and synthetic strategies.

Part 1: The Physicochemical Dichotomy: CF3 vs. CHF2

The choice between a -CF3 and a -CHF2 group is a nuanced decision that hinges on their distinct electronic and steric properties. While both are strongly electron-withdrawing, the subtle difference of a single C-H bond in the -CHF2 group introduces significant changes that can be leveraged to fine-tune a molecule's profile.[5]

The -CF3 group is renowned for its exceptional metabolic stability, owing to the strength of the C-F bonds, and its significant lipophilicity, which can enhance membrane permeability.[2][6][7] Conversely, the -CHF2 group, while still electron-withdrawing, is less lipophilic and introduces a potential site for metabolism.[5] Furthermore, the C-H bond in the -CHF2 group can act as a weak hydrogen bond donor, a feature absent in the -CF3 group.[8]

Here is a summary of their key physicochemical properties:

PropertyTrifluoromethyl (-CF3)Difluoromethyl (-CHF2)Rationale & Impact on Pyridines
Hansch Lipophilicity (π) ~0.88[6]~0.39The -CHF2 group significantly reduces lipophilicity, which can improve aqueous solubility and reduce off-target toxicities.[9][10]
Electronic Effect (Hammett Constant, σp) ~0.54~0.35Both are strong electron-withdrawing groups, but -CF3 has a more pronounced effect, leading to a greater reduction in the basicity (pKa) of the pyridine nitrogen.[11]
Hydrogen Bonding Acceptor onlyAcceptor & Weak DonorThe C-H bond in the -CHF2 group can engage in weak hydrogen bond interactions, potentially offering new binding modalities with target proteins.[8]
Metabolic Stability Generally highPotential for oxidative metabolismThe C-H bond in the -CHF2 group can be a substrate for cytochrome P450 (CYP) enzymes, representing a "metabolic soft spot".[1]

Part 2: Pharmacological Consequences of the Switch

The decision to replace a -CF3 with a -CHF2 group can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Modulating Lipophilicity and Permeability

A common challenge in drug design is mitigating excessive lipophilicity, which can lead to poor solubility, high plasma protein binding, and off-target effects. The substitution of a -CF3 group for a -CHF2 group is a well-established strategy to decrease lipophilicity while retaining many of the beneficial electronic properties of a fluorinated substituent.[9][10] This reduction in lipophilicity can lead to improved aqueous solubility and a more favorable overall ADME profile.

Fine-Tuning Pyridine pKa for Optimal Target Engagement

The basicity of the pyridine nitrogen is often critical for target binding, particularly in kinases and other enzyme families where it may form a key hydrogen bond or salt bridge. The strong electron-withdrawing nature of the -CF3 group significantly lowers the pKa of the pyridine ring, making it less basic.[11][12] In contrast, the less electron-withdrawing -CHF2 group results in a higher pKa. This modulation allows for the fine-tuning of the pyridine's basicity to optimize interactions within the target's binding pocket.

The Metabolic Trade-Off: Stability vs. Clearance

The -CF3 group is one of the most effective substituents for enhancing metabolic stability due to the high strength of the C-F bond, which is resistant to CYP-mediated oxidation.[6][7][13] The introduction of a C-H bond in the -CHF2 group, however, provides a handle for oxidative metabolism. This can be either an advantage or a disadvantage, depending on the therapeutic goal. If a longer half-life is desired, the -CF3 group is often preferred. However, if rapid clearance is necessary to avoid toxicity, the -CHF2 group may be a more suitable choice.

Diagram: Metabolic Pathways of -CF3 vs. -CHF2 on a Pyridine Ring

G cluster_0 Trifluoromethyl Pyridine cluster_1 Difluoromethyl Pyridine Py_CF3 Py-CF3 Metabolite_CF3 No Metabolism Py_CF3->Metabolite_CF3 CYP450 (Resistant) Py_CHF2 Py-CHF2 Metabolite_CHF2 Py-CF2OH (Unstable) Py_CHF2->Metabolite_CHF2 CYP450 (Oxidation)

Caption: Comparative metabolic fate of CF3- and CHF2-substituted pyridines.

Part 3: Synthetic Strategies

The synthesis of difluoromethylated pyridines has historically been more challenging than that of their trifluoromethylated counterparts. However, recent advances have made the introduction of the -CHF2 group more accessible.

Synthesis of Trifluoromethyl-Pyridines

The introduction of a -CF3 group onto a pyridine ring is often achieved through the reaction of an iodo-pyridine with a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane, in the presence of a copper catalyst.[14] This method is generally robust and provides good yields.

Synthesis of Difluoromethyl-Pyridines

Several methods for the direct difluoromethylation of pyridines have been developed.[15] One approach involves the use of reagents like ethyl bromodifluoroacetate.[16][17] Another strategy employs a dearomatization-rearomatization sequence to introduce the -CHF2 group at specific positions on the pyridine ring.[18] These newer methods have expanded the toolkit for medicinal chemists, making the synthesis of difluoromethylated pyridines more routine.[19]

Diagram: General Synthetic Workflow

G Start Pyridine Precursor (e.g., Iodo-Pyridine) Decision Choose Bioisostere Start->Decision CF3_Path Trifluoromethylation (e.g., TMS-CF3, CuI) Decision->CF3_Path   -CF3 CHF2_Path Difluoromethylation (e.g., BrCF2COOEt) Decision->CHF2_Path   -CHF2 Product_CF3 Py-CF3 Analog CF3_Path->Product_CF3 Product_CHF2 Py-CHF2 Analog CHF2_Path->Product_CHF2

Caption: Decision workflow for fluoroalkylation of a pyridine precursor.

Part 4: Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine the metabolic stability of -CF3 and -CHF2 analogs, an in vitro assay using liver microsomes is a standard approach.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (Py-CF3 and Py-CHF2 analogs)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, HLM, and the test compound solution.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]) * (microliters of incubation / mg of microsomal protein).

Conclusion

The bioisosteric replacement of a trifluoromethyl group with a difluoromethyl group on a pyridine ring is a powerful strategy for fine-tuning the properties of drug candidates. The choice between these two groups involves a careful consideration of the desired balance between metabolic stability, lipophilicity, and target engagement. While the -CF3 group offers superior metabolic stability, the -CHF2 group provides an opportunity to reduce lipophilicity and introduce new hydrogen bonding interactions. With an increasing number of synthetic methods available, the strategic application of this bioisosteric pair will continue to be a valuable tool in the design of new and improved therapeutics.

References

A Comparative Guide to the NMR Spectra of 5-(Difluoromethyl)pyridin-2-amine and 5-(Trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, the incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone strategy for modulating physicochemical and pharmacological properties. Among these, the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups are frequently employed as bioisosteres of hydroxyl, thiol, or methyl groups, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The 2-aminopyridine framework, a privileged structure in medicinal chemistry, is often functionalized with these groups at the 5-position. Accurate and unambiguous structural characterization of these analogs is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool.

This guide provides an in-depth, comparative analysis of the ¹H, ¹⁹F, and ¹³C NMR spectra of 5-(Difluoromethyl)pyridin-2-amine and its trifluoromethyl analog, 5-(Trifluoromethyl)pyridin-2-amine. We will dissect the characteristic chemical shifts and spin-spin coupling patterns that differentiate these two closely related structures, offering field-proven insights into spectral interpretation and explaining the causality behind the observed phenomena.

Theoretical Underpinnings: The Influence of Fluorine

The profound impact of fluorine on NMR spectra stems from its intrinsic nuclear properties and its potent electronic effects. The ¹⁹F nucleus has a spin of I = 1/2 and is 100% naturally abundant, affording high sensitivity comparable to that of protons.[1] Its large gyromagnetic ratio results in a wide chemical shift range, making ¹⁹F NMR exceptionally sensitive to the local electronic environment.[2]

Electronically, the high electronegativity of fluorine induces strong inductive (-I) effects, withdrawing electron density from the pyridine ring. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, while the difluoromethyl group is also strongly withdrawing, albeit to a lesser extent. This electron withdrawal deshields the nuclei within the pyridine ring, generally shifting their NMR signals to a higher frequency (downfield).

Crucially, the spin-active ¹⁹F nucleus couples to other active nuclei (¹H and ¹³C) through chemical bonds, a phenomenon known as J-coupling or scalar coupling.[3] The magnitude of these coupling constants (measured in Hertz, Hz) provides invaluable information about molecular connectivity and conformation.[4][5] The number of bonds separating the coupled nuclei dictates the notation (e.g., ¹J for one-bond, ²J for two-bond coupling, etc.), and the magnitude generally decreases as the number of intervening bonds increases.[3]

Comparative Spectral Analysis

The key to distinguishing between the difluoromethyl and trifluoromethyl analogs lies in the unique splitting patterns and chemical shifts imparted by the respective fluorinated groups.

References

A Comparative Guide to the Potency of Kinase Inhibitors Derived from 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The 5-(difluoromethyl)pyridin-2-amine scaffold has emerged as a promising starting point for the design of novel therapeutics targeting key signaling pathways implicated in cancer and other diseases. This guide provides an in-depth, objective comparison of the relative potency of kinase inhibitors derived from this core structure, supported by experimental data and detailed methodologies to aid in your research and development efforts.

The Significance of the this compound Scaffold

The pyridin-2-amine core is a well-established pharmacophore in kinase inhibitor design, known for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The introduction of a difluoromethyl (CHF2) group at the 5-position of the pyridine ring offers a unique modulation of the scaffold's electronic properties and lipophilicity. Compared to a methyl group, the CHF2 group is a weak hydrogen bond donor and can alter the pKa of the pyridine nitrogen, potentially influencing binding affinity and selectivity. Furthermore, its properties differ from the more commonly used trifluoromethyl (CF3) group, making a direct comparison of their effects on kinase inhibition particularly insightful.

This guide will focus primarily on derivatives of this scaffold targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways, as these are the most extensively characterized in the available literature.

Comparative Potency of Key Inhibitors

The following table summarizes the in vitro potency of two key kinase inhibitors, PQR530 and PQR309, which feature the difluoromethyl- and trifluoromethyl-pyridin-2-amine scaffolds, respectively. This direct comparison highlights the impact of this substitution on inhibitory activity against class I PI3K isoforms and mTOR.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
PQR530 (S)-4-(difluoromethyl)-5-(...)-pyridin-2-aminePI3Kα 0.84 (Kd)[1]
mTOR 0.33 (Kd)[1]
PQR309 5-(...)-4-(trifluoromethyl)pyridin-2-aminePI3Kα 17 (Ki)[1]
mTOR ~61.2 (Ki ratio mTOR/PI3Kα of ~3.6)[1]

Analysis of Potency Data:

The data clearly indicates that the difluoromethyl-substituted compound, PQR530, exhibits significantly higher potency against both PI3Kα and mTOR compared to its trifluoromethyl counterpart, PQR309.[1] The sub-nanomolar dissociation constants (Kd) for PQR530 highlight its exceptional affinity for these key enzymes in the PI3K/AKT/mTOR signaling cascade.[1] The balanced, potent inhibition of both PI3K and mTOR by PQR530 classifies it as a dual inhibitor, a desirable characteristic for overcoming resistance mechanisms that can arise from targeting only one of these kinases.[2][3]

Structure-Activity Relationship (SAR) Insights

The enhanced potency of PQR530 can be attributed to the subtle yet significant electronic and conformational effects of the difluoromethyl group compared to the trifluoromethyl group. The difluoromethyl group, being less electron-withdrawing than the trifluoromethyl group, can influence the basicity of the pyridine nitrogen, which is critical for the hinge-binding interaction. This alteration in electronic distribution may lead to a more optimal hydrogen bonding network within the ATP-binding pocket of PI3K and mTOR.

Furthermore, the stereochemistry of the methylmorpholino group in PQR530 ((S)-configuration) is crucial for its high potency, indicating a specific and favorable interaction within the binding site.[1] This highlights the importance of considering not only the core scaffold but also the appended functionalities in the design of potent kinase inhibitors.

Experimental Protocols for Kinase Inhibition Assays

To ensure the reliability and reproducibility of potency determination, robust and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro and cell-based assays commonly employed in the characterization of kinase inhibitors.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal proportional to the initial kinase activity.

Materials:

  • Kinase of interest (e.g., PI3Kα, mTOR)

  • Substrate (e.g., a specific peptide or lipid)

  • ATP

  • Test compounds (e.g., PQR530)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (white, 96- or 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In each well of the assay plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow cluster_0 Biochemical Assay Kinase Reaction Kinase Reaction ATP Depletion ATP Depletion Kinase Reaction->ATP Depletion Add ADP-Glo™ Reagent ADP to ATP Conversion & Luminescence ADP to ATP Conversion & Luminescence ATP Depletion->ADP to ATP Conversion & Luminescence Add Kinase Detection Reagent Data Analysis Data Analysis ADP to ATP Conversion & Luminescence->Data Analysis Measure Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol 2: Cell-Based Target Engagement (NanoBRET™ Target Engagement Assay)

This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of potency.[4][5][6]

Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein

  • NanoBRET™ tracer specific for the kinase of interest

  • Test compounds

  • Nano-Glo® Live Cell Reagent

  • Opti-MEM® I Reduced Serum Medium

  • White, tissue culture-treated 96- or 384-well plates

  • Plate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Preparation: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate and incubate overnight.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the test compound and the NanoBRET™ tracer to the cells. Incubate for a specified time (e.g., 2 hours) at 37°C.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent to each well.

  • BRET Measurement: Measure the luminescence at the donor and acceptor wavelengths using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor NL NanoLuc-Kinase Tracer_Bound Tracer NL->Tracer_Bound BRET Signal NL2 NanoLuc-Kinase Inhibitor Inhibitor NL2->Inhibitor Binding Tracer_Unbound Tracer Inhibitor->Tracer_Unbound Displacement

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. The direct comparison of PQR530 and PQR309 demonstrates that the difluoromethyl substitution can lead to a significant enhancement in potency against key cancer targets like PI3K and mTOR. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately assess the potency and target engagement of their own novel compounds derived from this and other promising scaffolds. As the field of kinase inhibitor discovery continues to evolve, a thorough understanding of structure-activity relationships and the application of robust assay methodologies will be paramount to the successful development of next-generation targeted therapies.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Lipophilicity as a Cornerstone of "Drug-Likeness"

In the intricate ballet of drug discovery, the physicochemical properties of a molecule dictate its performance long before it reaches its biological target. Among these, lipophilicity—the affinity of a compound for a lipid-rich environment—stands as a paramount gatekeeper of a drug's ultimate success. Quantified by the partition coefficient (logP) or, more pertinently for ionizable compounds at physiological pH, the distribution coefficient (logD), this parameter profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2]

The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry to modulate these properties. The difluoromethyl (CF2H) group, in particular, has garnered significant interest. It is often considered a bioisostere of hydroxyl or thiol groups and can act as a unique "lipophilic hydrogen bond donor," a characteristic that can significantly alter a molecule's interaction with its target and its overall physicochemical profile.[3][4] The effect of this group on lipophilicity, however, is not always straightforward and can vary depending on the molecular context.[4]

This guide presents a comparative study of the lipophilicity of 5-(difluoromethyl)pyridin-2-amine and a series of structurally related analogs. We will delve into the theoretical underpinnings of lipophilicity measurement, provide detailed experimental protocols for its determination, and analyze the subtle yet critical impact of substituent changes on this vital drug-like property. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the lipophilic behavior of this important chemical scaffold.

The Comparative Compound Set: A Rationale

To understand the specific contribution of the difluoromethyl group to the lipophilicity of the 2-aminopyridine scaffold, a carefully selected set of comparative compounds is essential. The following compounds provide a systematic evaluation of the impact of substituting a hydrogen atom with methyl, difluoromethyl, and trifluoromethyl groups at the 5-position of the pyridine ring.

Compound NameStructureRationale for Inclusion
1. Pyridin-2-amine Pyridin-2-amineThe unsubstituted parent scaffold, providing a baseline lipophilicity measurement.
2. 5-Methylpyridin-2-amine 5-Methylpyridin-2-amineIntroduces a small, lipophilic alkyl group to assess the effect of increasing hydrocarbon character.
3. This compound this compoundThe primary compound of interest, allowing for the evaluation of the unique properties of the CF2H group.
4. 5-(Trifluoromethyl)pyridin-2-amine 5-(Trifluoromethyl)pyridin-2-amineProvides a direct comparison to the more common and highly lipophilic CF3 group.

Understanding the Metrics: LogP vs. LogD

A critical distinction in lipophilicity measurement is between the partition coefficient (logP) and the distribution coefficient (logD).

  • LogP describes the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[1]

  • LogD is the distribution coefficient at a specific pH and accounts for all forms of the compound (neutral and ionized) in both phases.[5]

Since 2-aminopyridine and its derivatives are basic and will be protonated at physiological pH (7.4), logD7.4 is the more biologically relevant parameter for this study. [6] It provides a more accurate representation of a compound's lipophilicity in the body.

Experimental Determination of Lipophilicity (LogD7.4)

Two primary methods are widely accepted for the experimental determination of logD: the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Method 1: The "Gold Standard" Shake-Flask Method

The shake-flask method is a direct and highly reliable technique for determining logD values.[7]

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare n-octanol saturated with pH 7.4 PBS buffer E1 Add saturated n-octanol, saturated PBS, and stock solution to a vial P1->E1 P2 Prepare pH 7.4 PBS buffer saturated with n-octanol P2->E1 P3 Prepare 10 mM stock solution of test compound in DMSO P3->E1 E2 Shake vigorously to allow partitioning equilibrium to be reached E1->E2 E3 Centrifuge to ensure complete phase separation E2->E3 A1 Carefully separate the n-octanol and aqueous layers E3->A1 A2 Quantify compound concentration in each phase using LC-MS A1->A2 A3 Calculate LogD7.4 using the concentration ratio A2->A3

Caption: Workflow for LogD7.4 determination using the shake-flask method.

Detailed Protocol:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Mix equal volumes of n-octanol and the pH 7.4 PBS buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[8]

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).[7]

  • Partitioning:

    • In a vial, combine a precise volume of the pre-saturated n-octanol, a precise volume of the pre-saturated PBS (a common ratio is 2:1 v/v buffer to octanol), and a small aliquot of the compound's DMSO stock solution.[2]

    • Vortex the mixture vigorously for a set period (e.g., 1 hour) to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[5]

  • Phase Separation:

    • Centrifuge the vials at high speed to ensure a clear and complete separation of the n-octanol and aqueous layers.[5]

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

    • Quantify the concentration of the compound in each aliquot using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[5]

  • Calculation:

    • The LogD7.4 is calculated using the following equation: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)

Method 2: High-Throughput Screening with RP-HPLC

RP-HPLC offers a faster, more automated alternative for estimating logD, making it suitable for higher throughput screening. This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[9]

Experimental Workflow: RP-HPLC Method

G cluster_cal Calibration cluster_sample Sample Analysis cluster_interp Interpolation C1 Select a set of standard compounds with known LogD7.4 values C2 Run standards on RP-HPLC under defined conditions (e.g., C18 column, acetonitrile/water gradient) C1->C2 C3 Plot retention time vs. known LogD7.4 to create a calibration curve C2->C3 I1 Interpolate the retention time of the test compound on the calibration curve to determine its LogD7.4 C3->I1 S1 Inject the test compound onto the same RP-HPLC system S2 Measure its retention time S1->S2 S2->I1

Caption: Workflow for LogD7.4 estimation using RP-HPLC.

Detailed Protocol:

  • System Setup:

    • Utilize an HPLC system with a reverse-phase column (e.g., C18).

    • The mobile phase typically consists of an aqueous buffer at pH 7.4 and an organic modifier like acetonitrile or methanol. A gradient elution is commonly used.

  • Calibration:

    • A set of standard compounds with well-established logD7.4 values spanning a relevant range is selected.

    • Each standard is injected, and its retention time is recorded.

    • A calibration curve is generated by plotting the retention time of the standards against their known logD7.4 values.[9]

  • Sample Analysis:

    • The test compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions used for the standards.

    • The retention time of the test compound is measured.

  • Determination of LogD7.4:

    • The measured retention time of the test compound is used to interpolate its logD7.4 value from the calibration curve.

Computational Prediction of Lipophilicity

In addition to experimental methods, in silico prediction of logP and logD is a valuable tool in early-stage drug discovery, allowing for the rapid assessment of large numbers of virtual compounds. Several algorithms are available, each with its own strengths.

  • ACD/Percepta: This software uses a combination of fragmental methods and algorithms trained on large experimental datasets to provide accurate predictions for logP and logD.[10]

  • SwissADME: A popular web-based tool that provides predictions for a variety of ADME properties, including a consensus logP value derived from multiple prediction methods.[11]

  • XLogP3: An atom-additive method that calculates logP based on the contributions of individual atoms and correction factors for their environment.[12]

Comparative Analysis and Discussion

Lipophilicity Data for Comparative Compounds

CompoundSubstituent (R)Known/Predicted LogPSource
Pyridin-2-amine-H0.48[13]
5-Methylpyridin-2-amine-CH31.08[14]
This compound-CF2HTo be determined-
5-(Trifluoromethyl)pyridin-2-amine-CF3Predicted ~1.8Based on[12]

Analysis:

  • Baseline: Pyridin-2-amine is a relatively polar molecule with a logP of 0.48, indicating a slight preference for the aqueous phase or near-equal partitioning.[13]

  • Effect of Methyl Group: The addition of a methyl group in 5-methylpyridin-2-amine significantly increases lipophilicity (logP = 1.08).[14] This is the expected outcome, as the methyl group adds non-polar, hydrocarbon character to the molecule.

  • Expected Effect of Difluoromethyl Group: The difluoromethyl group presents a more complex scenario. While fluorine is highly electronegative, the overall effect on lipophilicity is nuanced. The CF2H group is less lipophilic than a CF3 group.[3] Furthermore, its ability to act as a hydrogen bond donor can in some cases increase interactions with the aqueous phase, potentially lowering the logD compared to a simple alkyl group.[4] Therefore, it is hypothesized that the logD7.4 of this compound will be higher than that of pyridin-2-amine but may be comparable to or slightly lower than that of 5-methylpyridin-2-amine.

  • Comparison with Trifluoromethyl Group: The trifluoromethyl group is known to substantially increase lipophilicity due to its large, non-polar surface area.[3] The predicted logP of a related compound, 3-nitro-5-(trifluoromethyl)pyridin-2-amine, is 1.8.[12] While the nitro group also influences this value, it is reasonable to expect that 5-(trifluoromethyl)pyridin-2-amine will be the most lipophilic compound in this series.

Conclusion and Future Directions

The lipophilicity of a drug candidate is a critical parameter that must be carefully optimized to ensure a favorable ADME profile. The 2-aminopyridine scaffold is a common motif in medicinal chemistry, and understanding how substituents modulate its physicochemical properties is essential for rational drug design.

This guide has outlined a systematic approach to the comparative study of the lipophilicity of this compound and its key analogs. We have provided a clear rationale for the selection of the comparative compound set, detailed the "gold standard" shake-flask and high-throughput RP-HPLC methods for the experimental determination of the biologically relevant logD7.4 value, and introduced reliable computational tools for in silico prediction.

Based on the available data and the known properties of fluorinated substituents, it is hypothesized that the difluoromethyl group will increase the lipophilicity of the 2-aminopyridine core, but to a lesser extent than a trifluoromethyl group and potentially with a nuanced difference compared to a simple methyl group. The experimental determination of the logD7.4 of this compound using the protocols described herein is a crucial next step to validate this hypothesis and provide a quantitative measure of the impact of this unique functional group. This data will be invaluable for guiding future drug discovery efforts that utilize the 2-aminopyridine scaffold.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Difluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the integration of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1][2] Compounds such as 5-(Difluoromethyl)pyridin-2-amine are valuable intermediates in this pursuit. However, the unique characteristics that make organofluorine compounds desirable can also introduce significant health and safety considerations.[1][3] This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring personal protection and experimental integrity.

Hazard Assessment and Risk Mitigation

The primary routes of exposure to this compound are inhalation, skin contact, and eye contact. The difluoromethyl group, while imparting specific chemical properties, also necessitates a cautious approach due to the general reactivity and potential toxicity of fluorinated organic compounds.[1]

Potential Hazard Associated Risk Primary Mitigation Strategy
Acute Toxicity (Oral, Dermal, Inhalation) Systemic poisoning, potential for severe health effects including methemoglobinemia and organ damage.[4][7]Engineering controls (fume hood), appropriate respiratory protection, and chemical-resistant gloves.
Skin Irritation/Corrosion Localized skin reactions, burns, and potential for dermal absorption.[4][6][8]Use of compatible chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Severe eye irritation, potential for burns and long-term damage.[4][6][8]Chemical splash goggles or a face shield.
Respiratory Irritation Irritation of the respiratory tract, coughing, and shortness of breath.[4]Mandatory use of a certified chemical fume hood.
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential for minimizing exposure risk. The following step-by-step guide outlines the selection and use of appropriate PPE when handling this compound.

All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[9][10] This is the most critical step in preventing inhalation exposure. Ensure the sash is at the lowest practical height to maximize airflow and protection.

A clean, fully-buttoned, flame-resistant lab coat should be worn at all times in the laboratory.[1] This protects against splashes and prevents contamination of personal clothing. For operations with a higher risk of splashing, consider a chemical-resistant apron over the lab coat.

The choice of gloves is critical. Given the chemical nature of pyridine derivatives, nitrile or neoprene gloves are recommended over latex.[9][10] It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. For handling highly corrosive or readily absorbed compounds, double-gloving is a prudent measure.[1]

Glove Usage Protocol:

  • Inspect: Before each use, visually inspect gloves for any signs of degradation or puncture.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contact with a contaminated glove, use a proper removal technique (glove-to-glove and skin-to-skin).

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use. Do not reuse disposable gloves.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[5][8]

Chemical splash goggles are the minimum requirement for eye protection when handling this compound.[1][10] If there is a significant risk of splashing or if the material is being heated, a face shield should be worn in addition to goggles to protect the entire face.[4]

In most laboratory settings, working within a certified chemical fume hood provides adequate respiratory protection. However, in situations where engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill, a respirator may be necessary.[1] The use of respirators requires a formal respiratory protection program, including medical clearance, fit testing, and training.

Emergency Procedures

Accidents can happen despite the best precautions. Being prepared with a clear and practiced emergency plan is crucial.

Spill Response
  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., dry sand, vermiculite).

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult or they are not breathing, provide artificial respiration if trained to do so. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, compatible, and sealed containers.[1]

  • Segregation: Do not mix this waste with incompatible materials, such as strong acids or oxidizing agents.[1][4]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific procedures. A licensed professional waste disposal service should be used.[11]

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Handling this compound AssessRisk Assess Task-Specific Risks (e.g., weighing, heating, large scale) Start->AssessRisk FumeHood Work in Certified Chemical Fume Hood? AssessRisk->FumeHood LabCoat Wear Flame-Resistant Lab Coat FumeHood->LabCoat Yes Stop STOP! Do Not Proceed. Consult Supervisor/EHS. FumeHood->Stop No Goggles Wear Chemical Splash Goggles LabCoat->Goggles Gloves Select Compatible Gloves (Nitrile or Neoprene) Goggles->Gloves DoubleGlove Consider Double-Gloving for High-Risk Tasks Gloves->DoubleGlove FaceShield Add Face Shield for Splash Hazard? DoubleGlove->FaceShield Respirator Is Respirator Needed? (Consult EHS) FaceShield->Respirator No Proceed Proceed with Work FaceShield->Proceed Yes Respirator->Proceed No Respirator->Stop Yes Dispose Dispose of all contaminated PPE as Hazardous Waste Proceed->Dispose

Caption: PPE Selection Workflow for Handling this compound.

Emergency Response Logic

Emergency_Response cluster_event Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Occurs ExposureType Type of Exposure? Exposure->ExposureType Skin Skin Contact: - Flush with water for 15+ min - Remove contaminated clothing ExposureType->Skin Skin Eye Eye Contact: - Flush with water for 15+ min - Hold eyelids open ExposureType->Eye Eye Inhalation Inhalation: - Move to fresh air - Provide respiratory support if needed ExposureType->Inhalation Inhalation Ingestion Ingestion: - Rinse mouth with water - Do NOT induce vomiting ExposureType->Ingestion Ingestion Alert Alert Supervisor & Colleagues Skin->Alert Eye->Alert Inhalation->Alert Ingestion->Alert Medical Seek Immediate Medical Attention Alert->Medical SDS Provide SDS of related compound to medical personnel Medical->SDS Report Complete Incident Report SDS->Report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.